molecular formula C16H20N2O8S2 B2866818 Bis-SS-C3-NHS ester CAS No. 98604-88-7

Bis-SS-C3-NHS ester

Cat. No.: B2866818
CAS No.: 98604-88-7
M. Wt: 432.46
InChI Key: FCGMACUPMXOQJD-UHFFFAOYSA-N
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Description

Bis-SS-C3-NHS ester is a useful research compound. Its molecular formula is C16H20N2O8S2 and its molecular weight is 432.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGMACUPMXOQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-SS-C3-NHS Ester: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-NHS ester is a homobifunctional, cleavable crosslinker integral to the development of next-generation antibody-drug conjugates (ADCs). ADCs are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This compound features a central disulfide bond, designed to remain stable in the bloodstream and undergo cleavage in the reducing intracellular environment of tumor cells, ensuring targeted payload release. Its two N-hydroxysuccinimide (NHS) ester reactive groups enable covalent conjugation to primary amines on the antibody.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound and its sulfonated analog is crucial for their effective application in ADC development. The sulfo-NHS ester variant offers increased aqueous solubility, which can be advantageous in certain bioconjugation protocols.

PropertyThis compoundBis-SS-C3-sulfo-NHS ester
CAS Number 98604-88-798604-89-8
Molecular Formula C16H20N2O8S2C16H20N2O14S4
Molecular Weight 432.47 g/mol 592.60 g/mol
Appearance White to off-white solidData not available
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[1]Water-soluble.
Stability & Storage Store desiccated at -20°C. NHS esters are susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH. The half-life of NHS esters is approximately 4-5 hours at pH 7 and 0°C, decreasing to minutes at higher pH values. Stock solutions in anhydrous organic solvents can be stored at -20°C for a limited time.Store desiccated at -20°C. The sulfo-NHS ester form is somewhat more stable in aqueous solutions than the non-sulfonated version.

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of this compound allows for the controlled release of a cytotoxic payload within the target cancer cell. This process involves a series of well-defined steps, from initial binding to the cancer cell to the ultimate cytotoxic effect of the released drug.

Signaling Pathway of ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm 4. Disulfide Cleavage (High Glutathione) Payload Released Cytotoxic Payload Cytoplasm->Payload 5. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 6. Target Engagement Apoptosis Apoptosis Target->Apoptosis 7. Cell Death

Caption: Mechanism of action of an ADC utilizing a disulfide-cleavable linker.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome. The high concentration of reducing agents, such as glutathione, within the cytoplasm of the tumor cell cleaves the disulfide bond of the this compound linker. This releases the cytotoxic payload into the cytoplasm, where it can engage its intracellular target, such as DNA or microtubules, ultimately leading to apoptosis (programmed cell death).

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of an ADC using this compound. Optimization of these protocols is recommended for specific antibodies and payloads.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb_prep 1. Antibody Preparation (Buffer Exchange) conjugation 3. Conjugation Reaction (mAb + Linker-Payload) mAb_prep->conjugation linker_prep 2. Linker-Payload Preparation linker_prep->conjugation purification 4. Purification (e.g., SEC, TFF) conjugation->purification dar 5. DAR Determination (HIC, MS) purification->dar aggregation 6. Aggregation Analysis (SEC) purification->aggregation potency 7. In Vitro Potency Assay purification->potency

Caption: General workflow for the synthesis and characterization of an ADC.

Protocol 1: Antibody Preparation for Conjugation
  • Buffer Exchange: The antibody must be in an amine-free buffer at the appropriate pH for the conjugation reaction. Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with the NHS ester.

    • Recommended Buffer: Phosphate-buffered saline (PBS) or borate buffer at pH 7.2-8.5.

    • Method: Dialyze the antibody against the conjugation buffer or use a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to a suitable level for the conjugation reaction, typically 2-10 mg/mL.

Protocol 2: Conjugation of this compound to the Antibody

This protocol assumes a pre-synthesis of the payload-linker conjugate where the cytotoxic drug is attached to one of the NHS esters of this compound.

  • Reagent Preparation:

    • Allow the this compound-payload conjugate to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the linker-payload conjugate (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload stock solution to the prepared antibody solution while gently stirring. The optimal molar ratio of linker-payload to antibody needs to be determined empirically but typically ranges from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. Protect the reaction from light if any of the components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as Tris buffer or glycine to a final concentration of 20-50 mM to react with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated linker-payload, free payload, and any aggregates.

  • Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller, unconjugated molecules.

  • Tangential Flow Filtration (TFF) / Diafiltration: This method is scalable and efficient for buffer exchange and removing small molecule impurities.

  • Hydroxyapatite Chromatography (HIC): Can be used to separate ADC species with different drug-to-antibody ratios (DARs) and remove aggregates.

Protocol 4: Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.

    • Methods: Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are commonly used to determine the DAR and the distribution of drug-loaded species.

  • Aggregation Analysis: ADCs can be prone to aggregation, which can affect their efficacy and immunogenicity.

    • Method: Size-Exclusion Chromatography (SEC) is the standard method for quantifying aggregates.

  • In Vitro Potency: The cytotoxic activity of the ADC is assessed using a relevant cancer cell line.

    • Method: A cell viability assay (e.g., MTS or CellTiter-Glo®) is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.

Conclusion

This compound is a valuable tool in the design and synthesis of antibody-drug conjugates. Its disulfide-based cleavable mechanism allows for the targeted delivery and release of cytotoxic payloads within cancer cells, a key feature for developing effective and safer cancer therapies. A thorough understanding of its chemical properties and the optimization of conjugation and purification protocols are paramount to successfully harnessing its potential in the development of novel ADCs. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this compound in their ADC programs.

References

An In-depth Technical Guide to Bis-SS-C3-NHS Ester: A Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Bis-SS-C3-NHS ester, a bifunctional crosslinker integral to the field of bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document offers detailed technical information to facilitate the effective use of this versatile reagent.

Core Chemical Properties and Structure

This compound is a cleavable crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups connected by a spacer arm containing a disulfide bond. The NHS esters readily react with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds. The disulfide bond within the linker is susceptible to cleavage under reducing conditions, a feature that is exploited in various biological applications, most notably in the design of antibody-drug conjugates (ADCs).

The chemical structure of this compound is presented below:

Chemical Structure:

Quantitative data for this compound are summarized in the following table for easy reference.

PropertyValueReference
Chemical Formula C16H20N2O8S2[1][2]
Molecular Weight 432.47 g/mol [1][2]
CAS Number 98604-88-7[1]
Appearance White to off-white solid
Purity ≥98% (typically)
Solubility Soluble in organic solvents like DMSO, DMF
Storage Conditions Store at -20°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

Applications in Drug Development and Research

The primary application of this compound is in the synthesis of ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a crucial role in the efficacy and safety of an ADC.

The cleavable disulfide bond in this compound is designed to be stable in the bloodstream during circulation. Upon internalization of the ADC into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload. This targeted drug release mechanism minimizes off-target toxicity and enhances the therapeutic window of the drug.

Beyond ADCs, this crosslinker can be used in proteomics research for creating reversible protein-protein conjugates and in the development of other targeted therapeutic and diagnostic agents.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the conjugation of an antibody. These are generalized protocols and may require optimization for specific antibodies and payloads.

Preparation of Reagents

Antibody Preparation:

  • The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, glycine), as these will compete with the NHS ester reaction.

  • If necessary, dialyze or purify the antibody into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • Adjust the pH of the antibody solution to 8.0-8.5 using a bicarbonate buffer (0.1 M sodium bicarbonate) for optimal NHS ester reactivity.

  • The recommended antibody concentration is 2-10 mg/mL.

This compound Stock Solution Preparation:

  • NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution of the crosslinker in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. A typical concentration is 10 mM.

Antibody Conjugation Procedure
  • Calculate Reagent Volumes: Determine the required volume of the this compound stock solution to achieve the desired molar excess of the linker to the antibody. A molar ratio of 10:1 to 20:1 (linker:antibody) is a common starting point for optimization.

  • Reaction: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and other small molecules from the conjugated antibody using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration. The purification buffer should be suitable for the downstream application (e.g., PBS).

Characterization of the Conjugate

The resulting antibody conjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and integrity. Techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry are commonly employed for this purpose.

Visualizing Workflows and Mechanisms

To better illustrate the processes involving this compound, the following diagrams have been generated using Graphviz.

Experimental Workflow for ADC Synthesis

The following diagram outlines the key steps in the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_preparation Reagent Preparation cluster_conjugation Conjugation Steps cluster_final Final Product Antibody_Prep Antibody Purification & Buffer Exchange (pH 8.0-8.5) Conjugation1 Step 1: Antibody-Linker Conjugation (1-2h, RT) Antibody_Prep->Conjugation1 Linker_Prep Dissolve this compound in Anhydrous DMSO Linker_Prep->Conjugation1 Drug_Prep Prepare Thiolated Payload Conjugation2 Step 2: Linker-Payload Conjugation Drug_Prep->Conjugation2 Purification1 Purification of Antibody-Linker Conjugation1->Purification1 Purification1->Conjugation2 Purification2 Final Purification of ADC Conjugation2->Purification2 Characterization Characterization (DAR, Purity) Purification2->Characterization Final_ADC Antibody-Drug Conjugate Characterization->Final_ADC Disulfide_Cleavage_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with Disulfide Linker (Stable) Internalization ADC Internalization (Endocytosis) ADC_circulating->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Disulfide Bond Cleavage Lysosome->Cleavage GSH High Glutathione (GSH) Concentration GSH->Cleavage Reducing Environment Drug_Release Cytotoxic Drug Release Cleavage->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death

References

An In-depth Technical Guide to the Mechanism of Action of Bis-SS-C3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of Bis-SS-C3-NHS ester, a homobifunctional, cleavable crosslinking agent. This reagent is of significant interest for studying protein-protein interactions, particularly in the fields of proteomics and antibody-drug conjugate (ADC) development.

Core Principles: Structure and Reactivity

This compound is a chemical crosslinker characterized by two key functional components: N-hydroxysuccinimide (NHS) esters at both ends and a central disulfide bond within its spacer arm. The "C3" designation likely refers to a propyl (3-carbon) group adjacent to the disulfide bond, contributing to the spacer arm's length and flexibility.

The molecule's utility stems from its dual-action capability: the NHS esters provide a mechanism for covalent conjugation to primary amines, while the disulfide bond offers a means of cleaving the crosslink under reducing conditions.

Amine-Reactive N-Hydroxysuccinimide (NHS) Esters

The primary mode of action for this compound involves the reaction of its NHS ester groups with primary amines (-NH₂). These amines are predominantly found on the N-terminus of proteins and the side chain of lysine residues.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, irreversible amide bond and the release of the N-hydroxysuccinimide leaving group.[1][2]

Figure 1: NHS Ester Reaction with a Primary Amine Bis-SS-C3-NHS_Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Bis-SS-C3-NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Tetrahedral_Intermediate Amide_Bond_Formation Stable Amide Bond Tetrahedral_Intermediate->Amide_Bond_Formation Collapse NHS_Leaving_Group N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_Leaving_Group Release

Figure 1: NHS Ester Reaction with a Primary Amine

The efficiency of this reaction is highly dependent on pH. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[2][3] At lower pH values, primary amines are protonated, reducing their nucleophilicity and slowing the reaction rate. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate.[4]

Cleavable Disulfide Bond

The central disulfide bond within the this compound spacer arm allows for the reversal of the crosslink under reducing conditions. This feature is particularly advantageous in experimental workflows that require the release of crosslinked molecules for analysis.

Cleavage of the disulfide bond is typically achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The mechanism involves the reduction of the disulfide bond (-S-S-) to two free sulfhydryl groups (-SH).

Figure 2: Disulfide Bond Cleavage Mechanism Crosslinked_Proteins Crosslinked Proteins (with Disulfide Bond) Thiol_Disulfide_Exchange Thiol-Disulfide Exchange Crosslinked_Proteins->Thiol_Disulfide_Exchange Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Thiol_Disulfide_Exchange Cleaved_Proteins Cleaved Proteins (with free Thiols) Thiol_Disulfide_Exchange->Cleaved_Proteins

Figure 2: Disulfide Bond Cleavage Mechanism

The choice between DTT and TCEP can depend on the specific application. TCEP is generally more stable, odorless, and effective over a wider pH range. DTT, a thiol-containing reductant, can sometimes interfere with subsequent labeling steps that target sulfhydryl groups.

Quantitative Data

Table 1: Quantitative Parameters of NHS Ester Reactions and Disulfide Cleavage
ParameterValueConditionsReference(s)
NHS Ester Reaction
Optimal pH Range7.2 - 8.5Aqueous buffer
Half-life of Hydrolysis4-5 hourspH 7.0, 0°C
Half-life of Hydrolysis10 minutespH 8.6, 4°C
Disulfide Bond Cleavage
DTT Concentration10-100 mMVaries with application
TCEP Concentration5-50 mMRoom temperature
TCEP Reaction Time< 5 minutesRoom temperature

Experimental Protocols

The following are detailed methodologies for common applications of this compound. These protocols are general and may require optimization for specific experimental systems.

General Protein Crosslinking Protocol

This protocol describes the use of this compound to crosslink interacting proteins in solution.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate) at pH 7.2-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Reducing agent (e.g., 500 mM DTT or TCEP)

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration of 0.25-2 mM. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis (Non-cleaved): Analyze a portion of the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species.

  • Cleavage: To the remaining sample, add the reducing agent to a final concentration of 20-50 mM. Incubate for 30 minutes at 37°C.

  • Analysis (Cleaved): Analyze the cleaved sample by SDS-PAGE. The disappearance of the higher molecular weight crosslinked bands and the reappearance of the monomeric protein bands confirm the cleavability of the crosslinker.

Figure 3: General Protein Crosslinking Workflow cluster_0 Crosslinking cluster_1 Analysis Prepare_Protein Prepare Protein Sample Incubate Incubate (30-60 min, RT) Prepare_Protein->Incubate Prepare_Crosslinker Prepare this compound Prepare_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE_Non_Cleaved SDS-PAGE (Non-cleaved) Quench->SDS_PAGE_Non_Cleaved Cleave Cleave with DTT/TCEP Quench->Cleave SDS_PAGE_Cleaved SDS-PAGE (Cleaved) Cleave->SDS_PAGE_Cleaved

Figure 3: General Protein Crosslinking Workflow
Pull-Down Assay with a Cleavable Crosslinker

This protocol outlines a pull-down assay to identify protein interaction partners using a "bait" protein crosslinked to its "prey" with this compound.

Materials:

  • Purified "bait" protein with an affinity tag (e.g., GST, His-tag)

  • Cell lysate or a solution containing the putative "prey" protein

  • Affinity resin (e.g., Glutathione or Ni-NTA beads)

  • This compound

  • Wash buffer

  • Elution buffer

  • Reducing agent (DTT or TCEP)

  • Mass spectrometry or Western blot analysis reagents

Procedure:

  • Incubate Bait and Prey: Combine the purified bait protein with the cell lysate and incubate under conditions that favor their interaction.

  • Crosslinking: Add this compound to the mixture and incubate as described in the general crosslinking protocol.

  • Quenching: Stop the crosslinking reaction with a quenching buffer.

  • Capture Bait-Prey Complex: Add the appropriate affinity resin to the mixture and incubate to allow the tagged bait protein (now crosslinked to its prey) to bind to the resin.

  • Wash: Wash the resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Cleavage: Elute the crosslinked complex from the resin using an appropriate elution buffer. Subsequently, or concurrently, add a reducing agent to cleave the disulfide bond and release the prey protein from the bait.

  • Analysis: Identify the released prey protein(s) by mass spectrometry or Western blotting.

Figure 4: Pull-Down Assay Workflow Incubate_Bait_Prey Incubate Bait and Prey Proteins Crosslink Crosslink with this compound Incubate_Bait_Prey->Crosslink Quench Quench Reaction Crosslink->Quench Capture Capture on Affinity Resin Quench->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute_Cleave Elute and Cleave Crosslinks Wash->Elute_Cleave Analyze Analyze Prey Protein (MS or WB) Elute_Cleave->Analyze

Figure 4: Pull-Down Assay Workflow

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

This compound and similar cleavable linkers are integral to the design of ADCs. In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen.

The mechanism of action for an ADC utilizing a disulfide-based linker is as follows:

  • The ADC binds to the target antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Inside the cell, the higher intracellular concentration of reducing agents like glutathione cleaves the disulfide bond in the linker.

  • The cytotoxic drug is released from the antibody and can then exert its cell-killing effect.

The cleavable nature of the disulfide bond is crucial for the targeted release of the drug payload within the cancer cell, thereby minimizing systemic toxicity.

Figure 5: ADC Mechanism of Action with a Cleavable Linker ADC_Binding ADC Binds to Target Antigen on Cancer Cell Internalization Internalization via Endocytosis ADC_Binding->Internalization Disulfide_Cleavage Disulfide Bond Cleavage in Reducing Intracellular Environment Internalization->Disulfide_Cleavage Drug_Release Cytotoxic Drug Release Disulfide_Cleavage->Drug_Release Cell_Death Cancer Cell Death Drug_Release->Cell_Death

Figure 5: ADC Mechanism of Action

Conclusion

This compound is a versatile tool for researchers in proteomics and drug development. Its amine-reactive NHS esters allow for efficient covalent crosslinking of proteins, while the cleavable disulfide bond provides a means to reverse these linkages for subsequent analysis or targeted drug release. A thorough understanding of its mechanism of action and the optimization of reaction conditions are crucial for its successful application in elucidating protein-protein interactions and designing next-generation antibody-drug conjugates.

References

The Pivotal Role of the Disulfide Bond in Bis-SS-C3-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-NHS ester, chemically known as Dithiobis(succinimidyl propionate) (DSP) or Lomant's Reagent, is a homobifunctional crosslinking agent integral to contemporary bioconjugation and drug delivery strategies. Its unique architecture, featuring two amine-reactive N-hydroxysuccinimide (NHS) esters at the termini of a spacer arm containing a central disulfide bond, imparts functionalities crucial for the development of advanced therapeutic and diagnostic agents, most notably antibody-drug conjugates (ADCs). The disulfide bond is the cornerstone of this molecule's utility, serving as a cleavable linker that is stable in the extracellular environment but susceptible to cleavage within the reducing intracellular milieu. This guide provides an in-depth technical overview of the core functionalities of this compound, with a particular focus on the critical role of its disulfide bond.

Core Functionality: The Disulfide Bridge

The central disulfide bond in this compound is a bio-reducible linkage. This characteristic is paramount for applications such as ADCs, where the cytotoxic payload must remain conjugated to the antibody in systemic circulation to minimize off-target toxicity, but be efficiently released upon internalization into the target cancer cell. The significant difference in the redox potential between the extracellular and intracellular environments is the primary driver for the selective cleavage of the disulfide bond.

The extracellular space is relatively oxidizing, which helps maintain the integrity of the disulfide bond. In contrast, the cytoplasm has a highly reducing environment due to the high concentration of glutathione (GSH), a tripeptide thiol. This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond in this compound, leading to the release of the conjugated molecule.

Chemical Reactivity and Stability

The reactivity of this compound is conferred by its two NHS ester groups, which react with primary amines (e.g., the ε-amine of lysine residues on proteins) to form stable amide bonds. This reaction is a nucleophilic acyl substitution. The efficiency of this conjugation is highly dependent on the pH of the reaction buffer.

Quantitative Data on NHS Ester Reactivity and Stability
ParameterConditionValue/ObservationCitation(s)
Optimal pH for NHS Ester Reaction Aqueous buffer7.2 - 8.5[1]
NHS Ester Half-life in Aqueous Solution pH 7.0, 4°C4-5 hours[1]
pH 8.6, 4°C10 minutes[1]
Solubility WaterInsoluble[2][3]
DMSO, DMFSoluble

Cleavage of the Disulfide Bond

The disulfide bond in this compound can be cleaved by reducing agents. In a laboratory setting, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose. In vivo, the primary reducing agent responsible for cleavage is glutathione (GSH).

Quantitative Data on Disulfide Bond Cleavage
Reducing AgentConcentrationIncubation ConditionsOutcomeCitation(s)
Dithiothreitol (DTT) 10-50 mM30 minutes at 37°CCleavage of the disulfide bond
2-Mercaptoethanol (β-ME) 5% in SDS-PAGE sample buffer5 minutes at 100°CCleavage of the disulfide bond
Tris(2-carboxyethyl)phosphine (TCEP) 5-50 mM< 5 minutes at room temperatureEffective reduction of disulfide bonds

Experimental Protocols

Protocol 1: General Protein Crosslinking with this compound (DSP)

This protocol provides a general procedure for crosslinking proteins in solution.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.

  • This compound (DSP).

  • Anhydrous DMSO or DMF.

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

  • Reducing agent for cleavage (optional): DTT or TCEP.

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a concentration that favors intramolecular or desired intermolecular crosslinking. A common starting concentration is 1-5 mg/mL.

  • Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the DSP stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Incubation on ice can help to control the reaction rate and minimize protein degradation.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.

  • Analysis: The crosslinked protein can be analyzed by SDS-PAGE. To confirm crosslinking, samples can be run under both reducing (with DTT or β-ME in the loading buffer) and non-reducing conditions. Under non-reducing conditions, crosslinked species will appear as higher molecular weight bands, which should disappear or be reduced in intensity under reducing conditions.

Protocol 2: In Vivo Crosslinking of Cellular Proteins

This protocol is designed for the stabilization of protein-protein interactions within living cells.

Materials:

  • Cultured cells.

  • Phosphate-Buffered Saline (PBS).

  • This compound (DSP).

  • Anhydrous DMSO.

  • Quenching solution: 20 mM Tris-HCl, pH 7.4 in PBS.

  • Lysis buffer.

Procedure:

  • Cell Preparation: Wash cultured cells twice with PBS to remove any amine-containing media components.

  • Prepare Crosslinking Solution: Prepare a 100 mM DSP stock solution in anhydrous DMSO. Immediately before use, dilute the stock solution to a final concentration of 0.1-2 mM in pre-warmed (37°C) PBS. The optimal concentration should be determined empirically.

  • Crosslinking: Add the crosslinking solution to the cells and incubate for 30 minutes at 37°C or for 2 hours on ice.

  • Quench the Reaction: Remove the crosslinking solution and add the quenching solution. Incubate for 15 minutes at room temperature.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer. The lysate containing the crosslinked protein complexes can then be used for downstream applications such as immunoprecipitation and mass spectrometry.

Visualizations

experimental_workflow cluster_cell_culture Cellular Environment cluster_crosslinking Crosslinking Procedure cluster_analysis Analysis cells Cultured Cells add_dsp Add this compound (DSP) (Membrane Permeable) cells->add_dsp Incubate interacting_proteins Protein A + Protein B (Transient Interaction) quench Quench Reaction (e.g., Tris buffer) add_dsp->quench Stop Reaction lysis Cell Lysis quench->lysis ip Immunoprecipitation (e.g., anti-Protein A) lysis->ip Capture Protein A and crosslinked partners elution Elution ip->elution cleavage Cleavage of Disulfide Bond (DTT or TCEP) elution->cleavage Release Protein B ms Mass Spectrometry (Identification of Protein B) cleavage->ms

Caption: Workflow for identifying protein-protein interactions using this compound.

disulfide_cleavage_pathway cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) adc_stable Antibody-Drug Conjugate (Disulfide Linker Intact) adc_internalized Internalized ADC adc_stable->adc_internalized Endocytosis cleavage Disulfide Bond Cleavage adc_internalized->cleavage gsh Glutathione (GSH) gsh->cleavage Reductive Cleavage drug_release Drug Release cleavage->drug_release

Caption: Reductive cleavage of the disulfide bond in an ADC within the cell.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and proteomics. The strategic placement of a cleavable disulfide bond between two amine-reactive NHS esters allows for the stable conjugation of molecules under physiological conditions and their subsequent release in a reducing environment. This functionality is the cornerstone of its application in creating stimuli-responsive bioconjugates, particularly for targeted drug delivery systems like ADCs. A thorough understanding of its chemical properties, including the kinetics of conjugation and cleavage, is essential for the successful design and implementation of experiments utilizing this crosslinker. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in research and development.

References

An In-Depth Technical Guide to Bis-SS-C3-NHS Ester for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease, and it is a cornerstone of modern drug development. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique for capturing and identifying these interactions within their native cellular environment. This guide focuses on the application of Bis-SS-C3-NHS ester, a homobifunctional, amine-reactive, and thiol-cleavable cross-linker, for the elucidation of PPI networks. This reagent, also widely known as Dithiobis(succinimidyl propionate) (DSP) or Lomant's Reagent, allows for the covalent stabilization of transient and weak protein interactions, which can then be isolated and identified. The cleavable disulfide bond in its spacer arm facilitates the separation of cross-linked proteins for analysis, making it an invaluable tool for structural and interaction proteomics. This document provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, a summary of quantitative data analysis, and visual representations of relevant workflows and signaling pathways.

Introduction to this compound

This compound is a versatile chemical cross-linker designed to covalently link proteins that are in close proximity. Its key features make it particularly well-suited for the study of protein-protein interactions.

Chemical Properties and Mechanism of Action:

This compound is a homobifunctional cross-linker, meaning it has two identical reactive groups. These are N-hydroxysuccinimide (NHS) esters that readily react with primary amines (the N-terminus of a protein and the epsilon-amine of lysine residues) to form stable amide bonds. This reaction is most efficient at a pH range of 7.0-9.0.

The spacer arm of the molecule has a length of 12.0 Å and, crucially, contains a disulfide bond. This disulfide bond is stable under normal experimental conditions but can be easily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. This cleavability is a significant advantage as it allows for the separation of cross-linked proteins before analysis by techniques like SDS-PAGE and mass spectrometry.

The chemical structure of Dithiobis(succinimidyl propionate) (DSP), a common name for this compound, is shown below:

cluster_DSP Dithiobis(succinimidyl propionate) (DSP) DSP_structure

Figure 1: Chemical structure of Dithiobis(succinimidyl propionate) (DSP).

Data Presentation: Quantitative Analysis of Protein Interactions

A key application of cross-linking is the identification of interaction partners. The following table summarizes data from a study where DSP was used to cross-link protein complexes, which were then purified and identified by mass spectrometry. The data is presented to show the enrichment of identified proteins, providing a quantitative measure of interaction.

RankProtein IDGene SymbolProtein NameNormalized Spectral Abundance Factor (NSAF)
1P62937UBA1Ubiquitin-like modifier-activating enzyme 11.54E-02
2P63279UBA52Ubiquitin-52 amino acid fusion protein1.23E-02
3P0CG48UBBPolyubiquitin-B1.11E-02
4P0CG47UBCPolyubiquitin-C1.05E-02
5Q9Y2L1USP15Ubiquitin carboxyl-terminal hydrolase 159.87E-03
6P62987HSPA8Heat shock cognate 71 kDa protein8.54E-03
7P08238HSP90AA1Heat shock protein HSP 90-alpha7.98E-03
8P11142HSPA578 kDa glucose-regulated protein7.51E-03
9P61604ACTG1Actin, cytoplasmic 26.99E-03
10P60709ACTBActin, cytoplasmic 16.82E-03

Table 1: Top 10 Proteins Identified by DSP Cross-linking and Affinity Purification-Mass Spectrometry. The proteins are rank-ordered by their Normalized Spectral Abundance Factor (NSAF), which provides a relative measure of protein abundance in the purified complex. This data is adapted from a study identifying GFP-binding proteins in a DSP cross-linked pulldown experiment.[1]

Experimental Protocols

The following are detailed protocols for the use of this compound (DSP) in protein-protein interaction studies.

In Vivo Cross-linking of Cultured Cells

This protocol is designed for the stabilization of protein interactions within living cells.

Materials:

  • Cultured cells at 80-90% confluency

  • Phosphate-Buffered Saline (PBS)

  • This compound (DSP)

  • Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Cell Preparation: Aspirate the culture medium from the cells and wash the cells twice with ice-cold PBS.

  • Cross-linker Preparation: Immediately before use, prepare a 100 mM stock solution of DSP in DMSO. Then, dilute the stock solution to a final concentration of 1-2.5 mM in ice-cold PBS.[2][3]

  • Cross-linking Reaction: Add the DSP solution to the cells, ensuring complete coverage of the cell monolayer. Incubate for 30 minutes to 2 hours at 4°C with gentle rocking.[2] The optimal time and concentration should be determined empirically for each system.

  • Quenching: Aspirate the DSP solution and quench the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at 4°C with gentle rocking.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add lysis buffer to the cells and scrape them from the plate. Incubate the cell lysate on ice for 30 minutes with periodic vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the cross-linked protein complexes is now ready for downstream applications such as immunoprecipitation.

In Vitro Cross-linking of Purified Proteins or Cell Lysates

This protocol is suitable for studying interactions between purified proteins or within a cell lysate.

Materials:

  • Purified proteins or cell lysate in a suitable buffer (e.g., HEPES or PBS, pH 7.2-8.0)

  • This compound (DSP)

  • DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Sample Preparation: Prepare the protein sample at a suitable concentration in an amine-free buffer.

  • Cross-linker Preparation: Prepare a fresh stock solution of DSP in DMSO.

  • Cross-linking Reaction: Add the DSP stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-5 mM. The optimal molar excess of the cross-linker over the protein should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Analysis: The cross-linked sample can be analyzed directly by SDS-PAGE or further processed for mass spectrometry. To cleave the disulfide bond, a reducing agent (e.g., DTT or 2-mercaptoethanol) should be added to the sample loading buffer.

Immunoprecipitation of Cross-linked Complexes

This protocol describes the enrichment of a specific protein and its cross-linked interaction partners.

Materials:

  • Clarified cell lysate containing cross-linked proteins

  • Primary antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., lysis buffer with adjusted salt concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Antibody-Bead Conjugation: Incubate the primary antibody with Protein A/G beads for 1-2 hours at 4°C to allow for antibody binding.

  • Immunoprecipitation: Add the antibody-conjugated beads to the clarified cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the beads using elution buffer. For mass spectrometry analysis, an elution method that does not introduce interfering substances is preferred. For SDS-PAGE analysis, elution can be done by boiling the beads in SDS-PAGE sample buffer containing a reducing agent to cleave the cross-linker.

Sample Preparation for Mass Spectrometry

Following immunoprecipitation, the protein complexes need to be prepared for mass spectrometry analysis.

Procedure:

  • Protein Elution and Reduction: Elute the protein complexes from the beads. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bonds of the cross-linker.

  • Alkylation: Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.

  • In-solution or In-gel Digestion: Digest the proteins into peptides using a protease such as trypsin. This can be performed directly in the elution buffer (in-solution) or after separating the proteins on an SDS-PAGE gel (in-gel).

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar method to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides and their corresponding proteins.

Mandatory Visualizations

Experimental Workflow for PPI Analysis using this compound

The following diagram illustrates the general workflow for identifying protein-protein interactions using this compound (DSP) coupled with immunoprecipitation and mass spectrometry.

cluster_workflow Experimental Workflow for PPI Analysis start Cultured Cells crosslinking In Vivo Cross-linking with this compound (DSP) start->crosslinking lysis Cell Lysis crosslinking->lysis ip Immunoprecipitation of Target Protein Complex lysis->ip wash Wash to Remove Non-specific Binders ip->wash elution Elution of Cross-linked Complex wash->elution reduction Reduction of Disulfide Bonds (e.g., with DTT) elution->reduction digestion Proteolytic Digestion (e.g., Trypsin) reduction->digestion ms LC-MS/MS Analysis digestion->ms data_analysis Data Analysis and Protein Identification ms->data_analysis

Caption: Workflow for PPI identification using DSP.
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Signaling

The nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel whose function and signaling are modulated by a complex network of protein interactions. Studies using cross-linkers like DSP have been instrumental in elucidating the nAChR interactome. The following diagram depicts a simplified signaling pathway downstream of nAChR activation.

cluster_nAChR_pathway Simplified nAChR Signaling Pathway ACh Acetylcholine nAChR nAChR ACh->nAChR binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx activates PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_expression Gene Expression (e.g., for Neuronal Survival) CREB->Gene_expression regulates

Caption: Key signaling events downstream of nAChR activation.

Applications in Drug Development

The identification of specific protein-protein interactions is a critical step in the drug discovery and development process. By understanding the composition and dynamics of protein complexes, researchers can:

  • Identify and Validate Novel Drug Targets: Uncovering previously unknown interaction partners of a disease-related protein can reveal new therapeutic targets.

  • Elucidate Drug Mechanism of Action: this compound can be used to study how a drug perturbs protein interaction networks, providing insights into its mechanism of action.

  • Develop PPI Modulators: The detailed structural information obtained from cross-linking studies can aid in the rational design of small molecules or biologics that disrupt or stabilize specific PPIs.

  • Biomarker Discovery: Changes in protein interaction profiles upon drug treatment or in disease states can serve as potential biomarkers for drug efficacy or disease progression.

Conclusion

This compound (DSP) is a powerful and versatile tool for the study of protein-protein interactions. Its amine-reactive NHS esters allow for the efficient capture of interacting proteins, while its cleavable disulfide bond simplifies downstream analysis. The protocols and data presented in this guide provide a framework for the successful application of this cross-linker in elucidating the complex web of protein interactions that govern cellular function. For researchers and drug development professionals, a thorough understanding and application of this technology can significantly accelerate the identification of novel therapeutic targets and the development of innovative medicines.

References

Solubility characteristics of Bis-SS-C3-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility Characteristics of Bis-SS-C3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cleavable crosslinker utilized in the synthesis of antibody-drug conjugates (ADCs)[1]. The solubility of this reagent is a critical parameter that dictates its handling, reaction efficiency, and the overall success of conjugation protocols. This guide provides a comprehensive overview of the solubility characteristics of this compound, drawing upon data from structurally similar compounds, particularly those containing the water-solubilizing N-hydroxysulfosuccinimide (sulfo-NHS) group. It includes a summary of its expected solubility profile, detailed experimental protocols for solubility determination, and a discussion of key factors influencing its stability in solution.

Introduction to this compound and the Importance of Solubility

This compound is a homobifunctional crosslinking reagent. Its structure features two sulfo-NHS ester reactive groups at either end of a spacer arm that contains a cleavable disulfide bond. These sulfo-NHS esters readily react with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds[2]. The disulfide bond within the linker allows for the release of a conjugated payload under reducing conditions, a desirable feature in many ADC designs[1][3].

Proper solubilization is the first and one of the most critical steps in any crosslinking procedure. Inadequate dissolution can lead to inaccurate concentration calculations, inefficient reactions, and the introduction of particulates into the sample. The solubility of a crosslinker is primarily determined by its chemical structure. The key to the solubility of this compound lies in its two N-hydroxysulfosuccinimide (sulfo-NHS) rings.

The Role of the Sulfo-NHS Group in Aqueous Solubility

N-hydroxysuccinimide (NHS) esters are widely used for bioconjugation[4]. However, standard NHS esters are often hydrophobic and require dissolution in a polar, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture. The introduction of organic solvents can perturb the delicate three-dimensional structure of proteins, potentially compromising their function.

The "SS" in this compound stands for sulfosuccinimidyl , which contains a negatively charged sulfonate (-SO₃⁻) group on the succinimide ring. This modification dramatically increases the hydrophilicity of the molecule, rendering it soluble in water and aqueous buffers. This allows for crosslinking reactions to be performed entirely in aqueous conditions, which is ideal for most biological applications as it preserves the native conformation and function of proteins.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a robust qualitative profile can be constructed based on the well-documented behavior of its close analog, Bis(sulfosuccinimidyl) suberate (BS3). BS3 also contains two sulfo-NHS ester groups and is known for its excellent water solubility.

For practical purposes, to achieve higher concentrations, gentle warming to 37°C or sonication in an ultrasonic bath can be employed.

Table 1: Expected Solubility Characteristics of this compound

Solvent TypeSolvent ExamplesExpected SolubilityRationale & Remarks
Aqueous Buffers PBS, HEPES, Borate, Bicarbonate (pH 7-9)High The presence of two sulfonate (SO₃⁻) groups imparts excellent water solubility, eliminating the need for organic co-solvents.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble While designed for aqueous use, sulfo-NHS esters can typically be dissolved in these solvents. However, this is often unnecessary.
Polar Protic Solvents Methanol, EthanolSlightly Soluble to Insoluble N-hydroxysuccinimide itself has slight solubility in methanol. However, the larger crosslinker structure may limit this.
Non-polar Organic Solvents Toluene, Chloroform, HexaneInsoluble The charged and polar nature of the sulfo-NHS groups makes the molecule incompatible with non-polar solvents.

Factors Influencing Stability and Reactivity in Solution

Once dissolved, the stability of the this compound is paramount for successful conjugation. The primary factor affecting its stability is the hydrolysis of the sulfo-NHS ester group.

  • pH-Dependent Hydrolysis: The sulfo-NHS ester is susceptible to hydrolysis, a competing reaction that renders the crosslinker inactive. The rate of this hydrolysis is highly dependent on pH. The half-life of an NHS ester can be several hours at pH 7.0 but drops to mere minutes at pH 8.6. Therefore, reactions are typically performed in buffers with a pH range of 7.2 to 8.5, representing a compromise between efficient amine reaction and minimal hydrolysis.

  • Buffer Composition: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target protein for reaction with the NHS ester, significantly reducing or eliminating crosslinking efficiency. After the desired reaction time, these amine-containing buffers can be used to quench the reaction and terminate any remaining active NHS esters.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic solubility of this compound in a specific aqueous buffer, adapted from the reliable shake-flask method.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • UV-Vis Spectrophotometer

  • Calibrated analytical balance

Methodology:

  • Preparation: Set the orbital shaker to a constant temperature (e.g., 25°C).

  • Sample Addition: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached. For example, start by adding 5-10 mg of the solid to 1 mL of the chosen buffer in each vial.

  • Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium with the undissolved solid. This extended time allows the maximum amount of solute to dissolve.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 x g) for 15-20 minutes.

  • Sample Dilution and Analysis: Carefully pipette a known volume of the clear supernatant and dilute it with the same buffer to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis spectrophotometry). The N-hydroxysuccinimide group has a characteristic absorbance that can be used for quantification, typically in the 260-280 nm range.

  • Concentration Determination: Measure the absorbance of the diluted sample. Using a pre-established calibration curve for this compound, determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in that specific buffer at that temperature.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

G prep Preparation add Add Excess Crosslinker to Buffer prep->add 1 equil Equilibrate on Shaker (e.g., 24h, 25°C) add->equil 2 separate Phase Separation (Centrifugation) equil->separate 3 sample Collect & Dilute Supernatant separate->sample 4 analyze Analyze Concentration (e.g., UV-Vis Spec) sample->analyze 5 calc Calculate Solubility (mg/mL or M) analyze->calc 6

References

A-Technical-Guide-to-Water-Soluble-vs-Non-Water-Soluble-NHS-Esters

Author: BenchChem Technical Support Team. Date: November 2025

An-In-Depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

N-hydroxysuccinimide-(NHS)-esters-are-among-the-most-widely-used-reagents-in-bioconjugation,-enabling-the-covalent-labeling-and-crosslinking-of-proteins,-antibodies,-and-other-biomolecules.[1]-Their-popularity-stems-from-their-ability-to-efficiently-and-selectively-react-with-primary-amines-(-NH₂)-to-form-stable-amide-bonds.[1]-This-guide-provides-a-detailed-comparison-of-the-two-primary-classes-of-NHS-esters:-water-soluble-and-non-water-soluble,-helping-researchers-to-make-informed-decisions-for-their-specific-applications.

The-core-difference-between-these-two-classes-lies-in-the-presence-of-a-sulfonate-(-SO₃⁻)-group-on-the-N-hydroxysuccinimide-ring.[][3]-This-single-modification-imparts-water-solubility-to-the-reagent,-fundamentally-altering-its-physical-properties-and-use-cases.

  • Non-water-soluble-NHS-esters -(often-abbreviated-as-NHS-esters)-are-the-traditional-form. They-are-hydrophobic-and-must-be-dissolved-in-an-anhydrous-organic-solvent,-such-as-dimethyl-sulfoxide-(DMSO)-or-dimethylformamide-(DMF),-before-being-added-to-an-aqueous-reaction-mixture.[4]

  • Water-soluble-NHS-esters -(commonly-known-as-Sulfo-NHS-esters)-contain-a-negatively-charged-sulfonate-group.-This-group-makes-the-molecule-soluble-in-aqueous-buffers,-eliminating-the-need-for-organic-solvents-in-the-reaction-mixture.

Core-Reaction-Chemistry

Both-NHS-and-Sulfo-NHS-esters-target-primary-amines,-such-as-those-found-on-the-N-terminus-of-a-polypeptide-chain-and-the-side-chain-of-lysine-residues.-The-reaction-proceeds-via-nucleophilic-acyl-substitution,-where-the-amine-attacks-the-carbonyl-carbon-of-the-ester,-releasing-the-N-hydroxysuccinimide-or-N-hydroxysulfosuccinimide-leaving-group-and-forming-a-stable-amide-bond.

The-optimal-pH-for-this-reaction-is-typically-between-7.2-and-8.5.-Below-this-range,-primary-amines-are-protonated-(-NH₃⁺),-making-them-non-nucleophilic.-Above-this-range,-the-rate-of-hydrolysis-of-the-NHS-ester-increases-significantly,-reducing-conjugation-efficiency.

G NHS_Ester R-C(=O)O-NHS (NHS Ester) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack (pH 7.2-8.5) Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Intermediate Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) Intermediate->Amide_Bond Collapse of Intermediate Leaving_Group N-Hydroxysuccinimide Intermediate->Leaving_Group Release

Figure 1. General reaction mechanism of an NHS ester with a primary amine.

Key-Differences-and-Applications

The-choice-between-a-water-soluble-and-a-non-water-soluble-NHS-ester-is-primarily-driven-by-the-experimental-context,-particularly-the-solubility-of-the-target-molecule-and-the-location-of-the-reaction.

FeatureNon-Water-Soluble NHS Esters (e.g., DSS)Water-Soluble NHS Esters (e.g., BS3)
Solubility Insoluble in aqueous buffers. Requires organic solvents (DMSO, DMF).Soluble in aqueous buffers (~10 mM).
Membrane Permeability Permeable to cell membranes.Impermeable to cell membranes due to the charged sulfonate group.
Primary Application Intracellular crosslinking and labeling of biomolecules in organic solvents.Cell surface labeling; conjugation of proteins in fully aqueous solutions.
Reaction Environment Requires the addition of an organic co-solvent (0.5-10%) to the aqueous reaction.Can be performed in fully aqueous buffers (e.g., PBS, HEPES), avoiding protein denaturation from organic solvents.

Quantitative-Data-Summary

The-stability-of-NHS-esters-is-a-critical-factor,-as-they-are-susceptible-to-hydrolysis,-which-competes-with-the-amine-reaction.

Table-1:-Hydrolysis-Half-Life-of-NHS-Esters-in-Aqueous-Solution
pHTemperatureHalf-Life
7.00°C4-5 hours
7.0Ambient~7 hours
8.64°C10 minutes
9.0AmbientMinutes

Data-compiled-from-multiple-sources. Sulfo-NHS-esters-are-generally-considered-to-be-slightly-more-stable-in-aqueous-solutions-than-their-non-sulfonated-counterparts.

Table-2:-Solubility-of-NHS-vs.-Sulfo-NHS-Reagents
Reagent TypeSolventTypical Max. Concentration
Sulfo-NHS Ester Water/Aqueous Buffer5-10 mg/mL
DMSO or DMFup to 50 mg/mL
NHS Ester Water/Aqueous BufferGenerally insoluble
DMSO or DMFRequired for stock solution preparation

Experimental-Protocols

Protocol-1:-General-Protein-Labeling-with-a-Non-Water-Soluble-NHS-Ester

This-protocol-outlines-a-general-procedure-for-conjugating-a-non-water-soluble-NHS-ester-to-a-protein.

Materials:

  • Protein-of-interest-in-an-amine-free-buffer-(e.g.,-Phosphate-Buffered-Saline,-PBS)-at-pH-7.2-8.5.

  • Non-water-soluble-NHS-ester-reagent.

  • Anhydrous-organic-solvent-(DMSO-or-DMF).

  • Quenching-buffer-(e.g.,-1-M-Tris-or-glycine,-pH-8.0).

  • Purification-system-(e.g.,-size-exclusion-chromatography-or-dialysis-cassette).

Procedure:

  • Prepare-Protein-Solution: Dissolve-the-protein-in-the-amine-free-buffer-at-a-concentration-of-1-10-mg/mL.

  • Prepare-NHS-Ester-Stock-Solution: Immediately-before-use,-prepare-a-stock-solution-of-the-NHS-ester-(e.g.,-10-mg/mL)-in-anhydrous-DMSO-or-DMF.

  • Reaction: Add-a-10-to-20-fold-molar-excess-of-the-dissolved-NHS-ester-to-the-protein-solution.-The-final-concentration-of-the-organic-solvent-should-be-kept-low-(typically-<10%)-to-avoid-protein-denaturation.

  • Incubation: Incubate-the-reaction-for-1-2-hours-at-room-temperature-or-2-4-hours-at-4°C.

  • Quenching: Stop-the-reaction-by-adding-the-quenching-buffer-to-a-final-concentration-of-20-50-mM-to-consume-any-unreacted-NHS-ester.-Incubate-for-an-additional-15-30-minutes.

  • Purification: Remove-excess,-unreacted-reagent-and-byproducts-by-size-exclusion-chromatography-or-dialysis.

Protocol-2:-Cell-Surface-Protein-Labeling-with-a-Water-Soluble-Sulfo-NHS-Ester

This-protocol-is-designed-for-labeling-proteins-on-the-surface-of-intact,-live-cells,-leveraging-the-membrane-impermeability-of-Sulfo-NHS-esters.

Materials:

  • Suspension-or-adherent-cells.

  • Ice-cold,-amine-free-buffer-(e.g.,-PBS,-pH-7.2-8.0).

  • Water-soluble-Sulfo-NHS-ester-reagent-(e.g.,-Sulfo-NHS-Biotin).

  • Ice-cold-quenching-buffer-(e.g.,-PBS-containing-100-mM-glycine-or-Tris).

Procedure:

  • Cell-Preparation: Harvest-cells-and-wash-them-2-3-times-with-ice-cold-PBS-to-remove-any-amine-containing-culture-media. Resuspend-the-cell-pellet-in-ice-cold-PBS.

  • Prepare-Sulfo-NHS-Ester-Solution: Immediately-before-use,-dissolve-the-Sulfo-NHS-ester-reagent-in-ice-cold-PBS-to-the-desired-final-concentration-(e.g.,-0.5-1-mg/mL).

  • Reaction: Add-the-Sulfo-NHS-ester-solution-to-the-cell-suspension.

  • Incubation: Incubate-on-ice-for-30-minutes-to-1-hour-with-gentle-mixing. Performing-the-reaction-on-ice-minimizes-the-internalization-of-the-label.

  • Quenching: Pellet-the-cells-by-centrifugation-and-aspirate-the-supernatant. Add-ice-cold-quenching-buffer-to-the-cells-and-incubate-for-10-15-minutes-on-ice-to-quench-any-unreacted-reagent.

  • Final-Washes: Wash-the-cells-3-times-with-ice-cold-PBS-to-remove-excess-reagent-and-quenching-buffer. The-labeled-cells-are-now-ready-for-downstream-processing-(e.g.,-lysis,-protein-extraction,-and-analysis).

Visualization-of-Workflows-and-Logic

Decision-Making-Workflow

The-following-diagram-illustrates-a-decision-making-process-for-selecting-the-appropriate-NHS-ester.

G start Start: Choose NHS Ester q1 Targeting Cell Surface Proteins on Live Cells? start->q1 sulfo_nhs Use Water-Soluble (Sulfo-NHS) Ester q1->sulfo_nhs Yes q2 Is the Target Protein Sensitive to Organic Solvents? q1->q2 No note1 Ensures membrane impermeability and avoids cell lysis. sulfo_nhs->note1 note2 Avoids potential denaturation of sensitive proteins. sulfo_nhs->note2 q2->sulfo_nhs Yes nhs Use Non-Water-Soluble (NHS) Ester q2->nhs No note3 Suitable for intracellular targets or robust proteins. nhs->note3

Figure 2. Logic diagram for selecting an NHS ester based on application.

Experimental-Workflow-for-Bioconjugation

This-diagram-provides-a-high-level-overview-of-the-typical-experimental-workflow-for-protein-conjugation.

G prep 1. Reagent Prep - Dissolve Protein - Dissolve NHS Ester react 2. Conjugation - Mix Reagents - Incubate (pH 7.2-8.5) prep->react quench 3. Quenching - Add Tris or Glycine react->quench purify 4. Purification - Size Exclusion or Dialysis quench->purify product Final Conjugate purify->product

Figure 3. High-level experimental workflow for NHS ester bioconjugation.

References

The Significance of Spacer Arm Length: A Technical Guide to Bis-SS-C3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the choice of a crosslinking reagent is paramount to experimental success. Among the vast array of available tools, homobifunctional, cleavable crosslinkers play a pivotal role in studying protein-protein interactions, developing antibody-drug conjugates (ADCs), and immobilizing biomolecules. This guide focuses on a specific and widely used reagent known by several names, including Bis-SS-C3-NHS ester , Dithiobis(succinimidyl propionate) (DSP) , and Lomant's Reagent .

This molecule is characterized by three key features: two amine-reactive N-hydroxysuccinimide (NHS) ester groups, a central disulfide (SS) bond that allows for cleavage, and a spacer arm that dictates the distance between conjugated molecules. This document provides an in-depth analysis of the spacer arm's length and its profound significance in experimental design and outcome.

Core Properties of this compound (DSP)

This compound is a membrane-permeable crosslinker, enabling the study of intracellular protein interactions.[1] Its core properties are summarized below.

PropertyValueReference(s)
Synonyms DSP, DTSP, Lomant's Reagent, 3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester)[][3]
CAS Number 57757-57-0[]
Molecular Formula C₁₄H₁₆N₂O₈S₂
Molecular Weight 404.42 g/mol
Spacer Arm Length 12.0 Å (8 atoms)
Reactive Groups N-hydroxysuccinimide (NHS) Esters
Target Specificity Primary Amines (-NH₂)
Cleavability Yes, disulfide bond is cleaved by reducing agents (DTT, TCEP, 2-Mercaptoethanol)
Solubility Soluble in organic solvents (DMSO, DMF) at ~30 mg/mL. Sparingly soluble in aqueous buffers.
Optimal Reaction pH 7.0 - 9.0

The Critical Role of the 12.0 Å Spacer Arm

The spacer arm of a crosslinker is the region that connects its reactive ends. The 12.0 Å length of the this compound's spacer arm is a defining feature that significantly influences its application and efficacy.

Balancing Reach and Resolution

The length of the spacer arm represents a trade-off between crosslinking efficiency and spatial resolution.

  • Increased Flexibility and Reach : Longer spacer arms provide greater flexibility, which can help overcome steric hindrance and increase the probability of forming crosslinks between target molecules, especially in complex systems. This is advantageous for proteome-wide interaction studies where capturing a wide range of interactions is the primary goal.

  • Higher Spatial Resolution : Conversely, shorter spacer arms provide more precise distance constraints. A 12.0 Å spacer, classified as short-to-medium, is ideal for mapping protein structures or identifying interaction sites with higher resolution, as it confirms that the linked amino acid residues are in close proximity.

Enabling Intra- and Intermolecular Crosslinking

The 12.0 Å length is versatile, making it suitable for both intramolecular (within the same protein) and intermolecular (between different proteins) crosslinking. This allows researchers to probe both the tertiary/quaternary structure of a single protein complex and to identify its binding partners.

Impact on Antibody-Drug Conjugate (ADC) Design

In the context of ADCs, the linker, including its spacer arm, is a critical component that connects the antibody to the cytotoxic payload. The spacer's length and composition can affect the stability, solubility, and efficacy of the entire ADC construct. A disulfide-based linker like this compound allows for the conditional release of the drug. The ADC binds to a target on the cancer cell surface, is internalized, and encounters the reducing environment of the cell, which cleaves the disulfide bond and releases the payload.

dot graph Logic_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Logical Relationship: Spacer Arm Length and Function", labelloc="t", size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=11];

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// Edges edge [color="#5F6368", arrowhead="normal"]; Length -> Flexibility [label="Determines"]; Length -> Resolution [label="Inversely\nRelated To"]; Flexibility -> StericHindrance; StericHindrance -> Efficiency; Efficiency -> Application1; Resolution -> Constraint; Constraint -> Application2; }

Caption: Relationship between spacer arm length and its functional consequences.

Experimental Protocols

Protocol 1: Protein-Protein Crosslinking in Solution

This protocol provides a general procedure for crosslinking proteins in a purified or semi-purified sample.

Materials:

  • This compound (DSP)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample(s) in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.2-8.0

  • Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Glycine

  • Reducing Agent (for cleavage): 50 mM Dithiothreitol (DTT) or TCEP

  • Desalting column for purification

Procedure:

  • Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO to create a 25 mM stock solution (e.g., 10 mg DSP in ~989 µL DMSO).

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer (Tris or glycine buffers will compete with the reaction) at a concentration of 0.25-5 mg/mL.

  • Initiate Crosslinking Reaction: Add the DSP stock solution to the protein sample to achieve a final DSP concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSP.

  • Purification: Remove excess non-reacted crosslinker and quenching buffer using a desalting column or dialysis.

  • Analysis: Analyze the crosslinked products using SDS-PAGE (under non-reducing conditions), mass spectrometry, or other relevant techniques.

  • (Optional) Cleavage of Crosslinks: To cleave the disulfide bond, incubate the sample with 50 mM DTT at 37°C for 30 minutes before analysis by SDS-PAGE under reducing conditions.

dot graph Workflow_Diagram { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Experimental Workflow: Protein Crosslinking", labelloc="t", size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepDSP [label="1. Prepare 25 mM DSP\nStock in DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; PrepProt [label="2. Prepare Protein Sample\nin Amine-Free Buffer\n(pH 7.2-8.0)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="3. Add DSP to Protein\nIncubate 30-60 min @ RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="4. Quench Reaction\nwith 1M Tris (15 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. Purify Conjugate\n(Desalting / Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Analyze Crosslinked Product\n(e.g., SDS-PAGE, MS)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleave [label="7. (Optional) Cleave Disulfide\nwith DTT / TCEP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges edge [color="#202124"]; Start -> PrepDSP; PrepDSP -> React; PrepProt -> React; React -> Quench; Quench -> Purify; Purify -> Analysis; Analysis -> End; Analysis -> Cleave [style=dashed, label=" for cleavage analysis"]; Cleave -> End; }

Caption: General workflow for in-solution protein crosslinking with DSP.

Protocol 2: General Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conceptual steps for conjugating a drug payload to an antibody via the lysine residues using this compound. This process requires significant optimization.

Materials:

  • Antibody (e.g., Trastuzumab for HER2 targeting) in an amine-free buffer

  • Drug-Linker intermediate with a primary amine for reaction with the second NHS ester, or a drug that is pre-functionalized. (This protocol assumes a two-step process).

  • This compound (DSP)

  • Anhydrous DMSO or DMF

  • Reaction and Purification Buffers (e.g., PBS, pH 7.4)

  • Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the antibody in a suitable reaction buffer at a concentration of 2-10 mg/mL. The buffer must be free of primary amines.

  • First Conjugation Step (Antibody-Linker):

    • Dissolve DSP in DMSO to a known concentration.

    • Add a controlled molar excess of DSP to the antibody solution. The ratio will determine the final drug-to-antibody ratio (DAR) and must be empirically determined.

    • Incubate at room temperature for 1-2 hours.

  • Purification of Antibody-Linker: Remove excess, unreacted DSP immediately using TFF or a desalting column to prevent hydrolysis and side reactions.

  • Second Conjugation Step (Attaching Payload):

    • Prepare the amine-containing drug payload, dissolving it in a compatible solvent.

    • Add the drug payload to the purified Antibody-Linker conjugate.

    • Incubate to allow the second NHS ester on the linker to react with the amine on the drug.

  • Final Purification: Purify the final ADC product to remove any unconjugated drug and linker fragments. TFF or SEC are commonly used.

  • Characterization: Characterize the final ADC for DAR, aggregation, purity, and binding affinity to its target antigen.

Application Example: ADC Targeting the HER2 Signaling Pathway

This compound is an effective linker for creating ADCs that target cancer cells. A prominent target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancers. Overexpression of HER2 leads to the activation of downstream signaling pathways like PI3K/AKT and RAS/MEK/MAPK, promoting cell proliferation and survival.

An ADC designed with a disulfide linker can exploit this biology. The antibody component (e.g., Trastuzumab) directs the ADC to HER2-positive cancer cells. The subsequent steps are illustrated below.

// Edges edge [color="#202124", fontname="Arial", fontsize=9]; ADC -> HER2 [label="1. Binding"]; HER2 -> Internalization [style=invis]; Internalization -> Endosome [label="2. Internalization"]; Endosome -> Lysosome [label="3. Trafficking"]; Lysosome -> ReleasedDrug [label="4. Disulfide Cleavage\n& Drug Release"]; ReleasedDrug -> Apoptosis [label="5. Induces Cell Death"]; }

Caption: ADC binding, internalization, and payload release in a HER2+ cell.

This targeted delivery mechanism ensures that the potent cytotoxic drug is released preferentially inside cancer cells, minimizing damage to healthy tissues and improving the therapeutic window. The cleavable nature of the disulfide bond in this compound is therefore a design feature critical to the success of this therapeutic strategy.

References

The Technical Application of Bis-SS-C3-NHS Ester in Targeted Drug Delivery: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. Bis-SS-C3-NHS ester has emerged as a key player in the realm of cleavable linkers, offering a disulfide-based mechanism for intracellular drug release. This technical guide provides a comprehensive overview of the core applications of this compound in targeted drug delivery, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in this field.

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters and a central disulfide bond.[1] The NHS esters provide reactivity towards primary amines on the antibody, while the disulfide bond serves as a cleavable trigger in the reducing environment of the cell.[2] This design allows for stable drug conjugation in systemic circulation and targeted release of the payload within the cancer cell, thereby enhancing the therapeutic window.

Core Principles and Mechanism of Action

The functionality of this compound is rooted in two key chemical reactions: amine-reactive conjugation and disulfide cleavage.

1. Amine-Reactive Conjugation: The N-hydroxysuccinimide (NHS) esters at both ends of the linker react with primary amine groups, predominantly the ε-amino groups of lysine residues on the surface of a monoclonal antibody. This reaction forms a stable amide bond, covalently attaching the linker to the antibody.[3] The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the amine groups are deprotonated and thus nucleophilic.

2. Disulfide Cleavage: The disulfide bond within the linker is stable in the bloodstream.[4] However, upon internalization of the ADC into a target cell, it is exposed to a significantly higher concentration of reducing agents, most notably glutathione (GSH).[5] The intracellular concentration of GSH (1-10 mM) is substantially higher than in the blood plasma (~5 µM). This reductive environment facilitates the cleavage of the disulfide bond, releasing the conjugated drug.

cluster_extracellular Extracellular Space (Bloodstream) Low GSH Concentration cluster_intracellular Intracellular Space (Target Cell) High GSH Concentration ADC Antibody-Drug Conjugate (Stable) Cleaved_ADC Cleaved Linker + Released Drug ADC->Cleaved_ADC Internalization & Disulfide Cleavage

Figure 1: Mechanism of ADC action with a disulfide linker.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of ADCs using this compound.

Protocol 1: Antibody-Drug Conjugation using this compound

This protocol outlines the steps for conjugating a drug molecule (containing a suitable reactive group) to an antibody using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Drug molecule with a primary amine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Dialyze the antibody into the Conjugation Buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL.

  • Linker-Drug Preparation:

    • Dissolve the drug molecule in anhydrous DMSO to a concentration of 10-20 mM.

    • Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

    • React the amine-containing drug with a molar excess of this compound in DMSO for 1-2 hours at room temperature to form the drug-linker complex.

  • Conjugation Reaction:

    • Add the activated drug-linker complex to the antibody solution. The molar ratio of the linker-drug to the antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), typically starting with a 5- to 20-fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC from unconjugated drug, linker, and other reaction components using a pre-equilibrated size-exclusion chromatography (SEC) column.

  • Characterization: Characterize the purified ADC for concentration, DAR, and aggregation.

Start Start Ab_Prep Antibody Preparation (Dialysis & Concentration) Start->Ab_Prep Linker_Drug_Prep Linker-Drug Preparation (Activation in DMSO) Start->Linker_Drug_Prep Conjugation Conjugation Reaction (Antibody + Linker-Drug) Ab_Prep->Conjugation Linker_Drug_Prep->Conjugation Quench Quenching (Tris Buffer) Conjugation->Quench Purification Purification (Size-Exclusion Chromatography) Quench->Purification Characterization Characterization (DAR, Purity) Purification->Characterization End End Characterization->End

Figure 2: Workflow for ADC synthesis with this compound.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Method: UV-Vis Spectroscopy

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.

Note: This method requires that the drug has a distinct absorbance peak away from the protein's absorbance at 280 nm.

Protocol 3: In Vitro Plasma Stability Assay

Assessing the stability of the ADC in plasma is crucial to predict its in vivo performance.

Procedure:

  • Incubate the ADC in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma-ADC mixture.

  • Analyze the aliquots to determine the amount of intact ADC and released drug. This can be achieved by methods such as ELISA to capture the antibody and then detect the drug, or by LC-MS analysis.

Protocol 4: In Vitro Cell Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

Procedure:

  • Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Incubate for a period that allows for cell proliferation (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for an ADC synthesized using this compound.

Table 1: Conjugation and Characterization Data

ParameterValueMethod
Antibody Concentration5.0 mg/mLUV-Vis (A280)
Drug-to-Antibody Ratio (DAR)3.8HIC-UV
Monomer Purity>95%Size-Exclusion HPLC
Free Drug Level<1%Reversed-Phase HPLC

Table 2: In Vitro Plasma Stability

Time (hours)% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
0100100
249895
489690
729485
969280

Table 3: In Vitro Cytotoxicity

Cell LineTarget AntigenCompoundIC50 (nM)
Cell Line APositiveADC5.2
Free Drug0.8
Antibody>1000
Cell Line BNegativeADC>1000
Free Drug1.1
Antibody>1000

Signaling Pathways and Cellular Fate

The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cell, leading to apoptosis or cell cycle arrest. The specific signaling pathways affected are determined by the mechanism of action of the released drug. For instance, if the payload is a microtubule inhibitor, it will disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

ADC ADC Binding to Cell Surface Receptor Internalization Receptor-Mediated Endocytosis ADC->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Drug_Release Drug Release into Cytoplasm Cleavage->Drug_Release Target_Interaction Drug Interacts with Intracellular Target (e.g., Microtubules) Drug_Release->Target_Interaction Apoptosis Cell Cycle Arrest & Apoptosis Target_Interaction->Apoptosis

Figure 3: Cellular uptake and processing of an ADC.

Conclusion

This compound is a valuable tool in the development of targeted drug delivery systems, particularly antibody-drug conjugates. Its amine-reactive NHS esters allow for efficient conjugation to antibodies, while the strategically placed disulfide bond provides a reliable mechanism for intracellular drug release in the reducing environment of tumor cells. The detailed protocols and characterization methods provided in this guide are intended to equip researchers with the necessary information to effectively utilize this linker in their drug development programs. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are paramount to achieving a therapeutic agent with a favorable efficacy and safety profile.

References

The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic small molecules. This guide provides an in-depth exploration of the fundamental principles governing ADC development, from molecular design and component selection to preclinical validation. It is intended to serve as a technical resource for researchers and professionals engaged in the discovery and optimization of this promising class of biotherapeutics.

Core Components of an Antibody-Drug Conjugate

An ADC is a tripartite molecular entity, with each component playing a critical role in its overall therapeutic index. The careful selection and optimization of the antibody, linker, and payload are paramount to achieving a successful clinical candidate.[1]

  • Monoclonal Antibody (mAb): The mAb serves as the targeting moiety, providing specificity for a tumor-associated antigen that is ideally overexpressed on cancer cells with limited expression on healthy tissues.[2][3] The antibody's isotype, affinity for its target, and internalization rate are all crucial parameters that influence the efficacy of the ADC.[3] Humanized or fully human mAbs are typically used to minimize immunogenicity.[4]

  • Cytotoxic Payload: The payload is a highly potent small molecule drug designed to induce cell death upon internalization into the target cell. Payloads are often too toxic for systemic administration as standalone agents. The two most common classes of payloads are microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents (e.g., calicheamicins, pyrrolobenzodiazepines).

  • Linker: The linker chemically connects the payload to the antibody. Its design is critical for the stability of the ADC in circulation and the efficient release of the payload at the target site. Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes. Non-cleavable linkers release the payload upon lysosomal degradation of the antibody.

Mechanism of Action: A Stepwise Journey to Cytotoxicity

The therapeutic effect of an ADC is realized through a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

  • Circulation and Targeting: Following intravenous administration, the ADC circulates through the bloodstream. The mAb component seeks out and binds to its specific target antigen on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.

  • Payload Release: Within the lysosome, the linker is either cleaved by lysosomal enzymes or low pH (for cleavable linkers), or the antibody is degraded, releasing the payload (for non-cleavable linkers).

  • Induction of Cell Death: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis (programmed cell death).

A key feature of some ADCs is the bystander effect , where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.

Quantitative Data in ADC Development

The optimization of an ADC is a data-driven process. The following tables summarize key quantitative parameters that are critical for the evaluation and comparison of ADC candidates.

Table 1: Comparative In Vitro Cytotoxicity of Common ADC Payloads

The potency of the payload is a critical determinant of an ADC's efficacy. The 50% inhibitory concentration (IC50) is a standard measure of this potency.

Payload ClassExample PayloadRepresentative IC50 Range (in vitro)Primary Mechanism of ActionReference(s)
Microtubule Inhibitors
AuristatinsMonomethyl auristatin E (MMAE)0.1 - 10 nMInhibition of tubulin polymerization
Monomethyl auristatin F (MMAF)10 - 100 nMInhibition of tubulin polymerization
MaytansinoidsDM10.1 - 5 nMInhibition of tubulin polymerization
DM40.1 - 5 nMInhibition of tubulin polymerization
DNA-Damaging Agents
CalicheamicinsGemtuzumab ozogamicin payloadpM rangeDNA double-strand breaks
Pyrrolobenzodiazepines (PBDs)TesirinepM rangeDNA cross-linking
Topoisomerase I InhibitorsExatecan0.1 - 5 nMInhibition of topoisomerase I
SN-381 - 50 nMInhibition of topoisomerase I

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

The DAR, or the average number of payload molecules conjugated to each antibody, is a critical quality attribute that influences both the efficacy and safety of an ADC.

DARImpact on EfficacyImpact on Pharmacokinetics (PK)Impact on ToxicityReference(s)
Low (1-2) May have reduced potency.Generally longer plasma half-life and lower clearance.Typically lower off-target toxicity.
Intermediate (3-4) Often considered optimal for balancing potency and PK.Moderate plasma half-life and clearance.Manageable toxicity profile in many cases.
High (>4) Can lead to increased potency.Often associated with faster clearance and shorter plasma half-life due to increased hydrophobicity and potential for aggregation.May result in increased off-target toxicity.
Table 3: Comparative Plasma Stability of Cleavable Linkers

The stability of the linker in the bloodstream is crucial to prevent premature payload release and associated off-target toxicity.

Linker TypeCleavage MechanismTypical Plasma Stability (Half-life)Key FeaturesReference(s)
Hydrazone Acid-labileGenerally lower stability, sensitive to pH.Releases payload in the acidic environment of endosomes/lysosomes.
Disulfide Reduction by glutathioneModerate stability, can be susceptible to premature cleavage.Exploits the higher glutathione concentration inside cells compared to plasma.
Peptide (e.g., Val-Cit) Protease (e.g., Cathepsin B) cleavageHigh stability in plasma.Cleaved by proteases that are often upregulated in the tumor microenvironment.
β-glucuronide β-glucuronidase cleavageHigh stability in plasma.Cleaved by β-glucuronidase, an enzyme present in lysosomes.

Note: Linker stability is influenced by the specific chemical structure, the payload, and the conjugation site on the antibody.

Key Experimental Protocols

The preclinical development of an ADC relies on a suite of robust in vitro and in vivo assays to characterize its activity and safety profile.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control). Add the treatments to the cells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • XTT Assay: Add the XTT reagent and an electron coupling agent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative (bystander) cell line with a fluorescent marker (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of antigen-positive (target) and fluorescently labeled antigen-negative cells in the same wells of a 96-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the fluorescence intensity of the GFP-labeled antigen-negative cells using a fluorescence plate reader or high-content imaging system.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated co-culture control to determine the percent viability of the bystander cells. A decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

Objective: To assess the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Model Establishment: Implant human tumor cells (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • Dosing: Administer the treatments to the respective groups, typically via intravenous injection.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the animals.

  • Endpoint and Analysis: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics). Calculate tumor growth inhibition (TGI).

Visualizing the Principles of ADC Development

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and workflows in ADC development.

Signaling Pathway of Microtubule Inhibitor Payloads

Microtubule_Inhibitor_Pathway cluster_cell Cancer Cell ADC ADC Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Microtubules Microtubules Payload_Release->Microtubules Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_Inactivation Phosphorylation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Inactivation->Mitochondrial_Pathway Promotes Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of microtubule inhibitor payloads leading to apoptosis.

Signaling Pathway of DNA-Damaging Payloads

DNA_Damage_Pathway cluster_cell Cancer Cell ADC ADC Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., PBD) Lysosome->Payload_Release DNA Nuclear DNA Payload_Release->DNA Interacts with DNA_Damage DNA Damage (e.g., Cross-linking) DNA->DNA_Damage ATM_ATR_Activation ATM/ATR Activation DNA_Damage->ATM_ATR_Activation Chk1_Chk2_Activation Chk1/Chk2 Activation ATM_ATR_Activation->Chk1_Chk2_Activation Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2_Activation->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Chk1_Chk2_Activation->Apoptosis_Induction Apoptosis Apoptosis Apoptosis_Induction->Apoptosis

Caption: DNA damage response pathway activated by ADC payloads.

Experimental Workflow for In Vitro ADC Characterization

In_Vitro_Workflow cluster_workflow In Vitro ADC Characterization Start ADC Candidate Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Start->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay Cytotoxicity_Assay->Bystander_Assay Plasma_Stability Plasma Stability Assay Bystander_Assay->Plasma_Stability Internalization_Assay Internalization Assay Plasma_Stability->Internalization_Assay Data_Analysis Data Analysis & Candidate Selection Internalization_Assay->Data_Analysis End Lead Candidate for In Vivo Studies Data_Analysis->End

Caption: Experimental workflow for the in vitro characterization of ADCs.

Logical Workflow of ADC Development

ADC_Development_Workflow cluster_dev ADC Development Pipeline Target_ID Target Identification & Validation Ab_Discovery Antibody Discovery & Optimization Target_ID->Ab_Discovery Payload_Linker_Selection Payload & Linker Selection Ab_Discovery->Payload_Linker_Selection Conjugation Conjugation & Characterization (DAR) Payload_Linker_Selection->Conjugation In_Vitro_Testing In Vitro Efficacy & Safety Conjugation->In_Vitro_Testing In_Vivo_Testing In Vivo Preclinical Studies In_Vitro_Testing->In_Vivo_Testing IND_Enabling IND-Enabling Toxicology & CMC In_Vivo_Testing->IND_Enabling IND_Submission IND Submission IND_Enabling->IND_Submission

Caption: Logical workflow of the antibody-drug conjugate development process.

Conclusion

The development of antibody-drug conjugates is a multidisciplinary endeavor that requires a deep understanding of antibody engineering, medicinal chemistry, and cancer biology. The principles outlined in this guide highlight the intricate interplay between the various components of an ADC and the rigorous experimental validation required to advance a candidate from the laboratory to the clinic. As our understanding of tumor biology and protein engineering continues to evolve, so too will the design and application of these precision medicines, offering new hope for patients with cancer.

References

Methodological & Application

Application Notes: Protein Crosslinking with Dithiobis(succinimidyl propionate) (DSP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a homobifunctional, thiol-cleavable crosslinking agent.[1] Its structure features an N-hydroxysuccinimide (NHS) ester at each end of a 12-angstrom spacer arm, which contains a disulfide bond.[2] The NHS esters readily react with primary amines (—NH₂) found at the N-terminus of polypeptides and on the side chains of lysine residues, forming stable amide bonds.[3][4] This reaction is most efficient at a pH range of 7.2 to 8.5.[5]

The key feature of DSP is the disulfide bond within its spacer arm, which can be easily cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This cleavability makes DSP an invaluable tool for identifying protein-protein interactions. Interacting proteins can be chemically "locked" together, isolated, and then separated by cleaving the crosslinker for subsequent analysis by methods like SDS-PAGE and mass spectrometry.

Because DSP is a non-sulfonated, lipophilic molecule, it is membrane-permeable and suitable for crosslinking intracellular and intramembrane proteins. For crosslinking cell surface proteins, its water-soluble analog, DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)), is recommended as it is membrane-insoluble.

Chemical and Physical Properties

The properties of DSP and its water-soluble analog DTSSP are critical for designing crosslinking experiments.

PropertyDithiobis(succinimidyl propionate) (DSP)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Synonym Lomant's ReagentSulfo-DSP
Molecular Weight 404.42 g/mol 608.51 g/mol
Spacer Arm Length 12.0 Å12.0 Å
Reactive Groups N-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Moiety Primary Amines (-NH₂)Primary Amines (-NH₂)
Solubility Water-insoluble; Soluble in DMSO or DMFWater-soluble
Membrane Permeability PermeableImpermeable
Cleavability Thiol-cleavable (Disulfide bond)Thiol-cleavable (Disulfide bond)
Storage Store desiccated at -20°CStore desiccated at 4-8°C

Experimental Protocols

Protocol 1: Crosslinking Proteins in Solution

This protocol provides a general procedure for crosslinking purified proteins or proteins in a cell lysate.

1. Materials Required

  • DSP Stock Solution: Prepare a 10-25 mM stock solution of DSP in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared immediately before use as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Protein Sample: Prepare the protein sample in an amine-free buffer, such as Phosphate Buffered Saline (PBS), HEPES, or borate buffer, at a pH between 7.2 and 8.0. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target proteins for reaction with the NHS ester. If necessary, dialyze the sample to remove interfering buffer components.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Reducing Agent (for cleavage): 500 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP).

2. Reaction Procedure

  • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.

  • Add the DSP stock solution to the protein sample. The optimal molar ratio of crosslinker to protein must be determined empirically. A common starting point is a 20- to 50-fold molar excess of DSP for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The shorter incubation at room temperature is often sufficient.

  • Stop (quench) the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted DSP is deactivated.

  • The crosslinked protein sample is now ready for downstream analysis (e.g., SDS-PAGE, immunoprecipitation, or mass spectrometry).

Recommended Molar Excess of DSP

Protein Concentration Molar Excess of DSP Final DSP Concentration Range
> 5 mg/mL 10-fold 0.25 - 5 mM

| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM |

Protocol 2: In Vivo Crosslinking of Intracellular Proteins

This protocol is designed for stabilizing protein-protein interactions within living cells.

1. Materials Required

  • DSP Stock Solution (100 mM): Dissolve 40 mg of DSP in 1 mL of anhydrous DMSO. Prepare immediately before use.

  • Cell Culture: Adherent or suspension cells.

  • Crosslinking Buffer: Ice-cold PBS (pH 7.4-8.0).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Lysis Buffer: Appropriate buffer for cell lysis (e.g., RIPA buffer) containing protease inhibitors.

2. Reaction Procedure

  • Wash cells twice with ice-cold PBS to remove amine-containing components from the culture medium.

  • For adherent cells, add ice-cold PBS to cover the cell monolayer. For suspension cells, resuspend the cell pellet in ice-cold PBS.

  • Immediately before use, dilute the 100 mM DSP stock solution into pre-warmed (37°C) PBS to a final working concentration. A common starting point is 0.1-2 mM. The optimal concentration should be determined empirically.

  • Add the DSP working solution to the cells.

  • Incubate for 30 minutes at room temperature or for 2 hours on ice. Incubation on ice is often preferred to minimize cellular processes and potential artifacts.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM. Incubate for 15 minutes on ice.

  • Wash the cells twice with ice-cold PBS to remove excess quenching buffer.

  • Proceed with cell lysis according to your standard protocol. The resulting lysate contains stabilized protein complexes ready for immunoprecipitation or other affinity purification methods.

Protocol 3: Cleavage of Disulfide Bonds

This protocol describes the reversal of the crosslink for analysis of individual protein components.

1. Using DTT in SDS-PAGE Sample Buffer

  • To the crosslinked sample, add SDS-PAGE loading buffer containing a final concentration of 20-50 mM DTT or 5% β-mercaptoethanol.

  • Heat the sample at 100°C for 5 minutes.

  • The disulfide bond will be reduced, separating the crosslinked proteins, which can then be resolved by SDS-PAGE.

2. Using TCEP for Mass Spectrometry Applications

  • TCEP is a more potent and stable reducing agent than DTT, especially at lower pH, and is often preferred for applications preceding mass spectrometry as it is thiol-free.

  • Incubate the crosslinked sample with 5-50 mM TCEP for 5-30 minutes at room temperature.

  • Unlike DTT, TCEP does not need to be removed before certain sulfhydryl-reactive reactions.

Reducing Agent Comparison

Reducing Agent Recommended Concentration Incubation Conditions Notes
DTT 20-50 mM 30 min at 37°C or 5 min at 100°C Standard choice for SDS-PAGE. Less stable than TCEP.
β-Mercaptoethanol ~5% (v/v) 5 min at 100°C in SDS-PAGE buffer Volatile with strong odor.

| TCEP | 5-50 mM | 5-30 min at Room Temperature | More stable and potent than DTT; ideal for MS. Avoid phosphate buffers for long-term stability. |

Visualized Workflows and Mechanisms

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_analysis Analysis p1 Prepare Protein Sample in Amine-Free Buffer (pH 7.2-8.0) r1 Add DSP to Protein Sample (10-50x Molar Excess) p1->r1 p2 Prepare Fresh DSP Stock Solution (10-25 mM in DMSO) p2->r1 r2 Incubate 30-60 min at RT or 2 hrs on Ice r1->r2 q1 Add Quenching Buffer (e.g., Tris, Glycine) to 20-50 mM r2->q1 q2 Incubate 15 min at RT q1->q2 a1 Downstream Analysis (e.g., IP, SDS-PAGE) q2->a1 a2 Cleave Disulfide Bond (DTT or TCEP) a1->a2 a3 Analyze Subunits (e.g., Western Blot, MS) a2->a3

G cluster_reaction Step 1: Reaction with Primary Amines cluster_cleavage Step 2: Reductive Cleavage P1 {Protein A | + H₂N—} Crosslinked {Protein A—NH-CO-(CH₂)₂-S-S-(CH₂)₂-CO-NH—Protein B} P1->Crosslinked pH 7.2-8.5 DSP DSP Crosslinker (NHS-S-S-NHS) DSP->Crosslinked pH 7.2-8.5 P2 {Protein B | + H₂N—} P2->Crosslinked pH 7.2-8.5 Cleaved1 {Protein A | + NH-CO-(CH₂)₂-SH} Crosslinked->Cleaved1 Cleaved2 {Protein B | + NH-CO-(CH₂)₂-SH} Crosslinked->Cleaved2 Reducer Reducing Agent (DTT or TCEP) Reducer->Cleaved1 Reducer->Cleaved2

References

Application Notes and Protocols for ADC Synthesis using Bis-SS-C3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs. The linker molecule connecting the antibody and the cytotoxic payload is a critical component that influences the efficacy, stability, and safety of the ADC. Bis-SS-C3-NHS ester is a cleavable linker that contains a disulfide bond, designed to be stable in circulation and selectively cleaved in the reducing environment of the intracellular space, ensuring targeted drug release.

These application notes provide a comprehensive, step-by-step guide for the synthesis of ADCs using this compound. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison of results, and visualizations of the key processes to aid in the successful design and execution of your ADC development.

Materials and Reagents

  • Antibody: Monoclonal antibody (mAb) of interest, free of amine-containing stabilizers (e.g., Tris, glycine) and at a concentration of ≥ 2 mg/mL.

  • This compound: (Structure to be inserted if available)

  • Cytotoxic Payload: Amine-modified cytotoxic drug of choice.

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

    • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4

  • Purification:

    • Size Exclusion Chromatography (SEC) column (e.g., Sephadex® G-25)

    • Tangential Flow Filtration (TFF) system

  • Analytical Equipment:

    • UV/Vis Spectrophotometer

    • Hydrophobic Interaction Chromatography (HIC) system

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Experimental Protocols

Protocol 1: Antibody Preparation
  • Buffer Exchange: If the antibody solution contains interfering substances like Tris or glycine, perform a buffer exchange into PBS, pH 7.4. This can be achieved using dialysis, diafiltration, or desalting columns.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Final Buffer Exchange for Conjugation: Immediately before conjugation, exchange the antibody buffer to the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).

Protocol 2: ADC Synthesis - Conjugation of this compound to the Antibody
  • Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure complete dissolution.

  • Determine Molar Ratio: The desired Drug-to-Antibody Ratio (DAR) is achieved by controlling the molar excess of the linker-payload construct to the antibody. A typical starting point is a 10- to 20-fold molar excess of the linker. Optimization may be required.

  • Conjugation Reaction: a. Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently stirring. b. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quench the Reaction: To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the ADC
  • Removal of Unconjugated Linker and Drug: Purify the ADC from unconjugated this compound, free drug, and other small molecule impurities.

    • Size Exclusion Chromatography (SEC): Use a pre-packed desalting column equilibrated with PBS, pH 7.4.

    • Tangential Flow Filtration (TFF): Perform diafiltration against PBS, pH 7.4, until the desired level of impurity removal is achieved.

  • Characterization of Purified ADC: After purification, determine the protein concentration and store the ADC at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 4: Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV/Vis Spectroscopy: This method is suitable if the drug and antibody have distinct absorbance maxima.

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and solve a system of two simultaneous equations.

    • The DAR is the molar ratio of the drug to the antibody.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the distribution of different DAR species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the light and heavy chains of the antibody, allowing for the accurate determination of the number of conjugated drug molecules and the overall DAR.

Data Presentation

Table 1: Effect of Linker to Antibody Molar Ratio on Drug-to-Antibody Ratio (DAR)
Molar Ratio (this compound : Antibody)Average DAR (by UV/Vis)Average DAR (by LC-MS)% Monomer (by SEC)
5:12.12.398.5
10:13.84.197.2
15:15.25.595.8
20:16.56.893.1

This is illustrative data and may not be representative of all antibodies and payloads.

Table 2: Characterization Summary of a Purified ADC (10:1 Molar Ratio)
ParameterResultMethod
Average DAR4.1LC-MS
Purity97.2%SEC-HPLC
Endotoxin Level< 0.1 EU/mgLAL Assay
Antigen Binding Affinity (KD)1.2 nMELISA

Mandatory Visualization

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange to Conjugation Buffer (pH 8.3-8.5) mAb->buffer_exchange conjugation Conjugation Reaction (1-2h, RT) buffer_exchange->conjugation linker_prep Prepare this compound in DMSO linker_prep->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench purification Purification (SEC or TFF) quench->purification characterization Characterization (DAR, Purity, etc.) purification->characterization final_adc Purified ADC characterization->final_adc

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release (Disulfide Cleavage by Glutathione) Lysosome->Drug_Release Cytotoxicity Cytotoxicity & Apoptosis Drug_Release->Cytotoxicity

Caption: Intracellular signaling pathway of a disulfide-linked ADC.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low DAR - Suboptimal pH of conjugation buffer- Hydrolysis of this compound- Insufficient molar excess of linker- Ensure conjugation buffer pH is between 8.3 and 8.5.- Prepare the NHS ester solution immediately before use in anhydrous solvent.- Increase the molar ratio of the linker to the antibody.
High DAR / Aggregation - Excessive molar ratio of linker- High antibody concentration- Decrease the molar ratio of the linker to the antibody.- Perform the conjugation reaction at a lower antibody concentration.
Low Recovery After Purification - Non-specific binding to purification column- Aggregation and precipitation- Choose an appropriate purification method and matrix.- Optimize buffer conditions to minimize aggregation.
Heterogeneity in DAR - Inherent to lysine conjugation- Optimize reaction conditions (pH, time, temperature) to favor more homogenous conjugation.- Consider site-specific conjugation technologies for a more defined DAR.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended buffer conditions and experimental protocols for reactions involving the cleavable crosslinker, Bis-SS-C3-NHS ester. This reagent is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines, creating covalent amide bonds. The presence of a disulfide bond within the C3-spacer arm allows for cleavage of the crosslink under reducing conditions, making it a valuable tool in applications such as antibody-drug conjugate (ADC) development and reversible protein crosslinking studies.

Core Principles of this compound Reactions

The reaction of this compound with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) is a two-step process involving nucleophilic attack of the amine on the NHS ester, followed by the formation of a stable amide bond and the release of N-hydroxysuccinimide. The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A critical balance must be maintained to ensure the deprotonation of primary amines, rendering them nucleophilic, while minimizing the hydrolysis of the NHS ester, which increases at higher pH.[1][2]

The key feature of this compound is its cleavable disulfide bond. This allows for the separation of crosslinked molecules by introducing a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This property is particularly useful for applications requiring the release of a payload from an antibody or for identifying crosslinked proteins through mass spectrometry.

Recommended Buffer Conditions

The selection of an appropriate buffer system is critical for a successful reaction with this compound. The following table summarizes the recommended buffer conditions based on established principles of NHS ester chemistry.

Parameter Recommendation Rationale Citations
pH Range 7.2 - 8.5Balances the requirement for deprotonated primary amines for reaction and minimizes hydrolysis of the NHS ester.[3][4]
Optimal pH 8.3 - 8.5Generally provides the highest reaction efficiency for NHS esters.[1]
Recommended Buffers Phosphate buffer, Bicarbonate/Carbonate buffer, HEPES buffer, Borate bufferThese buffers do not contain primary amines that would compete with the target molecule for reaction with the NHS ester.
Buffers to Avoid Tris, Glycine, and other primary amine-containing buffersThe primary amines in these buffers will react with the NHS ester, reducing the efficiency of the desired crosslinking reaction.
Buffer Concentration 50 - 100 mMA sufficient buffer capacity is needed to maintain the pH, especially in large-scale reactions where the hydrolysis of the NHS ester can lead to a decrease in pH.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two proteins using this compound.

Materials:

  • Protein A and Protein B in an appropriate amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Cleavage Buffer: Reaction Buffer containing 20-50 mM DTT or 5-10 mM TCEP

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein solutions are in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The optimal protein concentration is typically between 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Crosslinking Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the protein mixture. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification: Remove excess crosslinker and byproducts by gel filtration (desalting column) or dialysis.

  • Analysis of Crosslinking: Analyze the crosslinked products by SDS-PAGE. The appearance of higher molecular weight bands corresponding to the crosslinked protein complex indicates a successful reaction.

  • (Optional) Cleavage of Crosslinks: To cleave the disulfide bond, incubate the purified crosslinked sample in Cleavage Buffer for 1 hour at 37°C. Analyze the sample by SDS-PAGE to confirm the disappearance of the crosslinked band and the reappearance of the individual protein bands.

Protocol 2: Antibody-Drug Conjugation (ADC) - Conceptual Workflow

This protocol outlines a conceptual workflow for the conjugation of a drug molecule to an antibody using a linker derived from this compound.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker construct containing a this compound moiety

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Glycine, pH 7.5

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation: Perform buffer exchange to remove any amine-containing substances.

  • Drug-Linker Preparation: Dissolve the Drug-linker-Bis-SS-C3-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a defined molar excess of the drug-linker solution to the antibody solution.

    • Incubate at room temperature for 1-2 hours.

  • Quenching: Add Quenching Buffer to stop the reaction.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using an appropriate chromatography method.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.

Data Presentation

The following table can be used to record and compare results from optimization experiments.

Experiment ID Molar Ratio (Crosslinker:Protein) pH Reaction Time (min) Temperature (°C) % Crosslinking Efficiency Observations
120:17.56025
250:17.56025
320:18.06025
450:18.06025
520:18.01204
650:18.01204

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Reaction_Step Nucleophilic Attack Protein_NH2->Reaction_Step Bis_SS_C3_NHS NHS-O-CO-(CH₂)₂-S-S-(CH₂)₂-CO-O-NHS (this compound) Bis_SS_C3_NHS->Reaction_Step Amide_Bond Protein-NH-CO-(CH₂)₂-S-S-(CH₂)₂-CO-O-NHS (Stable Amide Bond) Reaction_Step->Amide_Bond NHS N-Hydroxysuccinimide Reaction_Step->NHS +

Caption: Reaction of this compound with a primary amine.

Experimental Workflow

G Start Start: Prepare Protein Samples Buffer_Exchange Buffer Exchange to Amine-Free Buffer Start->Buffer_Exchange Prepare_Crosslinker Prepare Fresh this compound Solution Buffer_Exchange->Prepare_Crosslinker Crosslinking Incubate Proteins with Crosslinker (RT or 4°C) Prepare_Crosslinker->Crosslinking Quench Quench Reaction with Tris or Glycine Crosslinking->Quench Purify Purify Crosslinked Product (e.g., SEC) Quench->Purify Analyze Analyze by SDS-PAGE Purify->Analyze Cleavage Optional: Cleave Disulfide Bond with DTT or TCEP Analyze->Cleavage Analyze_Cleaved Analyze Cleaved Products by SDS-PAGE Cleavage->Analyze_Cleaved End End Cleavage->End No Cleavage Analyze_Cleaved->End G pH_Increase Increase in pH Amine_Reactivity Increased Amine Reactivity (-NH₃⁺ → -NH₂) pH_Increase->Amine_Reactivity Favors NHS_Hydrolysis Increased NHS Ester Hydrolysis (Inactive Crosslinker) pH_Increase->NHS_Hydrolysis Accelerates Optimal_pH Optimal pH Range (7.2 - 8.5) Amine_Reactivity->Optimal_pH NHS_Hydrolysis->Optimal_pH

References

Application Notes and Protocols for Bis-SS-C3-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of cytotoxic drugs to monoclonal antibodies (mAbs) to create Antibody-Drug Conjugates (ADCs) is a powerful strategy in targeted cancer therapy. The choice of linker connecting the antibody and the cytotoxic payload is critical for the efficacy and safety of the ADC. Bis-SS-C3-NHS ester is a homobifunctional, cleavable crosslinker used in the synthesis of ADCs.[1] Its structure features two N-hydroxysuccinimide (NHS) ester reactive groups and a central disulfide bond. The NHS esters react efficiently with primary amines (such as the side chain of lysine residues and the N-terminus of the antibody) to form stable amide bonds, while the disulfide bond allows for the cleavage of the linker and release of the payload in the reducing environment of the target cell.

These application notes provide a comprehensive guide to the calculation of molar excess and the experimental protocols for conjugating this compound to antibodies.

Chemical Principle of Conjugation

The conjugation of this compound to an antibody is based on the reaction between the NHS ester groups of the linker and the primary amine groups on the antibody. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

Molar Excess Calculation

The molar excess of the this compound relative to the antibody is a critical parameter that influences the Drug-to-Antibody Ratio (DAR), a key quality attribute of an ADC.[2] A low DAR may result in suboptimal potency, while a high DAR can negatively affect the pharmacokinetics and toxicity of the ADC.[2] The optimal molar excess must be determined empirically for each specific antibody-drug combination.

Formula for Calculating the Mass of this compound:

Mass (mg) = (Molar Excess) x (Mass of Antibody (mg) / MW of Antibody (Da)) x MW of this compound (Da)

Key Parameters for Calculation:

ParameterValue/RangeSource/Note
Molecular Weight (MW) of this compound432.47 g/mol [1][3]
Molecular Weight (MW) of Bis-SS-C3-sulfo-NHS ester592.58 g/mol
Typical Molecular Weight (MW) of IgG Antibody~150,000 g/mol Varies depending on the specific antibody.
Recommended Molar Excess Range5-fold to 20-foldTo be optimized experimentally.

Example Calculation:

To conjugate 2 mg of an antibody (MW 150,000 Da) with a 10-fold molar excess of this compound:

  • Moles of Antibody: (2 mg / 150,000,000 mg/mol) = 1.33 x 10⁻⁸ mol

  • Moles of this compound: 1.33 x 10⁻⁸ mol x 10 = 1.33 x 10⁻⁷ mol

  • Mass of this compound: 1.33 x 10⁻⁷ mol x 432.47 g/mol = 5.75 x 10⁻⁵ g = 0.0575 mg

Experimental Protocols

This section provides a detailed protocol for the conjugation of a payload (pre-functionalized with a primary amine) to an antibody using the this compound crosslinker.

Materials and Reagents
  • Antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

  • Amine-functionalized payload

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + Linker) antibody_prep->conjugation linker_prep Linker Solution Preparation linker_prep->conjugation quenching Quenching (Stop Reaction) conjugation->quenching purification Purification (e.g., SEC) quenching->purification analysis Characterization (DAR, etc.) purification->analysis

Caption: Experimental workflow for antibody-drug conjugation.

Step-by-Step Protocol
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. This can be done using dialysis, desalting columns, or ultrafiltration.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and avoid storing the stock solution.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined for each specific system.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 20-50 mM. This will react with any unreacted NHS ester groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted this compound, payload, and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical parameter. It can be determined using methods such as:

    • UV-Vis Spectroscopy

    • Hydrophobic Interaction Chromatography (HIC)

    • Mass Spectrometry (MS)

  • Purity and Aggregation Analysis: Analyze the purified ADC for purity and the presence of aggregates using SEC.

  • Functional Activity: Assess the binding affinity of the ADC to its target antigen and its cytotoxic activity in vitro.

Signaling Pathway and Mechanism of Action

The resulting ADC, once administered, circulates in the bloodstream. The antibody component targets and binds to a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the cytotoxic payload. In the case of this compound, the disulfide bond is reduced in the intracellular environment, leading to the release of the drug. The free drug can then exert its cytotoxic effect, leading to cell death.

Intracellular Cleavage and Payload Release Diagram

G cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Cell Target Cell ADC->Cell Binding & Internalization Endosome Endosome Cell->Endosome Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Disulfide Cleavage CellDeath Cell Death Payload->CellDeath Cytotoxicity

Caption: Mechanism of ADC action and payload release.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Yield - Hydrolysis of NHS ester- Suboptimal pH- Presence of primary amines in the buffer- Prepare NHS ester solution immediately before use with anhydrous solvent.- Ensure the reaction buffer pH is between 8.0 and 8.5.- Use an amine-free buffer for the reaction.
Protein Aggregation - High degree of labeling (high DAR)- Unfavorable buffer conditions- Optimize the molar excess of the NHS ester to achieve a lower DAR.- Screen different buffer conditions to improve protein stability.
Inconsistent DAR - Inaccurate quantitation of antibody or linker- Variability in reaction conditions- Accurately determine the concentrations of the antibody and linker stock solutions.- Maintain consistent reaction time, temperature, and mixing.

Conclusion

The successful conjugation of a cytotoxic payload to an antibody using this compound requires careful consideration of the reaction stoichiometry and conditions. By optimizing the molar excess and following a well-defined protocol, researchers can generate ADCs with a desired DAR and favorable characteristics for further preclinical and clinical development. The cleavable nature of the disulfide bond in the linker is a key feature that enables targeted drug release within the tumor cell, enhancing the therapeutic window of the ADC.

References

Application Notes and Protocols for Cell Surface Protein Labeling with Bis-SS-C3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-NHS ester is a versatile, amine-reactive reagent designed for the biotinylation of cell surface proteins. This reagent features two key functionalities: an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., on lysine residues) to form stable amide bonds, and a disulfide bond within its spacer arm. The presence of the disulfide bond renders the linkage cleavable by reducing agents, a critical feature for applications such as the purification of labeled proteins and their subsequent analysis by mass spectrometry or western blotting. The "C3" designation refers to a 3-carbon spacer arm. This document provides a detailed protocol for the use of this compound in labeling cell surface proteins.

Chemical Reaction and Mechanism

The fundamental reaction involves the acylation of a primary amine on a cell surface protein by the NHS ester of the Bis-SS-C3 reagent. This reaction is most efficient under slightly basic conditions (pH 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1] The reaction results in the formation of a stable amide bond, covalently linking the cleavable biotin tag to the protein.

Below is a diagram illustrating the reaction between this compound and a primary amine on a cell surface protein.

reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate + protein Cell Surface Protein (with Primary Amine) protein->intermediate labeled_protein Labeled Protein (Amide Bond) intermediate->labeled_protein nhs N-Hydroxysuccinimide (Leaving Group) intermediate->nhs releases cluster_prep Preparation cluster_labeling Labeling cluster_quenching Quenching cluster_wash Washing cluster_downstream Downstream Processing prep_cells Prepare Cells (Wash with ice-cold PBS) labeling Incubate Cells with Reagent (30 min at 4°C or RT) prep_cells->labeling prep_reagent Prepare this compound Solution (in DMSO or DMF) prep_reagent->labeling quench Quench Reaction (Add Tris or Glycine) labeling->quench wash Wash Cells (Remove excess reagent and quenching buffer) quench->wash lysis Cell Lysis wash->lysis purification Purification of Labeled Proteins (e.g., using streptavidin beads) lysis->purification cleavage Cleavage of Disulfide Bond (using DTT or TCEP) purification->cleavage analysis Analysis (e.g., Western Blot, Mass Spectrometry) cleavage->analysis

References

Application Notes and Protocols for Protein Heterodimer Formation using Bis-SS-C3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of Bis-SS-C3-NHS ester, a homobifunctional, cleavable crosslinker, in the synthesis of protein heterodimers. The protocols outlined below cover the crosslinking reaction, purification of the resulting conjugates, and methods for their characterization.

Introduction to this compound

This compound is a chemical crosslinking reagent used to covalently link proteins or other molecules containing primary amines. Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm that contains a disulfide bond. The NHS esters react with primary amines (such as the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds. The presence of a disulfide bond in the spacer arm makes the crosslinker cleavable under reducing conditions, which can be advantageous for downstream analysis, such as mass spectrometry.

While traditionally used for intramolecular crosslinking or linking small molecules to proteins (as in antibody-drug conjugates), this compound can be strategically employed in a two-step process to favor the formation of protein heterodimers.

Principle of Two-Step Heterodimer Formation

The formation of heterodimers using a homobifunctional crosslinker relies on a sequential addition strategy. In the first step, one protein partner is activated with a sub-stoichiometric amount of the crosslinker. This results in the protein being labeled with the crosslinker at one end, leaving the other NHS ester group free. After removing the excess, unreacted crosslinker, the second protein partner is introduced. The free NHS ester on the activated first protein then reacts with the primary amines on the second protein, forming a covalent heterodimer.

Experimental Protocols

  • Protein A (purified, in an amine-free buffer such as PBS or HEPES, pH 7.2-8.0)

  • Protein B (purified, in an amine-free buffer such as PBS or HEPES, pH 7.2-8.0)

  • This compound (freshly prepared stock solution in a dry organic solvent like DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting columns or spin filters

  • Reaction tubes

  • Standard laboratory equipment (pipettes, vortexer, centrifuge)

This initial step is critical for controlling the reaction to favor mono-activation of Protein A.

  • Preparation: Dissolve Protein A in a suitable amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.

  • Crosslinker Addition: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Add a 5- to 20-fold molar excess of the crosslinker to the Protein A solution. The optimal molar ratio should be determined empirically for each protein pair.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Removal of Excess Crosslinker: It is crucial to remove the unreacted this compound to prevent the formation of homodimers in the next step. This can be achieved using a desalting column or a spin filter with a molecular weight cutoff appropriate for Protein A.

  • Addition of Protein B: To the solution of activated Protein A (from step 3.2.4), add Protein B. A 1:1 molar ratio of activated Protein A to Protein B is a good starting point, but the optimal ratio may need to be determined experimentally.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any remaining active NHS esters. Incubate for 15-30 minutes at room temperature.

Purification of the Heterodimer

The reaction mixture will contain a mixture of the desired heterodimer, unreacted monomeric proteins, and potentially some homodimers. Purification is essential to isolate the heterodimer.

SEC separates molecules based on their hydrodynamic radius. Since the heterodimer will be larger than the individual monomers, SEC is an effective first step in purification.

  • Column: Choose a size exclusion column with a fractionation range appropriate for the expected sizes of the monomers, homodimers, and the heterodimer.

  • Mobile Phase: Use a buffer that is compatible with the stability of the proteins.

  • Analysis: Monitor the elution profile at 280 nm. Collect fractions and analyze them by SDS-PAGE to identify those containing the heterodimer.

If the heterodimer has a different isoelectric point (pI) from the monomers and homodimers, ion exchange chromatography can provide a high-resolution separation.[1][2]

  • Column Selection: Based on the calculated pI of the proteins, choose either a cation or anion exchange column.

  • Buffer System: Use a buffer system with a pH that maximizes the charge difference between the heterodimer and the other species.

  • Elution: Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

  • Analysis: Collect fractions and analyze by SDS-PAGE to identify the purified heterodimer.

Characterization of the Heterodimer

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and apparent molecular weight of the crosslinked products.

  • Sample Preparation: Prepare samples of the reaction mixture before and after purification. For analysis under reducing conditions, add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to the loading buffer to cleave the disulfide bond in the crosslinker.

  • Electrophoresis: Run the samples on an appropriate percentage polyacrylamide gel.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • Interpretation:

    • Under non-reducing conditions, the heterodimer will appear as a band with a higher molecular weight than the individual monomers.

    • Under reducing conditions, the heterodimer band should disappear, and the bands corresponding to the individual monomeric proteins should reappear, confirming the disulfide-linked nature of the crosslink.

Mass spectrometry can be used to confirm the identity and composition of the crosslinked product. The cleavable nature of the this compound is particularly useful for MS analysis.

Quantitative Data Summary

The following table provides an example of expected results from a typical heterodimerization experiment. Note that these values are illustrative and will vary depending on the specific proteins and reaction conditions.

ParameterValueMethod of Determination
Protein A Concentration 2 mg/mLUV-Vis Spectroscopy (A280)
Protein B Concentration 2 mg/mLUV-Vis Spectroscopy (A280)
Crosslinker:Protein A Molar Ratio 10:1Calculation
Activated Protein A:Protein B Molar Ratio 1:1Calculation
Reaction Time (Step 1) 45 minutesTime-course experiment
Reaction Time (Step 2) 90 minutesTime-course experiment
Yield of Heterodimer (Crude) 25-35%Densitometry of SDS-PAGE
Purity of Heterodimer (Post-SEC) >80%Densitometry of SDS-PAGE
Purity of Heterodimer (Post-IEX) >95%Densitometry of SDS-PAGE

Visualizations

G Figure 1: Two-Step Heterodimer Formation Workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation to Protein B cluster_purification Purification and Analysis ProtA Protein A Mix1 Incubate (30-60 min) ProtA->Mix1 Crosslinker This compound Crosslinker->Mix1 Activated_ProtA Activated Protein A Mix1->Activated_ProtA Purify1 Remove Excess Crosslinker (Desalting/Spin Filter) Activated_ProtA->Purify1 Mix2 Incubate (1-2 hours) Purify1->Mix2 ProtB Protein B ProtB->Mix2 Crude_Product Crude Heterodimer Mix Mix2->Crude_Product Quench Quench Reaction (Tris/Glycine) Crude_Product->Quench SEC Size Exclusion Chromatography Quench->SEC IEX Ion Exchange Chromatography SEC->IEX Pure_Heterodimer Purified Heterodimer IEX->Pure_Heterodimer Analysis Characterization (SDS-PAGE, MS) Pure_Heterodimer->Analysis

Caption: Workflow for protein heterodimer synthesis.

G Figure 2: Reaction Scheme cluster_reaction Chemical Reaction ProtA Protein A-NH2 Activated_ProtA Protein A-NH-CO-S-S-NHS ProtA->Activated_ProtA + Crosslinker Crosslinker NHS-S-S-NHS Heterodimer Protein A-NH-CO-S-S-CO-NH-Protein B Activated_ProtA->Heterodimer + Protein B ProtB Protein B-NH2

Caption: Chemical reaction of heterodimer formation.

References

Application Notes and Protocols for Bis-SS-C3-NHS Ester in Pull-Down Assays and Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-NHS ester is a homobifunctional, cleavable crosslinking reagent highly valuable for the study of protein-protein interactions. Its N-hydroxysuccinimide (NHS) esters at both ends of a spacer arm readily react with primary amines (e.g., on lysine residues) to form stable amide bonds. The core of its utility lies in the disulfide bond within its spacer arm, which can be easily cleaved by reducing agents. This feature allows for the effective capture and subsequent release of interacting protein complexes, making it an ideal tool for pull-down assays and co-immunoprecipitation (Co-IP) followed by mass spectrometry or Western blot analysis. This document provides detailed protocols and application notes for the use of this compound in these critical proteomic workflows.

This compound is functionally analogous to 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a well-characterized cleavable crosslinker.[1] Protocols and conditions established for DTSSP are therefore largely applicable to this compound.

Chemical and Physical Properties

PropertyValue
Full Chemical Name 3,3'-Dithiobis(sulfosuccinimidylpropionate)
Molecular Formula C14H16N2O14S4
Molecular Weight 564.54 g/mol
Reactive Groups N-hydroxysuccinimide (NHS) esters
Target Functional Group Primary amines (-NH2)
Spacer Arm Length 12.0 Å
Cleavability Cleavable by reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)
Solubility Water-soluble
Membrane Permeability Membrane-impermeable

Principle of Action

The workflow for using this compound involves three key stages: crosslinking, enrichment, and cleavage.

  • Crosslinking: The NHS esters react with primary amines on interacting proteins, forming stable covalent bonds and trapping the protein complex.

  • Enrichment: The crosslinked complex is then isolated from the lysate using either a "bait" protein with an affinity tag (pull-down assay) or an antibody targeting one of the proteins in the complex (co-immunoprecipitation).

  • Cleavage: The disulfide bond in the crosslinker is cleaved using a reducing agent, releasing the "prey" proteins from the bait or antibody-bound complex for downstream analysis.

Experimental Workflow Diagram

experimental_workflow cluster_crosslinking Crosslinking cluster_enrichment Enrichment cluster_analysis Cleavage & Analysis bait Bait Protein complex Transient Protein Complex bait->complex Interaction prey Prey Protein prey->complex crosslinker This compound crosslinked_complex Covalently Crosslinked Complex complex->crosslinked_complex Add Crosslinker enriched_complex Immobilized Complex crosslinked_complex->enriched_complex Incubate with Beads beads Affinity Beads (e.g., Strep-Tactin, Protein A/G) released_prey Released Prey Protein enriched_complex->released_prey Add Reducing Agent reducing_agent Reducing Agent (e.g., DTT) analysis Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) released_prey->analysis

Caption: Experimental workflow for pull-down/Co-IP with this compound.

Protocol 1: Pull-Down Assay with a Tagged Bait Protein

This protocol is designed for a scenario where a "bait" protein is tagged (e.g., with His-tag, GST-tag, or Biotin-tag) and used to capture its interacting partners ("prey") from a cell lysate.

Materials
  • Crosslinking Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).

  • This compound Solution: Freshly prepared in an anhydrous solvent (e.g., DMSO) and then diluted in Crosslinking Buffer immediately before use.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.

  • Affinity Resin: Appropriate for the bait protein tag (e.g., Ni-NTA agarose for His-tag, Glutathione agarose for GST-tag, Streptavidin agarose for Biotin-tag).

  • Wash Buffer: Lysis buffer with or without a lower concentration of detergent.

  • Elution Buffer (for Bait): Specific to the affinity tag (e.g., imidazole for His-tag, glutathione for GST-tag).

  • Reducing Elution Buffer (for Prey): Elution buffer supplemented with 50 mM DTT or 100 mM β-mercaptoethanol.

Procedure
  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • Crosslinking Reaction:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in Crosslinking Buffer.

    • Add freshly prepared this compound to the lysate to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically. A 20- to 50-fold molar excess of the crosslinker to the protein can be used as a starting point if the protein concentration is less than 5 mg/mL.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]

  • Affinity Purification (Pull-Down):

    • Add the affinity resin to the quenched lysate and incubate with gentle rotation for 1-2 hours at 4°C.

    • Pellet the resin by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

    • Wash the resin 3-5 times with Wash Buffer to remove non-specific binders.

  • Elution and Cleavage:

    • To elute the entire complex (bait + prey): Add Elution Buffer and incubate for 15-30 minutes at 4°C. Collect the eluate.

    • To specifically elute the prey proteins: Add Reducing Elution Buffer to the washed resin and incubate for 30 minutes at 37°C to cleave the disulfide bond.

    • Collect the supernatant containing the released prey proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol is for capturing a protein of interest and its interacting partners using a specific antibody.

Materials
  • Same as Protocol 1, with the addition of:

  • Co-IP Antibody: Specific for the protein of interest.

  • Protein A/G Agarose or Magnetic Beads.

Procedure
  • Cell Lysis and Crosslinking:

    • Follow steps 1 and 2 from Protocol 1.

  • Immunoprecipitation:

    • Add the Co-IP antibody to the quenched lysate and incubate with gentle rotation for 1-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Wash the beads 3-5 times with Wash Buffer.

  • Elution and Cleavage:

    • Add Reducing Elution Buffer (e.g., 1X SDS-PAGE sample buffer with 50 mM DTT) to the beads.

    • Boil the sample for 5-10 minutes to elute and cleave the crosslinked proteins.

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting or mass spectrometry.

Quantitative Data Summary

The optimal concentration of this compound is crucial for successful crosslinking. Insufficient crosslinking will result in low yields of interacting complexes, while excessive crosslinking can lead to the formation of large, insoluble aggregates and may mask antibody epitopes.[3]

ParameterRecommended RangeNotes
Crosslinker Concentration 0.25 - 2 mMStart with a titration series (e.g., 0.1, 0.5, 1.0, 2.0 mM) to determine the optimal concentration for your system.[3]
Protein Concentration 1 - 5 mg/mLHigher protein concentrations generally require lower molar excess of the crosslinker.
Molar Excess of Crosslinker 10-50 foldA 10-fold molar excess is recommended for protein concentrations >5 mg/mL, while a 20- to 50-fold excess is suggested for concentrations <5 mg/mL.
Incubation Time 30 - 60 min at RT or 2 hours at 4°CLonger incubation times may increase crosslinking efficiency but can also lead to higher background.
Quenching Reagent Conc. 20 - 50 mM TrisEnsures complete termination of the crosslinking reaction.
Cleavage Reagent Conc. 20 - 50 mM DTT or TCEPEffective for cleaving the disulfide bond.

Signaling Pathway and Logical Relationship Diagrams

Mechanism of this compound Crosslinking

crosslinking_mechanism protein1 Protein 1 (with Primary Amine) intermediate Singly-reacted Crosslinker protein1->intermediate Reaction 1 protein2 Protein 2 (with Primary Amine) final_complex Crosslinked Protein Complex protein2->final_complex crosslinker This compound crosslinker->intermediate intermediate->final_complex Reaction 2 nhs N-hydroxysuccinimide (by-product) intermediate->nhs final_complex->nhs

Caption: Reaction mechanism of this compound with primary amines.

Troubleshooting Logic Tree

troubleshooting_tree start Problem no_prey No Prey Protein Detected start->no_prey high_bg High Background start->high_bg q1 Is Bait Protein Pulled Down? no_prey->q1 q3 Non-specific Binding? high_bg->q3 ans1_no Check bait expression/tag integrity. Optimize pull-down conditions. q1->ans1_no No ans1_yes ans1_yes q1->ans1_yes Yes q2 Crosslinking Inefficient? ans1_yes->q2 ans2_yes Increase crosslinker concentration or incubation time. Check buffer pH. q2->ans2_yes Yes ans2_no Interaction may be transient or weak. Optimize lysis/wash buffers. q2->ans2_no No ans3_yes Increase wash stringency (salt/detergent). Pre-clear lysate with beads. q3->ans3_yes Yes ans3_no ans3_no q3->ans3_no No q4 Crosslinking Excessive? ans3_no->q4 ans4_yes Decrease crosslinker concentration or incubation time. q4->ans4_yes Yes ans4_no Consider alternative affinity tag or antibody. q4->ans4_no No

Caption: Troubleshooting guide for pull-down/Co-IP with crosslinking.

Conclusion

This compound is a powerful reagent for capturing and identifying protein-protein interactions. Its cleavable nature simplifies the analysis of captured complexes, making it particularly well-suited for pull-down assays and co-immunoprecipitation. The protocols provided here offer a robust starting point for researchers. However, empirical optimization of key parameters, such as crosslinker concentration and incubation time, is essential for achieving the best results in any given experimental system.

References

Preparation of a Stock Solution of Bis-SS-C3-NHS Ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of a stock solution of Bis-SS-C3-NHS ester, a cleavable crosslinker commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs). The protocols outlined below are intended to ensure the stability and reactivity of the N-hydroxysuccinimide (NHS) ester for successful conjugation to primary amines on proteins, antibodies, or other biomolecules.

Application Notes

This compound is a homobifunctional crosslinker containing two NHS ester reactive groups at either end of a spacer arm that incorporates a disulfide bond. This disulfide bond allows for cleavage of the crosslinked species under reducing conditions, a critical feature in applications such as drug delivery, where the release of a therapeutic agent is desired.

The NHS ester functional groups react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds. This reaction is most efficient at a slightly basic pH (7.2-8.5). It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), to prevent competition with the intended target molecule.

Due to the hydrolytic instability of the NHS ester moiety in aqueous solutions, it is imperative to prepare the stock solution in a dry, aprotic organic solvent immediately before use. Any exposure to moisture will lead to the hydrolysis of the NHS ester, rendering it inactive.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

ParameterValueSource
Molecular Weight 432.47 g/mol [1]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)
Recommended Stock Solution Concentration 10 mM (as a starting point)
Storage of Solid Compound -20°C, desiccated[1]
Storage of Stock Solution Use immediately; for short-term storage, -20°C for up to 1 month or -80°C for up to 6 months in an anhydrous environment.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Balance

Procedure:

  • Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation on the solid reagent.

  • Weigh the Reagent: In a microcentrifuge tube, carefully weigh out a small amount of this compound. For a 10 mM stock solution, you will need to dissolve 4.32 mg of the reagent in 1 mL of solvent.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (432.47 g/mol ) * (1000 mg/g) = 4.32 mg/mL

  • Dissolve in Anhydrous Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the weighed this compound. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of anhydrous solvent to 4.32 mg of the reagent.

  • Mix Thoroughly: Vortex the tube until the solid is completely dissolved. Ensure the solution is clear and free of any particulates.

  • Immediate Use: Proceed with your conjugation reaction immediately after preparing the stock solution to ensure maximum reactivity of the NHS ester.

Important Considerations:

  • Moisture Sensitivity: Always use anhydrous solvents and handle the solid reagent and stock solution in a low-humidity environment to the extent possible.

  • Buffer Choice: When performing the conjugation reaction, use an amine-free buffer such as PBS at a pH between 7.2 and 8.5. Avoid buffers containing Tris or glycine, as they will react with the NHS ester.

  • Stock Solution Stability: If immediate use is not possible, aliquot the stock solution into smaller volumes in tightly sealed, moisture-proof tubes and store at -20°C or -80°C. Minimize freeze-thaw cycles.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_storage Optional Short-Term Storage start Start: Equilibrate This compound vial weigh Weigh Reagent start->weigh add_solvent Add Anhydrous DMSO or DMF weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve use Use Immediately in Conjugation Reaction dissolve->use aliquot Aliquot Solution dissolve->aliquot If not for immediate use store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Downstream Analysis of Protein Complexes Crosslinked with Bis-SS-C3-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with downstream analysis techniques such as mass spectrometry, western blotting, and immunoprecipitation is a powerful strategy for the study of protein-protein interactions (PPIs), the elucidation of protein complex architecture, and the investigation of dynamic cellular processes. Bis-SS-C3-NHS ester, also known as DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)), is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker. Its N-hydroxysuccinimide (NHS) esters react with primary amines on proteins (lysine residues and N-termini) to form stable amide bonds, covalently linking interacting proteins that are in close proximity. The central disulfide bond in the spacer arm allows for the cleavage of the crosslink under reducing conditions, facilitating the identification of constituent proteins and simplifying downstream analysis.[1][2] This application note provides detailed protocols for the downstream analysis of protein samples crosslinked with this compound.

Experimental Overview

The overall workflow for the analysis of this compound crosslinked samples involves several key stages. The process begins with the crosslinking of proteins in their native environment, followed by quenching of the reaction. Downstream analysis can then proceed via three main routes: mass spectrometry for in-depth identification of crosslinked peptides and interaction sites, western blotting for the detection of specific crosslinked protein complexes, and immunoprecipitation for the enrichment of specific protein complexes prior to further analysis. The cleavable nature of the this compound is central to these workflows, allowing for the dissociation of crosslinked complexes and the release of interacting partners.

Experimental Workflow cluster_0 Crosslinking cluster_1 Downstream Analysis cluster_2 Analysis & Identification start Protein Sample (Cells, Lysate, or Purified Complex) crosslinking Crosslinking with This compound start->crosslinking quenching Quenching crosslinking->quenching ms Mass Spectrometry (LC-MS/MS) quenching->ms Digestion (Non-reducing) wb Western Blotting quenching->wb SDS-PAGE (Non-reducing/Reducing) ip Immunoprecipitation quenching->ip Enrichment ms_analysis Data Analysis (Identification of crosslinked peptides) ms->ms_analysis wb_analysis Detection of High MW Complexes wb->wb_analysis ip_elution Elution (Cleavage of crosslinker) ip->ip_elution ip_downstream Downstream Analysis (MS or Western Blot) ip_elution->ip_downstream

Caption: Overall experimental workflow for the downstream analysis of this compound crosslinked samples.

Data Presentation: Quantitative Parameters for Crosslinking and Analysis

The following tables summarize key quantitative parameters for the use of this compound and subsequent analysis.

Table 1: Recommended Crosslinking Reaction Conditions

ParameterIn Vitro (Purified Proteins)In Vivo (Cell Culture)
Protein Concentration > 5 mg/mL1-5 x 10^7 cells/mL
Crosslinker Concentration 0.25 - 5 mM (10- to 50-fold molar excess over protein)[3]1 - 2 mM[4]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate) pH 7.2-8.5[5]PBS or other amine-free buffer, pH 7.2-8.0
Reaction Time 30 minutes at room temperature or 2 hours at 4°C30 minutes at room temperature or 2 hours at 4°C
Quenching Reagent 20-50 mM Tris or Glycine10-20 mM Tris or Glycine
Quenching Time 15 minutes at room temperature15 minutes at room temperature

Table 2: Conditions for Cleavage of this compound Disulfide Bond

Reducing AgentConcentrationIncubation TimeTemperatureApplication
Dithiothreitol (DTT)10 - 50 mM30 minutes37°CElution from IP, MS sample prep, SDS-PAGE
2-Mercaptoethanol (BME)2-5% (v/v) in SDS-PAGE sample buffer5 minutes95-100°CSDS-PAGE
Tris(2-carboxyethyl)phosphine (TCEP)5 - 20 mM30 minutesRoom TemperatureMS sample prep (odorless alternative to DTT)

Table 3: Mass Spectrometry Data for this compound Crosslinked Peptides

ParameterValue
Mass of Intact Crosslinker 404.42 Da
Mass of Crosslinker after Reaction (inter-peptide) 138.07 Da
Mass of Crosslinker after Reaction (intra-peptide/loop-link) 138.07 Da
Mass of Hydrolyzed Crosslinker (mono-link) 156.08 Da
Characteristic Isotopic Signature (if using deuterated analog) 8 Da mass shift for d8-DTSSP

Experimental Protocols

Protocol 1: Crosslinking of Proteins in Solution (In Vitro)
  • Prepare Protein Sample:

    • Dissolve the purified protein or protein complex in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) to a final concentration of >5 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Prepare Crosslinker Solution:

    • Immediately before use, dissolve this compound (DTSSP) in an anhydrous organic solvent such as DMSO to a stock concentration of 10-25 mM.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of the crosslinker to the protein is a good starting point.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Proceed to Downstream Analysis:

    • The crosslinked sample is now ready for downstream analysis such as SDS-PAGE, western blotting, immunoprecipitation, or mass spectrometry.

Protocol 2: Downstream Analysis by Mass Spectrometry (MS)

This protocol outlines the steps for identifying crosslinked peptides from an in-solution digest.

Mass Spec Workflow start Crosslinked Protein Sample no_reduce Denaturation (e.g., Urea - for crosslinked sample) start->no_reduce denature Denaturation and Reduction (e.g., Urea/DTT - for non-crosslinked control) alkylate Alkylation (e.g., Iodoacetamide) no_reduce->alkylate digest Proteolytic Digestion (e.g., Trypsin) alkylate->digest enrich Optional: Enrichment of Crosslinked Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms data_analysis Data Analysis using Crosslink Identification Software lcms->data_analysis

Caption: Workflow for Mass Spectrometry analysis of crosslinked proteins.

  • Sample Preparation (Non-Reducing Conditions):

    • To the quenched crosslinked protein sample, add a denaturing agent such as 8 M urea.

    • Alkylate cysteine residues by adding iodoacetamide to prevent the formation of non-native disulfide bonds.

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Perform in-solution digestion with a protease such as trypsin overnight at 37°C. Do not add a reducing agent at this stage to preserve the disulfide bond in the crosslinker.

  • Enrichment of Crosslinked Peptides (Optional):

    • Crosslinked peptides are often low in abundance. Enrichment can be performed using techniques like strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis:

    • Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Employ a data-dependent acquisition method. Fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) can be used. ETD is often beneficial as it can preserve the labile disulfide bond.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, xiSearch) to identify the crosslinked peptides from the MS/MS data. These programs can identify inter-peptide, intra-peptide, and mono-linked peptides.

Protocol 3: Downstream Analysis by Western Blotting
  • Sample Preparation for SDS-PAGE:

    • Mix the quenched crosslinked protein sample with SDS-PAGE loading buffer.

    • Prepare two aliquots: one with a reducing agent (e.g., 50 mM DTT or 5% 2-mercaptoethanol) and one without.

    • Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the non-reduced and reduced samples, along with a non-crosslinked control, onto a polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to one of the proteins of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Expected Results:

    • In the non-reduced, crosslinked sample, a band corresponding to the higher molecular weight of the crosslinked complex should be observed.

    • This higher molecular weight band should disappear or be significantly reduced in the reduced sample, with a corresponding increase in the band for the monomeric protein.

Protocol 4: Downstream Analysis by Immunoprecipitation (IP)

IP Workflow cluster_elution Elution Strategies start Quenched Crosslinked Lysate ip_ab Incubate with Primary Antibody start->ip_ab beads Add Protein A/G Beads ip_ab->beads wash Wash Beads to Remove Non-specific Binders beads->wash elution Elution wash->elution analysis Analyze Eluate (Western Blot or MS) elution->analysis reducing Reducing Elution: Add DTT or BME to cleave crosslinker elution->reducing non_reducing Non-reducing Elution: (e.g., low pH glycine buffer) elution->non_reducing EGFR Pathway EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) EGFR_mono->EGFR_dimer Dimerization Crosslinker This compound EGFR_dimer->Crosslinker Crosslinked_Dimer Crosslinked EGFR Dimer EGFR_dimer->Crosslinked_Dimer Downstream Downstream Signaling (e.g., MAPK pathway) EGFR_dimer->Downstream Crosslinker->Crosslinked_Dimer

References

Application of Disulfide-Cleavable NHS Esters in Proteomics Research: A Focus on Bis-SS-C3-NHS Ester Homologues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-NHS ester is a homobifunctional cross-linking reagent that features two N-hydroxysuccinimide (NHS) ester reactive groups and a central, disulfide-containing spacer arm. The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-termini of proteins, to form stable amide bonds. The key feature of this class of reagents is the disulfide bond within the spacer, which can be cleaved by reducing agents. This cleavability is highly advantageous in mass spectrometry-based proteomics workflows.

While this compound is prominently utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), its structural motifs—amine-reactive groups and a cleavable spacer—are characteristic of reagents used in cross-linking mass spectrometry (XL-MS) for the study of protein-protein interactions and protein structure elucidation.[1][2][3] Due to a paucity of specific data for this compound in XL-MS applications, this document will provide a detailed overview and protocols for a representative disulfide-containing, amine-reactive NHS ester cross-linker in proteomics research.

Principle of Application in Proteomics

In proteomics, disulfide-containing NHS esters are employed to covalently link proteins that are in close proximity. This "freezes" protein interactions, allowing for their subsequent identification. The general workflow involves:

  • Cross-linking: The reagent is introduced to a protein sample, either in vitro with purified complexes or in vivo with whole cells or lysates. The NHS esters react with primary amines on nearby proteins, forming a stable conjugate.

  • Enrichment (Optional): Cross-linked species can be enriched to reduce sample complexity.

  • Proteolytic Digestion: The cross-linked protein mixture is digested, typically with trypsin, to generate peptides.

  • Cleavage of Cross-linker: The disulfide bond in the linker is cleaved using a reducing agent. This separates the two cross-linked peptides, each now carrying a portion of the cross-linker as a modification.

  • Mass Spectrometry Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic mass shift of the cleaved linker remnant and the presence of peptide pairs that co-elute during chromatography are used to identify the cross-linked peptides.

  • Data Analysis: Specialized software is used to identify the cross-linked peptide pairs, providing distance constraints that can be used to model protein structures and interaction interfaces.[4][5]

The cleavable nature of the disulfide bond simplifies data analysis compared to non-cleavable cross-linkers, as the MS/MS spectra of the individual cleaved peptides are less complex than that of the intact cross-linked pair.

Quantitative Data Summary

The following tables present representative data from a hypothetical cross-linking study on a purified protein complex and a whole-cell lysate using a disulfide-containing NHS ester cross-linker.

Table 1: Cross-linking Efficiency and Peptide Identification

SampleTotal Peptides IdentifiedCross-linked Peptides IdentifiedIntra-protein Cross-linksInter-protein Cross-linksCross-linking Efficiency (%)
Purified Protein Complex1,5007560155.0
Whole-Cell Lysate25,0005004001002.0

Table 2: Comparison of Cross-linker Incubation Times

Incubation Time (min)Protein Complex Cross-linksLysate Cross-linksNotes
1545250Shorter incubation may reduce non-specific cross-linking.
3075500Optimal time for maximizing identified cross-links in this example.
6078510Diminishing returns and potential for increased aggregation.

Experimental Protocols

Protocol 1: In Vitro Cross-linking of a Purified Protein Complex

Materials:

  • Purified protein complex (e.g., 1 mg/mL)

  • Cross-linking buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0

  • Disulfide-cleavable NHS ester (e.g., a this compound analogue)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation agent: Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Preparation: Prepare the purified protein complex in the cross-linking buffer at a concentration of 1 mg/mL.

  • Cross-linker Preparation: Immediately before use, dissolve the disulfide-cleavable NHS ester in anhydrous DMSO to a stock concentration of 25 mM.

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to a final concentration of 1 mM (a 20-50 fold molar excess is a good starting point). Incubate for 30 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

Procedure:

  • LC Separation: Load the desalted peptide sample onto a C18 reverse-phase analytical column. Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Acquisition: Use a data-dependent acquisition (DDA) method. In the MS1 scan, identify peptide precursor ions. In the MS2 scan, fragment the precursor ions using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). The disulfide bond in the cross-linker will remain intact during this step.

  • MS3 for Cleavable Cross-linkers (Optional but Recommended): An alternative is to use an MS2-MS3 strategy. In the MS2 scan, the fragmentation energy is optimized to cleave the disulfide bond, generating two fragment ions corresponding to the individual peptides. These fragment ions are then selected for MS3 fragmentation to determine their sequences.

Visualizations

G Chemical Structure of a Disulfide-Cleavable NHS Ester cluster_0 NHS Ester cluster_1 Spacer Arm cluster_2 NHS Ester NHS1 N-hydroxysuccinimide ester Spacer1 Propyl Chain NHS1->Spacer1 Disulfide Disulfide Bond (-S-S-) Spacer1->Disulfide Spacer2 Propyl Chain Disulfide->Spacer2 NHS2 N-hydroxysuccinimide ester Spacer2->NHS2

Caption: Structure of a representative disulfide-cleavable NHS ester.

G Experimental Workflow for Cross-linking Mass Spectrometry start Protein Sample (Purified Complex or Lysate) crosslink Cross-linking with Disulfide-Cleavable NHS Ester start->crosslink quench Quench Reaction crosslink->quench digest Proteolytic Digestion (e.g., Trypsin) quench->digest enrich Enrichment of Cross-linked Peptides (Optional) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis with Specialized Software lcms->data results Identification of Cross-linked Peptides and Interaction Sites data->results

Caption: A typical workflow for identifying protein-protein interactions.

G Hypothetical Signaling Pathway Elucidation cluster_0 Cross-link Identified ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 Interaction confirmed by cross-linking kinase2 Kinase B kinase1->kinase2 Interaction confirmed by cross-linking tf Transcription Factor kinase2->tf gene Gene Expression tf->gene interaction1 Receptor - Kinase A interaction2 Kinase A - Kinase B

Caption: Using XL-MS to confirm interactions in a signaling pathway.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Bis-SS-C3-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-SS-C3-NHS ester conjugation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to mitigate the challenges associated with the hydrolysis of this compound during conjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker. It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (-NH2) on biomolecules, such as the lysine residues on proteins, to form stable amide bonds. The "SS" in its name indicates a disulfide bond within the cleavable spacer arm, allowing the crosslinked molecules to be separated using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Its primary application is in bioconjugation for creating protein-protein conjugates, antibody-drug conjugates (ADCs), and for immobilizing proteins onto surfaces.

Q2: What is NHS ester hydrolysis and why is it a concern during conjugation?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the formation of an inactive carboxylic acid and the release of N-hydroxysuccinimide (NHS).[1][2] This is a significant concern because it is a competing reaction to the desired conjugation with the primary amine on the target molecule.[1][2] Once hydrolyzed, the this compound can no longer react with the target amine, which reduces the overall yield of the conjugated product.[2]

Q3: What are the key factors that influence the rate of this compound hydrolysis?

The rate of hydrolysis is primarily influenced by:

  • pH: The rate of hydrolysis significantly increases as the pH rises.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the buffer will compete with the target molecule for the NHS ester.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of this compound, with a focus on preventing premature hydrolysis.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of this compound: The ester has reacted with water instead of the target amine.1. Optimize pH: Ensure the reaction pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as the best balance between amine reactivity and ester stability. 2. Control Temperature: Perform the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis, or at room temperature for a shorter period (0.5-4 hours). 3. Use Fresh Reagents: Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.
Inappropriate Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.Use Amine-Free Buffers: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
Low Reactant Concentration: Low concentrations of the protein or the NHS ester can favor the competing hydrolysis reaction.Increase Concentrations: If possible, use a higher concentration of your protein (a minimum of 2 mg/mL is recommended) and/or increase the molar excess of the this compound.
High Background Signal in Assays (e.g., ELISA) Hydrolyzed and Aggregated Conjugates: The hydrolyzed carboxyl groups can increase non-specific binding through electrostatic interactions. Over-labeling can also lead to aggregation.1. Minimize Hydrolysis: Follow the steps outlined above to reduce hydrolysis. 2. Optimize Molar Ratio: Perform a titration to find the optimal molar ratio of NHS ester to your protein to avoid over-labeling. A common starting point is a 5- to 20-fold molar excess. 3. Purify the Conjugate: Use size-exclusion chromatography or dialysis to remove unreacted crosslinker and aggregates after the reaction.
Inconsistent Results Between Experiments Variability in Reagent Quality or Reaction Conditions: The age of the solid NHS ester, moisture contamination, or slight variations in pH or temperature can lead to inconsistent outcomes.1. Proper Reagent Handling: Store the solid this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. 2. Consistent Protocols: Use a freshly calibrated pH meter and maintain consistent temperatures and incubation times for all experiments.

Quantitative Data Summary

The stability of NHS esters is highly dependent on the pH of the aqueous environment. The following table summarizes the approximate half-life of a typical NHS ester at various pH values and temperatures. Note that the exact half-life of this compound may vary slightly.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.0254-5 hours
8.0251 hour
8.525~30 minutes
8.62510 minutes
9.025< 10 minutes

Experimental Protocols

Protocol 1: Standard Conjugation of this compound to a Protein

This protocol provides a general procedure for conjugating this compound to a protein while minimizing hydrolysis.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Stock Solution: Immediately before starting the conjugation, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted, and hydrolyzed crosslinker by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Assessing the Reactivity of this compound

This protocol allows you to determine if your stock of this compound is still active. The principle is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound.

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

  • 0.5-1.0 N NaOH.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of the reaction buffer.

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the solution at 260 nm. This reading accounts for any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to the reagent solution to rapidly hydrolyze any remaining active NHS ester. Mix well.

  • Measure Final Absorbance (A_final): Promptly measure the absorbance of the base-treated solution at 260 nm.

  • Assess Reactivity:

    • If A_final > A_initial , the reagent is still active.

    • If A_final ≈ A_initial , the reagent has likely been completely hydrolyzed and is no longer active.

Visual Diagrams

HydrolysisVsConjugation cluster_0 Reaction Pathways Bis_SS_C3_NHS This compound (Active) Conjugated_Protein Protein-Amide Conjugate (Desired Product) Bis_SS_C3_NHS->Conjugated_Protein Aminolysis (Conjugation) Hydrolyzed_Ester Hydrolyzed Ester (Inactive Product) Bis_SS_C3_NHS->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Protein_Amine Protein-NH2 (Target) Protein_Amine->Conjugated_Protein Water H2O (Aqueous Buffer) Water->Hydrolyzed_Ester

Caption: Competing pathways of aminolysis (desired) and hydrolysis (undesired) for this compound.

TroubleshootingWorkflow start Start: Low Conjugation Yield check_ph Is reaction pH between 7.2-8.5? start->check_ph check_buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3 using bicarbonate buffer check_ph->adjust_ph No check_reagent Was NHS ester solution prepared freshly in anhydrous solvent? check_buffer->check_reagent Yes change_buffer Exchange into an amine-free buffer check_buffer->change_buffer No check_temp Was temperature controlled (4°C or RT)? check_reagent->check_temp Yes prepare_fresh Prepare fresh NHS ester solution immediately before use check_reagent->prepare_fresh No optimize_temp Try 4°C overnight to reduce hydrolysis check_temp->optimize_temp No success Success: Improved Yield check_temp->success Yes adjust_ph->check_buffer change_buffer->check_reagent prepare_fresh->check_temp optimize_temp->success

Caption: Troubleshooting workflow for low conjugation yield with this compound.

References

Technical Support Center: Optimizing Bis-SS-C3-NHS Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Bis-SS-C3-NHS ester reactions with antibodies. Here you will find answers to frequently asked questions and troubleshooting advice to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting Bis-SS-C3-NHS esters with antibodies?

The optimal pH for conjugating Bis-SS-C3-NHS esters to primary amines on antibodies is in the range of 7.2 to 8.5.[1][2][3][4][] For many applications, a more specific pH of 8.3 to 8.5 is recommended as the ideal balance between amine reactivity and ester stability.

Q2: Why is the pH so critical for this reaction?

The reaction pH governs a crucial balance between two competing processes:

  • Amine Reactivity: The primary amino groups on the antibody (the ε-amino group of lysine residues and the N-terminus) are the targets for the NHS ester. These amines need to be in a deprotonated state (-NH2) to act as effective nucleophiles and react with the NHS ester. At a pH below their pKa (around 10.5 for lysine, but can vary), they are predominantly protonated (-NH3+) and non-reactive. Increasing the pH deprotonates these amines, making them more reactive.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH is a compromise that maximizes the concentration of reactive deprotonated amines on the antibody while minimizing the rate of NHS ester hydrolysis.

Q3: What happens if the pH is too low or too high?

  • Low pH (below 7.2): The primary amines on the antibody will be mostly protonated and therefore poor nucleophiles, leading to a very slow or incomplete conjugation reaction.

  • High pH (above 8.5): The hydrolysis of the this compound will be very rapid, leading to a significant reduction in the amount of active ester available to react with the antibody. This results in a low conjugation yield.

Q4: Which buffers are recommended for this conjugation reaction?

It is critical to use amine-free buffers to avoid competition with the antibody for the NHS ester. Recommended buffers include:

  • Phosphate buffer

  • Carbonate-bicarbonate buffer

  • HEPES buffer

  • Borate buffer

A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer adjusted to the desired pH between 8.3 and 8.5.

Q5: Are there any buffers I should absolutely avoid?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffer components will compete with the primary amines on your antibody, leading to significantly reduced conjugation efficiency. If your antibody is in a Tris or glycine buffer, a buffer exchange step is necessary before starting the conjugation.

Troubleshooting Guide

Problem: Low Conjugation Yield

Possible Cause Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5, with 8.3-8.5 being a good starting point. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Hydrolysis of this compound Prepare the NHS ester solution immediately before use. If using an organic solvent like DMSO or DMF, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the NHS ester solution.
Presence of Amine-Containing Buffers Ensure your antibody solution and all reaction components are free of primary amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange via dialysis or a desalting column before the reaction.
Low Antibody Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your antibody to favor the desired conjugation reaction. A concentration of 1-10 mg/mL is often recommended.
Poor Reagent Quality The this compound may have hydrolyzed due to improper storage. Store NHS esters in a desiccated environment at -20°C to -80°C and allow the vial to equilibrate to room temperature before opening to prevent condensation.

Problem: Antibody Aggregation After Conjugation

Possible Cause Solution
High Degree of Labeling A high molar ratio of NHS ester to antibody can lead to excessive modification and subsequent aggregation. Perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific antibody.
Suboptimal Buffer Conditions Ensure the buffer conditions are optimal for your antibody's stability throughout the conjugation and purification process.
Hydrophobic Nature of the Crosslinker If the this compound is highly hydrophobic, consider using a PEGylated version to increase the hydrophilicity of the final conjugate and reduce the risk of aggregation.

Data Presentation

Table 1: Effect of pH on the Stability of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pH Temperature Half-life of NHS Ester
7.00°C4 to 5 hours
8.64°C10 minutes

Experimental Protocols

Detailed Methodology for Antibody Conjugation with this compound

This protocol provides a general procedure for conjugating an antibody with this compound. Optimization of the molar ratio of NHS ester to antibody may be required.

1. Materials

  • Antibody in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 8.3) at a concentration of 1-10 mg/mL.

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Desalting column or dialysis cassette for purification.

2. Procedure

  • Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into the Reaction Buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. b. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis.

Mandatory Visualizations

Reaction_Pathway cluster_desired Desired Aminolysis Pathway cluster_competing Competing Hydrolysis Pathway Antibody_NH2 Antibody-NH₂ (Primary Amine) Conjugate Antibody-NH-CO-C3-SS-Bis (Stable Amide Bond) Antibody_NH2->Conjugate Reaction at pH 7.2-8.5 NHS_Ester This compound NHS_Ester->Conjugate NHS_Ester_hydrolysis This compound Inactive_Ester Inactive Carboxylic Acid NHS_Ester_hydrolysis->Inactive_Ester Hydrolysis (Increases with pH) Water H₂O Water->Inactive_Ester

Caption: Competing reaction pathways in NHS ester conjugation.

Experimental_Workflow start Start buffer_exchange 1. Antibody Buffer Exchange (if needed into amine-free buffer, pH 8.3) start->buffer_exchange prep_nhs 2. Prepare fresh Bis-SS-C3-NHS Ester solution in anhydrous DMSO buffer_exchange->prep_nhs reaction 3. Add NHS Ester to Antibody Solution (Gentle mixing) prep_nhs->reaction incubation 4. Incubate (RT for 30-60 min or 4°C for 2-12h) reaction->incubation quenching 5. Quench Reaction (Add Tris or Glycine) incubation->quenching purification 6. Purify Conjugate (Desalting column or Dialysis) quenching->purification end End Product: Purified Antibody Conjugate purification->end

Caption: Experimental workflow for antibody conjugation.

References

Side reactions of Bis-SS-C3-NHS ester with non-primary amine groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bis-SS-C3-NHS ester, with a specific focus on potential side reactions with non-primary amine groups and other nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of a this compound?

A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester, such as this compound, is with primary aliphatic amines (–NH₂).[1] In the context of proteins and peptides, this includes the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[1][2][3] This reaction, known as aminolysis, is a nucleophilic acyl substitution that results in the formation of a stable, covalent amide bond.[] The reaction is most efficient within a pH range of 7.2 to 8.5.

Q2: What are the most common side reactions associated with NHS esters?

A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which cleaves the ester and results in a non-reactive carboxylic acid. This process directly competes with the desired aminolysis reaction and is a primary cause of reduced conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing significantly at pH values above 8.5.

Q3: Can this compound react with amino acid residues other than primary amines?

A3: Yes, while highly selective for primary amines, NHS esters can engage in side reactions with other nucleophilic amino acid side chains, although the reactivity is generally lower. These include:

  • Hydroxyl groups (-OH): Serine, threonine, and tyrosine residues can react via O-acylation to form ester linkages. These linkages are less stable than the amide bonds formed with primary amines and can be hydrolyzed. This reactivity is more pronounced at higher pH.

  • Sulfhydryl groups (-SH): Cysteine residues can react to form thioesters, which are also less stable than amide bonds.

  • Imidazole groups: The imidazole ring of histidine has also been shown to have some reactivity with NHS esters.

It has been noted that for secondary amines, the reactivity towards NHS esters is likely reduced compared to primary amines because they are more basic and therefore more likely to be in a protonated, non-nucleophilic state.

Q4: How does pH critically affect the specificity and efficiency of the conjugation reaction?

A4: The pH of the reaction buffer is a critical parameter that must be carefully controlled.

  • Below pH 7.2: Primary amines become increasingly protonated (-NH₃⁺), which renders them non-nucleophilic and significantly slows down or prevents the desired reaction.

  • Between pH 7.2 and 8.5: This is the optimal range where most primary amines are sufficiently deprotonated and reactive, while the rate of hydrolysis is manageable.

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which severely competes with the amine reaction and reduces the overall yield. Higher pH also increases the likelihood of side reactions with other nucleophiles like tyrosine and serine.

Q5: Which buffers are recommended for NHS ester reactions, and which should be avoided?

A5: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

  • Recommended Buffers: Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or bicarbonate/carbonate buffers are ideal for these reactions.

  • Incompatible Buffers: Buffers containing primary amines, most notably Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture. However, these buffers are often used at the end of the incubation period to quench the reaction by consuming any remaining active NHS ester.

Q6: My protein conjugate is precipitating out of solution. What are the likely causes?

A6: Precipitation or aggregation after a conjugation reaction can stem from several factors:

  • Over-crosslinking: Using too high a molar excess of the NHS ester can lead to an excessive degree of labeling. This can alter the protein's net charge, isoelectric point (pI), and overall solubility, leading to precipitation.

  • Hydrophobicity: If the molecule being conjugated via the NHS ester is very hydrophobic, its addition to the protein can decrease the overall solubility of the resulting conjugate.

  • Denaturation: The reaction conditions themselves, or the modification of critical amino acid residues, may cause the protein to denature and precipitate.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Efficiency Hydrolysis of NHS Ester: Reagent was exposed to moisture during storage or handling. Stock solutions were not prepared fresh.Store the NHS ester desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Incorrect Buffer pH: The pH is too low (<7.2), protonating the amines, or too high (>8.5), accelerating hydrolysis.Verify the reaction buffer pH is within the optimal 7.2-8.5 range using a calibrated meter.
Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or other sample components contain primary amines.Perform a buffer exchange into a compatible, amine-free buffer like PBS, HEPES, or borate before starting the reaction.
Low Reactant Concentration: Dilute protein solutions can favor the competing hydrolysis reaction.If possible, increase the concentration of the protein to favor the bimolecular conjugation reaction. A concentration of 1-5 mg/mL is often recommended.
Inaccessible Primary Amines: The target lysine residues are sterically hindered or buried within the protein's structure.Consider using a crosslinker with a longer spacer arm. If the native protein conformation is not essential, partial denaturation could be attempted.
Protein Aggregation or Precipitation High Degree of Labeling: An excessive molar ratio of NHS ester to protein was used, leading to over-modification.Reduce the molar excess of the NHS ester crosslinker. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.
Hydrophobicity of Conjugated Molecule: The attached molecule significantly reduces the solubility of the protein conjugate.Consider using a PEGylated version of the NHS ester to enhance the hydrophilicity and solubility of the final product.
Poor Reproducibility Inconsistent Reagent Handling: Variable exposure of the NHS ester to moisture between experiments.Adhere strictly to proper storage and handling protocols. Aliquot the NHS ester upon receipt to minimize freeze-thaw cycles and moisture exposure.
pH Drift During Reaction: The release of the acidic N-hydroxysuccinimide byproduct can lower the pH of poorly buffered solutions.Use a buffer with sufficient buffering capacity (e.g., 100 mM) to maintain a stable pH throughout the reaction.
Evidence of Non-Specific Labeling Side Reactions with Other Nucleophiles: Reaction conditions (e.g., high pH, long incubation) favor modification of Ser, Thr, or Tyr residues.Optimize the reaction conditions. Use the lowest effective pH (e.g., closer to 7.2-7.5) and the shortest necessary reaction time to maximize specificity for primary amines.

Quantitative Data

For successful and reproducible experiments, it is crucial to understand the stability of the NHS ester and to use an appropriate amount relative to the target protein.

Table 1: Stability of NHS Esters in Aqueous Solution (Half-life)

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
8.04~1 hour
8.6410 minutes
Data compiled from multiple sources. This table highlights the critical impact of pH on the stability of the reactive ester.

Table 2: General Recommendations for Molar Excess of NHS Ester

Protein ConcentrationRecommended Starting Molar Excess (NHS Ester : Protein)
≥ 5 mg/mL10- to 20-fold
< 5 mg/mL20- to 50-fold
These are starting recommendations and may require empirical optimization for specific proteins and applications.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general framework. Molar excess of the NHS ester, incubation time, and temperature may need to be optimized for each specific application.

1. Materials and Buffer Preparation:

  • Protein: Dissolved in an amine-free buffer.

  • This compound

  • Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other suitable amine-free buffer like HEPES or borate within pH 7.2-8.5).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification System: Desalting or size-exclusion chromatography column.

2. Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Prepare NHS Ester Stock Solution: Immediately before use, allow the this compound vial to warm to room temperature. Dissolve the ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Initiate Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess). Gently mix immediately. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times or different temperatures may be required and should be optimized.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction). Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted NHS ester, its hydrolyzed byproduct, and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography or desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) using appropriate analytical methods, such as spectrophotometry.

Visualizations

Reaction_Pathways NHS This compound Amide Stable Amide Bond (Desired Product) NHS->Amide Aminolysis (pH 7.2-8.5) Hydrolysis Inactive Carboxylic Acid (Hydrolysis Byproduct) NHS->Hydrolysis Hydrolysis (Competes with Aminolysis, Increases at pH > 8.5) SideProduct Unstable Linkages (Side Products) NHS->SideProduct Side Reactions (Generally Slower) Amine Primary Amine (Lysine, N-Terminus) Water Water (H₂O) OtherNuc Other Nucleophiles (Ser, Thr, Cys, His) Troubleshooting_Workflow start Problem: Low Conjugation Yield check_reagent 1. Check Reagents start->check_reagent reagent_ok Reagents OK check_reagent->reagent_ok No reagent_bad Solution: Use fresh, anhydrous reagents. Store properly. check_reagent->reagent_bad NHS ester hydrolyzed? Solvent anhydrous? check_buffer 2. Check Buffer & pH reagent_ok->check_buffer buffer_ok Buffer & pH OK check_buffer->buffer_ok No buffer_bad Solution: Use amine-free buffer. Verify pH is 7.2-8.5. check_buffer->buffer_bad Buffer contains amines? pH outside 7.2-8.5? check_conditions 3. Check Reaction Conditions buffer_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok No conditions_bad Solution: Increase protein concentration. Optimize molar excess. check_conditions->conditions_bad Protein concentration low? Molar excess too low? check_protein 4. Consider Protein Properties conditions_ok->check_protein protein_solution Solution: Try longer spacer arm. Assess amine accessibility. check_protein->protein_solution

References

Impact of organic solvents like DMSO or DMF on Bis-SS-C3-NHS ester stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Bis-SS-C3-NHS ester in organic solvents such as DMSO and DMF.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in organic solvents?

A1: The stability of this compound in organic solvents is primarily affected by the presence of water. N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis, which is the main degradation pathway.[1][2] Both DMSO and DMF are hygroscopic and can absorb moisture from the atmosphere, which will lead to the hydrolysis of the NHS ester, rendering it inactive for conjugation.[3] Additionally, the purity of the solvent is critical. DMF can degrade over time to form dimethylamine, which contains a primary amine that will react with the NHS ester, reducing its availability for the intended conjugation reaction.[4]

Q2: How should I prepare stock solutions of this compound in DMSO or DMF?

A2: It is highly recommended to prepare stock solutions of this compound immediately before use.[5] Use only anhydrous (or "dry"), amine-free grades of DMSO or DMF. To minimize moisture contamination, use a fresh bottle of solvent or a bottle that has been properly stored to prevent water absorption. When preparing the solution, allow the vial of the powdered this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.

Q3: Can I store stock solutions of this compound? If so, under what conditions?

A3: While preparing fresh solutions is always best, stock solutions in anhydrous DMSO or DMF can be stored for a limited time under specific conditions. For short-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. These aliquots should be stored at -20°C or -80°C in a desiccated environment. Some studies have shown that NHS esters dissolved in DMF can be stored for 1-2 months at -20°C with minimal loss of reactivity. Porphyrin-NHS esters have also been shown to be stable in frozen DMSO solutions at -20°C.

Q4: What is the difference in stability between this compound in DMSO versus DMF?

A4: Both anhydrous DMSO and DMF are suitable solvents for dissolving this compound. However, DMF has the potential to degrade into dimethylamine, which can react with the NHS ester. Therefore, high-purity, amine-free DMF is essential. DMSO is generally considered more stable and less prone to forming reactive byproducts, though it is also highly hygroscopic. Ultimately, the choice of solvent may depend on the specific experimental requirements, but ensuring the solvent is anhydrous is the most critical factor for maintaining the stability of the NHS ester.

Troubleshooting Guides

Problem: Low or no conjugation efficiency with my target molecule.

This is a common issue that can arise from several factors related to the stability and handling of the this compound.

Possible Cause Recommended Solution
Hydrolysis of this compound Ensure you are using a fresh or properly stored stock solution. Prepare the stock solution in anhydrous DMSO or DMF immediately before your experiment. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.
Solvent Contamination Use a new, sealed bottle of anhydrous-grade DMSO or DMF. If using an older bottle, consider that it may have absorbed moisture. For DMF, ensure it is an amine-free grade to avoid reaction with dimethylamine impurities.
Incorrect Buffer Conditions Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine), as these will compete with your target molecule for reaction with the NHS ester. The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5.
Degraded Reagent If you suspect your solid this compound has degraded due to improper storage, you can perform a reactivity test to assess its activity before use (see Experimental Protocols section).

Data Presentation

Table 1: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Data compiled from multiple sources.

Note: In truly anhydrous DMSO or DMF, the rate of hydrolysis is significantly lower. However, even trace amounts of water can lead to the degradation of the NHS ester over time.

Experimental Protocols

Protocol 1: Assessing the Stability and Reactivity of this compound

This protocol provides a method to qualitatively and semi-quantitatively assess the reactivity of your this compound stock solution by monitoring the release of N-hydroxysuccinimide (NHS) upon intentional hydrolysis. The release of NHS can be measured by the increase in absorbance at 260-280 nm.

Materials:

  • This compound stock solution in anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.0)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Dilute a small amount of your this compound stock solution in the amine-free buffer to a final concentration suitable for spectrophotometric analysis (e.g., resulting in an initial absorbance below 1.0). Prepare a control cuvette with the same concentration of DMSO or DMF in the buffer.

  • Initial Absorbance Measurement: Measure the absorbance of the reagent solution at 260 nm. Record this value as A_initial.

  • Induce Hydrolysis: To the reagent solution cuvette, add a small volume of 0.5-1.0 N NaOH (e.g., 10 µL per 1 mL of solution) to rapidly hydrolyze the NHS ester. Mix thoroughly by gentle inversion.

  • Final Absorbance Measurement: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this value as A_final.

  • Interpretation:

    • Active Reagent: If A_final is significantly greater than A_initial, your this compound is active.

    • Inactive/Hydrolyzed Reagent: If A_final is similar to or only slightly greater than A_initial, your reagent has likely been hydrolyzed and is no longer active.

Protocol 2: Quantitative Analysis of this compound Stability by HPLC

For a more quantitative assessment of stability, High-Performance Liquid Chromatography (HPLC) can be used to monitor the degradation of the this compound and the appearance of its hydrolysis product over time.

Methodology Outline:

  • Sample Preparation: Prepare a solution of this compound in anhydrous DMSO or DMF at a known concentration. Aliquot this solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours, and weekly), take one vial from each storage condition for analysis.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable for separating the NHS ester from its more polar hydrolysis product.

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile), both containing a small amount of an acid like trifluoroacetic acid (TFA), is commonly used.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where both the parent compound and the hydrolysis product absorb (e.g., 260 nm for the NHS moiety).

  • Data Analysis:

    • Identify the peaks corresponding to the intact this compound and its hydrolysis product based on their retention times (the hydrolysis product will typically elute earlier).

    • Integrate the peak areas for both compounds at each time point.

    • Calculate the percentage of remaining intact this compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining ester against time to determine its stability profile under each storage condition. This data can be used to estimate the half-life of the reagent.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_ester Prepare this compound stock solution in anhydrous DMSO or DMF aliquot Aliquot into single-use vials prep_ester->aliquot rt Room Temperature aliquot->rt Store fridge 4°C aliquot->fridge Store freezer -20°C aliquot->freezer Store hplc Analyze by HPLC at defined time points rt->hplc fridge->hplc freezer->hplc quantify Quantify peak areas of intact ester and hydrolysis product hplc->quantify plot Plot % remaining ester vs. time quantify->plot half_life Determine stability and estimate half-life plot->half_life

Caption: Workflow for quantitative stability assessment of this compound.

troubleshooting_workflow Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency check_reagent Is the Bis-SS-C3-NHS ester stock solution fresh? start->check_reagent check_solvent Was anhydrous solvent used? check_reagent->check_solvent Yes sol_reagent_fresh Prepare a fresh stock solution immediately before use. check_reagent->sol_reagent_fresh No check_buffer Is the reaction buffer amine-free and at the correct pH (7.2-8.5)? check_solvent->check_buffer Yes sol_solvent Use a new bottle of anhydrous-grade DMSO or DMF. check_solvent->sol_solvent No sol_reagent_old Use a fresh aliquot or perform a reactivity test. check_buffer->sol_reagent_old Yes sol_buffer Use an appropriate buffer (e.g., PBS, HEPES) and verify the pH. check_buffer->sol_buffer No

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: Assessing Protein Labeling with Bis-SS-C3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the degree of labeling of proteins with Bis-SS-C3-NHS ester. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a chemical crosslinker that contains two N-hydroxysuccinimide (NHS) ester functional groups. These NHS esters react with primary amines (-NH2), which are primarily found on the N-terminus of a protein and the side chain of lysine residues, to form stable amide bonds.[1][2] The "SS" in its name indicates a disulfide bond within the linker, which can be cleaved by reducing agents. This feature is often utilized in applications requiring the release of conjugated molecules.

Q2: Which buffer conditions are optimal for labeling with this compound?

The reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction buffer. The optimal pH range is typically between 7.2 and 8.5.[2][3] Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester increases, which competes with the labeling reaction and reduces efficiency.[3] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.

Q3: How can I determine the efficiency of my labeling reaction?

The efficiency of the labeling reaction is typically assessed by determining the Degree of Labeling (DOL), which is the molar ratio of the labeling reagent to the protein. Common methods to determine the DOL include:

  • MALDI-TOF Mass Spectrometry: Provides a direct measurement of the mass increase of the protein after labeling, allowing for the calculation of the number of attached linkers.

  • UV-Vis Spectrophotometry (TNBSA Assay): Quantifies the number of unreacted primary amines remaining on the protein after the labeling reaction.

  • SDS-PAGE: A qualitative method that shows an increase in the molecular weight of the labeled protein as a band shift on a gel.

Q4: What is a typical molar excess of this compound to use for labeling?

The optimal molar excess of the NHS ester to the protein needs to be determined empirically for each specific protein and desired DOL. A common starting point is a 10- to 20-fold molar excess of the NHS ester. For some proteins and applications, a different molar excess may be required to achieve the desired level of labeling without causing protein precipitation or loss of function.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Labeling Incorrect Buffer pH: The pH is too low, leading to protonated, unreactive amines.Verify the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter.
Presence of Amine-Containing Buffers: Buffers like Tris or glycine are competing with the protein for the NHS ester.Perform a buffer exchange into an amine-free buffer (e.g., PBS or sodium bicarbonate) before the reaction.
Hydrolysis of NHS Ester: The NHS ester has degraded due to moisture or prolonged exposure to aqueous solution.Prepare fresh stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.
Inaccessible Primary Amines: The primary amines on the protein are buried within the protein's structure and not accessible to the reagent.Consider using a longer linker or a different labeling chemistry that targets other functional groups. If you have structural information, you can predict the accessibility of lysine residues.
Protein Precipitation after Labeling Over-labeling: The addition of too many linker molecules has altered the protein's net charge and solubility.Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio.
Low Protein Concentration: The labeling reaction is less efficient at low protein concentrations, and aggregation can be more likely.Increase the protein concentration, if possible. A concentration of at least 2 mg/mL is recommended.
Inconsistent Labeling Results Variability in Reagent Preparation: Inconsistent concentrations of protein or NHS ester.Ensure accurate and consistent preparation of all reagents. Quantify protein concentration before each experiment.
Variability in Reaction Conditions: Fluctuations in temperature or incubation time.Standardize the reaction temperature and incubation time for all experiments.

Experimental Protocols

Protocol 1: MALDI-TOF Mass Spectrometry for Degree of Labeling

This protocol allows for the direct determination of the number of this compound molecules conjugated to a protein.

Materials:

  • Labeled protein sample

  • Unlabeled protein control

  • MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the labeled protein and unlabeled control with the MALDI matrix solution. The optimal protein concentration is typically in the range of 5-50 pmol/μL.

  • Spotting: Spot 0.5-1 μL of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry completely.

  • Data Acquisition: Place the target plate in the MALDI-TOF mass spectrometer. Acquire mass spectra for both the unlabeled and labeled protein samples.

  • Data Analysis:

    • Determine the molecular weight of the unlabeled protein (MW_unlabeled).

    • Determine the molecular weight of the labeled protein (MW_labeled). You may observe a distribution of peaks corresponding to different degrees of labeling.

    • Calculate the mass difference: ΔMW = MW_labeled - MW_unlabeled.

    • Calculate the Degree of Labeling (DOL) = ΔMW / MW_linker, where MW_linker is the molecular weight of the this compound.

Protocol 2: TNBSA Assay for Quantifying Unreacted Primary Amines

This colorimetric assay quantifies the number of primary amines on the protein before and after labeling to determine the degree of modification.

Materials:

  • Labeled protein sample

  • Unlabeled protein control

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (e.g., 0.01% w/v in reaction buffer, freshly prepared)

  • 10% SDS solution

  • 1 N HCl

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare solutions of the unlabeled and labeled protein in 0.1 M sodium bicarbonate buffer at a concentration of 20-200 µg/mL.

  • Reaction: To 0.5 mL of each protein solution, add 0.25 mL of the 0.01% TNBSA solution and mix well.

  • Incubation: Incubate the samples at 37°C for 2 hours.

  • Stopping the Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.

  • Measurement: Measure the absorbance of each solution at 335 nm or 420 nm.

  • Calculation:

    • The percentage of modified amines can be calculated as: % Modification = [1 - (Absorbance_labeled / Absorbance_unlabeled)] x 100

Protocol 3: SDS-PAGE for Qualitative Assessment of Labeling

This protocol provides a visual confirmation of successful labeling through a shift in the protein's molecular weight.

Materials:

  • Labeled protein sample

  • Unlabeled protein control

  • SDS-PAGE loading buffer

  • Polyacrylamide gel

  • Electrophoresis running buffer

  • Protein stain (e.g., Coomassie Blue)

  • Molecular weight standards

Procedure:

  • Sample Preparation: Mix the labeled and unlabeled protein samples with SDS-PAGE loading buffer.

  • Gel Electrophoresis: Load the samples and molecular weight standards onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Staining: Stain the gel with Coomassie Blue or another suitable protein stain to visualize the protein bands.

  • Analysis: Compare the migration of the labeled protein to the unlabeled protein. A successful conjugation will result in a new, higher molecular weight band for the labeled protein. The intensity of the original protein band should decrease.

Quantitative Data Summary

Parameter Recommended Value/Range Reference(s)
Reaction pH 7.2 - 8.5
Reaction Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)
Molar Excess of NHS Ester 10-20 fold (starting point)
Protein Concentration ≥ 2 mg/mL
Reaction Temperature Room temperature or 4°C
Reaction Time 0.5 - 4 hours

Visualizations

G cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Protein-NH2 Protein with Primary Amine (Lysine or N-terminus) Reaction_Step Amine-Reactive Labeling (pH 7.2-8.5) Protein-NH2->Reaction_Step NHS_Ester This compound NHS_Ester->Reaction_Step Labeled_Protein Labeled Protein (Stable Amide Bond) Reaction_Step->Labeled_Protein NHS_byproduct N-Hydroxysuccinimide (Byproduct) Reaction_Step->NHS_byproduct

Caption: Reaction mechanism of this compound with a protein's primary amine.

G Start Start: Labeled Protein Sample Method_Choice Choose Assessment Method Start->Method_Choice MALDI MALDI-TOF Mass Spectrometry Method_Choice->MALDI Direct & Precise TNBSA TNBSA Assay Method_Choice->TNBSA Colorimetric SDS_PAGE SDS-PAGE Method_Choice->SDS_PAGE Qualitative MALDI_Result Direct Mass Measurement (Quantitative DOL) MALDI->MALDI_Result TNBSA_Result Quantify Unreacted Amines (Quantitative % Modification) TNBSA->TNBSA_Result SDS_PAGE_Result Observe Molecular Weight Shift (Qualitative Confirmation) SDS_PAGE->SDS_PAGE_Result End End: Degree of Labeling Assessed MALDI_Result->End TNBSA_Result->End SDS_PAGE_Result->End

Caption: Workflow for assessing the degree of labeling of proteins.

References

Minimizing non-specific crosslinking with Bis-SS-C3-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bis-SS-C3-NHS Ester

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific crosslinking and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a homobifunctional, cleavable crosslinking reagent.[1] Its structure consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm. The NHS esters react with primary amines (-NH₂) on target molecules, such as the side chains of lysine residues or the N-termini of proteins, to form stable amide bonds.[2][] The "SS" in its name indicates a disulfide bond within the spacer arm, which can be cleaved by reducing agents.[4] This cleavable feature makes it a valuable tool for applications like identifying protein-protein interactions.

Q2: What is the primary competing reaction I should be aware of?

A2: The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the NHS ester group, causing it to hydrolyze into an unreactive carboxylic acid.[5] This reaction is highly pH-dependent, with the rate of hydrolysis increasing significantly at higher pH values. This hydrolysis competes directly with the desired amine reaction and can reduce crosslinking efficiency, particularly in dilute protein solutions.

Q3: Which buffer systems are recommended for this crosslinker?

A3: It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecules for reaction with the NHS ester. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and bicarbonate/carbonate buffers, maintained at a pH between 7.2 and 8.5.

Q4: How should I prepare and store the this compound reagent?

A4: The NHS ester is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, the vial must be equilibrated to room temperature to prevent moisture condensation. It is highly recommended to dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare aqueous stock solutions for storage, as the NHS-ester moiety will readily hydrolyze.

Q5: How can I cleave the disulfide bond after crosslinking?

A5: The disulfide bond in the spacer arm can be cleaved using reducing agents. Common reagents for this purpose include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is a more potent reducing agent, is resistant to air oxidation, and is effective over a wider pH range. Typically, incubation with 20-50 mM DTT or 0.5-1 mM TCEP for a couple of hours at room temperature is sufficient to break the disulfide bond.

Troubleshooting Guides

This section addresses common issues encountered during crosslinking experiments with this compound.

Problem: Low or No Crosslinking Efficiency

Low yield of crosslinked product is a frequent issue. Several factors could be responsible.

Potential Cause Recommended Solution Citation
NHS Ester Hydrolysis Perform reactions promptly after dissolving the reagent. The half-life of NHS esters can be as short as 10 minutes at pH 8.6. Ensure the reaction pH is within the optimal 7.2-8.5 range; a pH of 8.3-8.5 is often a good starting point.
Competing Amines in Buffer Ensure your reaction buffer is free of primary amines. Use buffers like PBS, HEPES, or borate. If your protein is in a buffer like Tris, perform a buffer exchange via dialysis or a desalting column before starting.
Insufficient Reagent The molar excess of the crosslinker may be too low. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be needed. For higher concentrations, a 5- to 20-fold excess is a common starting point. This should be optimized empirically.
Low Protein Concentration Low protein concentrations can favor hydrolysis over the bimolecular crosslinking reaction. If possible, increase the protein concentration to 1-10 mg/mL.

Problem: High Levels of Non-Specific Crosslinking or Aggregation

Observing high molecular weight smears or protein precipitation after the reaction is a sign of non-specific crosslinking or aggregation.

Potential Cause Recommended Solution Citation
Excessive Crosslinker Too much crosslinker can lead to extensive, non-specific modification and aggregation. Perform pilot experiments with varying molar ratios to find the optimal concentration that does not cause precipitation.
Over-incubation Long reaction times can increase the chance of non-specific modifications. Typical incubation times are 30-60 minutes at room temperature or 2 hours at 4°C.
Suboptimal Buffer Conditions The reaction buffer may not be optimal for your protein's stability. Ensure the pH and salt concentration are suitable for your specific protein to maintain its native conformation.
Ineffective Quenching Unreacted crosslinker can continue to react in downstream steps. Ensure the reaction is properly stopped by adding a quenching agent.

Experimental Protocols & Methodologies

Optimizing Reaction Conditions

The efficiency of the crosslinking reaction is governed by several parameters. The table below summarizes the recommended starting conditions.

ParameterRecommended RangeNotesCitation
pH 7.2 - 8.5The reaction is most efficient in this range. Higher pH increases the rate of hydrolysis.
Temperature 4°C to Room Temperature (25°C)Room temperature reactions are faster (30-60 min). 4°C requires longer incubation (2-4 hours or overnight) but can be beneficial for sensitive proteins.
Reaction Time 30 minutes - 4 hoursShould be optimized. Longer times may increase hydrolysis and non-specific reactions.
Molar Excess (Crosslinker:Protein) 5- to 50-foldMust be determined empirically. Start with a lower ratio and increase as needed.
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the desired crosslinking reaction over hydrolysis.
Quenching Agent 20 - 50 mM Tris or GlycineAdded after the desired incubation time to consume any unreacted NHS ester.
General Protocol for Protein Crosslinking
  • Prepare Buffers and Reagents:

    • Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5).

    • Prepare a quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

    • Prepare your protein solution in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Crosslinker Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Crosslinking Reaction:

    • Add the calculated amount of the crosslinker stock solution to the protein solution. A starting point is often a 20-fold molar excess. The volume of organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris or glycine.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.

  • Remove Excess Reagents:

    • Purify the crosslinked protein from excess reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.

  • Analysis and Cleavage:

    • Analyze the crosslinked products via SDS-PAGE. The crosslinked species will appear as higher molecular weight bands.

    • To cleave the crosslinks, incubate a sample of the purified conjugate with 50 mM DTT for 30 minutes at 65°C before running on SDS-PAGE. This should result in the disappearance of the higher molecular weight bands and the reappearance of the original protein bands.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products ProteinA Protein A (with -NH2) Intermediate Activated Protein A (Protein A-S-S-NHS) ProteinA->Intermediate Step 1: Reaction Crosslinker Bis-SS-C3-NHS (NHS-S-S-NHS) Crosslinker->Intermediate ProteinB Protein B (with -NH2) FinalProduct Crosslinked Complex (Protein A-S-S-Protein B) ProteinB->FinalProduct Intermediate->FinalProduct Step 2: Reaction NHS_byproduct NHS byproduct Intermediate->NHS_byproduct FinalProduct->NHS_byproduct TroubleshootingWorkflow start High Non-Specific Crosslinking? check_ratio Is Molar Excess > 50x? start->check_ratio Yes check_time Is Reaction Time > 2h? check_ratio->check_time No reduce_ratio Action: Reduce Molar Excess (Try 10-20x) check_ratio->reduce_ratio Yes check_quench Was Reaction Quenched? check_time->check_quench No reduce_time Action: Reduce Incubation Time (Try 30-60 min) check_time->reduce_time Yes add_quench Action: Add Quencher (e.g., 50mM Tris) check_quench->add_quench No end_node Problem Resolved check_quench->end_node Yes reduce_ratio->end_node reduce_time->end_node add_quench->end_node ExperimentalWorkflow prep 1. Prepare Reagents (Protein, Buffer) dissolve 2. Dissolve Crosslinker (in anhydrous DMSO) prep->dissolve react 3. Incubate (Protein + Crosslinker) dissolve->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Desalting Column) quench->purify analyze 6. Analyze (SDS-PAGE) purify->analyze

References

Optimizing incubation time and temperature for Bis-SS-C3-NHS ester crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their crosslinking experiments using Bis-SS-C3-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and how does it work?

A this compound is a homobifunctional crosslinking reagent. It contains two N-hydroxysuccinimide (NHS) ester groups that react specifically with primary amines (-NH₂) to form stable amide bonds.[1][2] These primary amines are typically found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2] The "SS" in the name indicates a disulfide bond within the spacer arm, which allows the crosslinker to be cleaved using reducing agents. "C3" refers to a three-carbon spacer arm. This reagent is often used in the synthesis of antibody-drug conjugates (ADCs).[3]

Q2: What are the optimal pH conditions for the crosslinking reaction?

The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[4] At a lower pH, the primary amines are more likely to be protonated (-NH₃⁺), making them non-reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the crosslinking reaction. For many protein and antibody labeling applications, a pH of 8.0 to 8.5 is often recommended.

Q3: What is the primary competing reaction I should be aware of?

The main competing reaction is the hydrolysis of the NHS ester group by water. This reaction renders the crosslinker inactive. The rate of hydrolysis is highly dependent on pH and temperature, increasing as both rise. This can lead to lower crosslinking yields, especially in dilute protein solutions.

Q4: Can I use common buffers like Tris or glycine for the reaction?

No, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing the efficiency of your crosslinking.

Q5: How can I stop or "quench" the crosslinking reaction?

To terminate the reaction, you can add a small molecule containing a primary amine. This "quenching" agent will react with any remaining active NHS esters. Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 20-100 mM.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Crosslinking Efficiency Hydrolysis of NHS ester: The reagent may have been exposed to moisture or the reaction pH is too high.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare NHS ester stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
Presence of competing amines in the buffer: Buffers like Tris or glycine will interfere with the reaction.Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Insufficient molar excess of crosslinker: The concentration of the crosslinker may be too low relative to the target molecule.For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
Low protein concentration: The reaction is less efficient in dilute protein solutions.If possible, increase the concentration of your protein sample.
Protein Precipitation or Aggregation Over-crosslinking: An excessive amount of crosslinker can lead to the formation of large, insoluble aggregates.Reduce the molar excess of the crosslinker. Perform a titration experiment to find the highest concentration that does not cause precipitation.
Change in protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and reduce its solubility.Optimize the crosslinker concentration and consider using a buffer with a pH further away from the new, predicted pI of the modified protein.
Denaturation: The reaction conditions or the modification itself may cause the protein to denature.Optimize reaction conditions such as temperature and incubation time. Consider performing the reaction at 4°C.
High Non-Specific Binding Insufficient purification: Failure to remove all excess, unreacted, or hydrolyzed label after the conjugation reaction.Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove small molecule contaminants.
Hydrolyzed, non-reactive label binding non-specifically: The hydrolyzed crosslinker can still interact non-covalently with the protein.Ensure efficient purification post-reaction.

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Table 2: Recommended Molar Excess of NHS-Ester Crosslinker

Protein ConcentrationRecommended Molar Excess
≥ 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

Table 3: Recommended Incubation Conditions

TemperatureIncubation Time
Room Temperature30 minutes to 2 hours
4°C2 to 4 hours

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using a this compound

Materials:

  • This compound crosslinker

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Protein samples to be crosslinked

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Dissolve or dialyze your protein samples into the amine-free reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • Initiate Crosslinking Reaction: Add the desired molar excess of the crosslinker stock solution to the protein sample. Mix gently but thoroughly.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.

  • Remove Excess Reagents: Remove excess crosslinker and quenching buffer by using a desalting column or through dialysis against an appropriate buffer for your downstream application.

  • Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

crosslinking_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) add_crosslinker Add Crosslinker to Protein Solution prep_protein->add_crosslinker prep_crosslinker Prepare Fresh Crosslinker Stock in Anhydrous Solvent prep_crosslinker->add_crosslinker incubate Incubate (RT or 4°C) add_crosslinker->incubate quench Quench Reaction (e.g., Tris, Glycine) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze Products (SDS-PAGE, MS, etc.) purify->analyze

Caption: Experimental workflow for this compound crosslinking.

troubleshooting_logic start Low/No Crosslinking? check_ph Is pH 7.2-8.5? start->check_ph Yes check_buffer Amine-Free Buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Fresh Reagent? check_buffer->check_reagent Yes change_buffer Change Buffer check_buffer->change_buffer No check_molar_excess Sufficient Molar Excess? check_reagent->check_molar_excess Yes prepare_fresh Prepare Fresh Reagent check_reagent->prepare_fresh No success Crosslinking Optimized check_molar_excess->success Yes increase_excess Increase Molar Excess check_molar_excess->increase_excess No adjust_ph->start Retry change_buffer->start Retry prepare_fresh->start Retry increase_excess->start Retry

Caption: Troubleshooting logic for low crosslinking efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in the design of these targeted cancer therapies. This guide provides an objective comparison of the performance of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Payload is released through enzymatic cleavage, pH sensitivity, or reduction.[1]Requires complete degradation of the antibody in the lysosome to release the payload-linker-amino acid complex.[1]
Payload Form Released as the native, potent drug.Released as a complex with the linker and an amino acid residue.[2]
Plasma Stability Generally considered less stable, with a higher potential for premature payload release.[3]Typically more stable in circulation, leading to a lower risk of off-target toxicity.[2]
Bystander Effect Can induce a potent bystander effect if the released payload is membrane-permeable.Generally lack a significant bystander effect as the released complex is often charged and membrane-impermeable.
Efficacy in Heterogeneous Tumors Potentially more effective due to the ability to kill neighboring antigen-negative cells.Efficacy is primarily restricted to antigen-positive cells.
Therapeutic Window Can be narrower due to the potential for off-target toxicity from premature payload release.Often wider due to enhanced stability and reduced off-target effects.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

AntibodyPayloadLinker TypeCell LineTarget AntigenIC50 (ng/mL)Reference
TrastuzumabMMAECleavable (vc)SK-BR-3 (High HER2)HER2~13-50
TrastuzumabDM1Non-cleavable (MCC)SK-BR-3 (High HER2)HER2~3-10
Anti-CD22MMAECleavable (vc)Ramos (B-cell lymphoma)CD22Not specified
Anti-CD22MMAFNon-cleavable (mc)Ramos (B-cell lymphoma)CD22Not specified

Note: The difference in payload (MMAE vs. DM1) for the Trastuzumab ADCs makes a direct comparison of linker impact on potency challenging in this instance.

In Vivo Efficacy in Xenograft Models

The antitumor activity of ADCs is evaluated in vivo by measuring the inhibition of tumor growth in animal models.

Antibody TargetLinker-PayloadTumor ModelDosingTumor Growth Inhibition (TGI)Reference
CD22Cleavable (vc-MMAE)Ramos NHL Xenograft405 µg/m²Significant tumor growth delay
CD79bCleavable (vc-MMAE)Ramos NHL Xenograft200 µg/m²Complete tumor regression in a subset of mice
CD22Non-cleavable (mc-MMAF)Ramos NHL Xenograft405 µg/m²Tumor stasis
CD79bNon-cleavable (mc-MMAF)Ramos NHL Xenograft200 µg/m²Significant tumor growth delay
Plasma Stability

The stability of the ADC in plasma is a critical factor for its safety and efficacy. Higher stability indicates less premature release of the payload.

AntibodyLinker-PayloadSpeciesStability MetricResultReference
TrastuzumabCleavable (vc-MMAE)Mouse% Intact ADC after 144hLess stable due to carboxylesterase activity
TrastuzumabCleavable (vc-MMAE)Human% Intact ADC after 144hMore stable than in mouse plasma
GenericNon-cleavable (thioether)GeneralHalf-lifeGenerally longer half-life compared to cleavable linkers

Mechanisms of Action and Signaling Pathways

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn affects the subsequent intracellular signaling pathways leading to cell death.

Cleavable Linker Mechanism

Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, such as enzymes, acidity, or reducing agents.

G ADC ADC (Cleavable Linker) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cytotoxicity Cytotoxicity (e.g., Tubulin Inhibition) Payload_Release->Cytotoxicity Bystander_Cell Neighboring Antigen-Negative Cell Payload_Release->Bystander_Cell Diffusion Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect

Caption: Mechanism of a cleavable linker ADC.

Non-Cleavable Linker Mechanism

Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and an amino acid.

G ADC ADC (Non-Cleavable Linker) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Antibody_Degradation Antibody Degradation Lysosome->Antibody_Degradation Payload_Complex_Release Payload-Linker-Amino Acid Complex Release Antibody_Degradation->Payload_Complex_Release Cytotoxicity Cytotoxicity (e.g., Tubulin Inhibition) Payload_Complex_Release->Cytotoxicity

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Workflow:

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the ADC concentration and determine the IC50 value.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87 gastric cancer cells) into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs, typically via intravenous injection, at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.

  • Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group to determine the tumor growth inhibition.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Collection: Collect aliquots at each time point and store them at -80°C.

  • Analysis of Intact ADC: Use techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact ADC or the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.

  • Analysis of Released Payload: Use LC-MS/MS to quantify the concentration of free payload in the plasma at each time point.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development, with significant implications for efficacy and safety. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly advantageous for treating heterogeneous tumors. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally provide greater stability, a wider therapeutic window, and a more favorable safety profile, but their efficacy is restricted to antigen-positive cells. The optimal linker strategy is context-dependent and must be carefully considered based on the target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome. Robust preclinical evaluation using standardized, comparative assays is essential for selecting the most promising ADC candidate for clinical development.

References

A Head-to-Head Comparison: Bis-SS-C3-NHS Ester vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker connecting the antibody to the cytotoxic payload profoundly influences the ADC's stability, mechanism of action, and ultimately, its therapeutic window. This guide provides an objective comparison of a cleavable disulfide linker, Bis-SS-C3-NHS ester, and a non-cleavable thioether linker, SMCC, supported by experimental data to inform rational ADC design.

The fundamental difference between this compound and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) lies in their drug release mechanisms. This compound is a cleavable linker, designed to release its payload in the reducing environment of the cell, while SMCC is a non-cleavable linker that releases its payload upon lysosomal degradation of the antibody. This distinction has significant implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: A Tale of Two Release Strategies

This compound: Reductive Cleavage and the Bystander Effect

This compound contains a disulfide bond that is stable in the bloodstream. Upon internalization into a tumor cell, the high intracellular concentration of reducing agents, particularly glutathione (GSH), cleaves the disulfide bond, releasing the cytotoxic payload. This intracellular release mechanism can lead to a potent "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (High Glutathione) ADC_circulating ADC with this compound (Stable Disulfide Bond) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Payload_release Cleavage of Disulfide Bond by Glutathione ADC_internalized->Payload_release Internalization Payload_active Active Payload Released Payload_release->Payload_active Target_cell_death Target Cell Death Payload_active->Target_cell_death Bystander_cell Neighboring Antigen-Negative Cell Payload_active->Bystander_cell Diffusion Bystander_cell_death Bystander Cell Death Bystander_cell->Bystander_cell_death

Mechanism of action for an ADC with a cleavable disulfide linker.

SMCC: Lysosomal Degradation and Targeted Killing

SMCC forms a highly stable thioether bond that is resistant to cleavage in the bloodstream and within the cell. The release of the payload from an SMCC-linked ADC relies on the complete degradation of the antibody component within the lysosome of the target cell. This process releases the payload still attached to the linker and the lysine residue from the antibody. This payload-linker-amino acid complex is often less membrane-permeable, which limits the bystander effect. Consequently, ADCs with non-cleavable linkers like SMCC are known for their high plasma stability and reduced off-target toxicity, making them suitable for highly potent payloads.

cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC_circulating ADC with SMCC Linker (Stable Thioether Bond) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Internalization Lysosomal_degradation Lysosomal Degradation of Antibody ADC_internalized->Lysosomal_degradation Payload_linker_aa Payload-Linker-Amino Acid Complex Released Lysosomal_degradation->Payload_linker_aa Target_cell_death Target Cell Death Payload_linker_aa->Target_cell_death

Mechanism of action for an ADC with a non-cleavable SMCC linker.

Quantitative Performance Comparison

The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from a comparative study of a cleavable triglycyl peptide linker (CX), which serves as a model for a cleavable linker, and the non-cleavable SMCC linker, both conjugated with the maytansinoid payload DM1.[1]

Table 1: In Vitro Cytotoxicity

The in vitro cytotoxicity of ADCs is typically measured by their half-maximal inhibitory concentration (IC50) against cancer cell lines. Lower IC50 values indicate higher potency.

Cell LineTarget AntigenCleavable Linker (CX-DM1) IC50 (pM)Non-Cleavable Linker (SMCC-DM1) IC50 (pM)
A431EGFR10200
HCT116EpCAM30>1000

Data adapted from a study comparing a cleavable peptide linker to SMCC, both with a DM1 payload.[1]

Table 2: Plasma Stability

Plasma stability is crucial to minimize premature drug release and off-target toxicity. It is often measured by the half-life (t½) of the intact ADC in plasma.

Linker TypeLinker ChemistryPlasma Half-life (t½) in mice (days)
Cleavable (CX)Peptide9.9
Non-cleavable (SMCC)Thioether10.4

Data adapted from a study comparing a cleavable peptide linker to SMCC, both with a DM1 payload.[1]

Table 3: In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo.

ADCDose (mg/kg)Tumor Growth Inhibition (%)
Cleavable (CX-DM1)3>90
Non-cleavable (SMCC-DM1)15~60

Data adapted from a study comparing a cleavable peptide linker to SMCC, both with a DM1 payload, in an EGFR-positive xenograft model.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and comparison of ADCs with different linkers.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of a thiol-containing cytotoxic payload to an antibody via the heterobifunctional this compound linker. The process involves two main steps: 1) modification of the antibody with the NHS ester end of the linker, and 2) conjugation of the payload to the disulfide-containing linker on the antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Thiol-containing cytotoxic payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in amine-free buffer.

    • If the antibody requires reduction to expose free thiols for payload conjugation, treat with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove excess TCEP using a desalting column.

  • Linker-Payload Preparation:

    • Dissolve the thiol-containing cytotoxic payload in DMSO.

    • Dissolve this compound in DMSO to a concentration of 10-20 mM.

    • Add a 1.5 to 2-fold molar excess of the this compound solution to the payload solution.

    • Incubate for 1-2 hours at room temperature to form the payload-linker conjugate.

  • Antibody-Payload Conjugation:

    • Add the payload-linker solution to the prepared antibody solution at a desired molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM to react with any unreacted NHS esters.

    • Purify the ADC using size-exclusion chromatography to remove excess linker-payload and unconjugated antibody.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography.

cluster_workflow Conjugation Workflow Ab_prep Antibody Preparation (Reduction if necessary) Conjugation Antibody-Payload Conjugation Ab_prep->Conjugation Linker_payload_prep Linker-Payload Preparation (Bis-SS-C3-NHS + Payload) Linker_payload_prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Workflow for antibody conjugation with this compound.

Protocol 2: Antibody Conjugation with SMCC

This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody using the heterobifunctional SMCC crosslinker.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • SMCC

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Thiol-containing cytotoxic payload

  • Quenching reagent (e.g., cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Activation with SMCC:

    • Prepare the antibody at a concentration of 5-10 mg/mL in amine-free buffer.

    • Dissolve SMCC in DMSO to a concentration of 10-20 mM.

    • Add a 10 to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess SMCC using a desalting column.

  • Payload Conjugation:

    • Dissolve the thiol-containing cytotoxic payload in DMSO.

    • Add the payload solution to the maleimide-activated antibody at a desired molar ratio (e.g., 3:1 to 5:1 payload to antibody).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding cysteine to a final concentration of 1 mM to react with any unreacted maleimide groups.

    • Purify the ADC using size-exclusion chromatography to remove excess payload and unconjugated antibody.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography.

Conclusion

The choice between this compound and SMCC for antibody conjugation depends on the desired properties of the ADC.

This compound is advantageous when:

  • A bystander effect is desired to target heterogeneous tumors.

  • The cytotoxic payload is membrane-permeable .

  • Intracellular release in the reducing environment of the tumor cell is the preferred mechanism of action.

SMCC is the preferred choice when:

  • High plasma stability and a longer half-life are critical.

  • Minimizing off-target toxicity is a primary concern.

  • The cytotoxic payload is highly potent and targeted killing is sufficient.

  • A bystander effect is not required or is undesirable .

Ultimately, the optimal linker strategy should be determined empirically for each specific antibody, payload, and therapeutic application. This guide provides a framework for making an informed decision based on the fundamental differences in the chemical properties and biological consequences of using a cleavable disulfide linker versus a non-cleavable thioether linker.

References

A Comparative Guide to Protein Crosslinking for Mass Spectrometry: Bis-SS-C3-NHS Ester (DSP) vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool to elucidate protein-protein interactions and probe three-dimensional protein structures. The choice of crosslinking reagent is paramount to the success of these experiments. This guide provides an objective comparison of Bis-SS-C3-NHS ester, also known as Lomant's Reagent (DSP), a chemically cleavable crosslinker, with other popular alternatives, supported by experimental data and detailed protocols.

At the heart of XL-MS is the covalent linking of amino acid residues in close proximity, providing distance constraints that are invaluable for structural modeling. Crosslinkers are broadly categorized based on their reactivity, spacer arm length, and cleavability. This guide focuses on the comparison of three widely used amine-reactive N-hydroxysuccinimide (NHS) ester crosslinkers: the disulfide-containing and chemically cleavable this compound (DSP), the sulfoxide-containing and gas-phase cleavable disuccinimidyl sulfoxide (DSSO), and the non-cleavable bis(sulfosuccinimidyl) suberate (BS3).

Performance Comparison: DSP vs. DSSO vs. BS3

FeatureThis compound (DSP)Disuccinimidyl sulfoxide (DSSO)Bis(sulfosuccinimidyl) suberate (BS3)
Cleavability Chemically cleavable (disulfide bond)MS-cleavable (sulfoxide)Non-cleavable
Cleavage Method Reducing agents (e.g., DTT, TCEP)Collision-Induced Dissociation (CID)Not applicable
Data Analysis Simplified analysis of linear peptides after cleavageSimplified analysis via characteristic fragment ions (doublets) in MS2 and subsequent MS3 of liberated peptidesComplex data analysis due to branched peptide structures
Crosslinking Efficiency ModerateModerate to high; reported to be ~30% lower than BS3 in some contexts[1]High
Identified Crosslinks Varies with enrichment; enrichment is crucialHigh, especially with optimized MSn methodsHigh, but identification can be challenging
Enrichment Straightforward enrichment of tagged or cleaved peptidesAmenable to enrichment strategiesEnrichment is more challenging
Key Advantage Robust chemical cleavage allows for effective enrichment and simplified analysis of resulting linear peptides.Gas-phase cleavability simplifies spectral interpretation and enables advanced data acquisition strategies.High reactivity and well-established protocols.
Key Disadvantage Requires an additional chemical cleavage step.Cleavage efficiency can be variable; may require specialized MS methods.Complex spectra from branched peptides make confident identification difficult, especially in complex samples.

Experimental Protocols

Detailed methodologies are crucial for reproducible XL-MS experiments. Below are generalized protocols for protein crosslinking using DSP, DSSO, and BS3, followed by sample preparation for mass spectrometry.

Protocol 1: Protein Crosslinking with this compound (DSP)

This protocol describes in-solution crosslinking of a purified protein or protein complex.

  • Protein Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in an amine-free buffer, such as HEPES or phosphate-buffered saline (PBS), at pH 7.2-8.0.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSP (e.g., 25 mM) in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO).

  • Crosslinking Reaction: Add the DSP stock solution to the protein sample to a final concentration typically ranging from 0.5 to 2 mM. The optimal crosslinker-to-protein molar ratio should be empirically determined.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS:

    • Reduction and Alkylation: Denature the crosslinked protein sample, reduce the disulfide bonds (including the one in the crosslinker) with DTT or TCEP, and alkylate the free cysteines with iodoacetamide.

    • Proteolytic Digestion: Digest the protein sample with a protease, most commonly trypsin.

    • Enrichment of Crosslinked Peptides (Optional but Recommended): Enrich for the now-linear peptides that were previously crosslinked. This can be achieved using various methods, including size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, as the formerly crosslinked peptides will be larger than single tryptic peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Protein Crosslinking with Disuccinimidyl sulfoxide (DSSO)

This protocol outlines the steps for crosslinking with the MS-cleavable reagent DSSO.

  • Protein and Crosslinker Preparation: Follow steps 1 and 2 as described for DSP, preparing a fresh stock solution of DSSO in DMSO.

  • Crosslinking Reaction: Add the DSSO stock solution to the protein sample to a final concentration typically in the range of 0.5 to 2.5 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction with Tris-HCl or ammonium bicarbonate as described for DSP.

  • Sample Preparation for MS:

    • Reduction and Alkylation: Reduce and alkylate the protein sample as described above.

    • Proteolytic Digestion: Digest the protein with trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture using an LC-MS/MS method optimized for MS-cleavable crosslinkers. This typically involves a data-dependent acquisition method where an MS2 scan using collision-induced dissociation (CID) is performed. The characteristic doublet ions generated from the cleavage of the sulfoxide bond are then used to trigger MS3 scans on the individual peptide fragments for sequencing.[2][3]

Protocol 3: Protein Crosslinking with Bis(sulfosuccinimidyl) suberate (BS3)

This protocol details the use of the non-cleavable, water-soluble crosslinker BS3.

  • Protein Preparation: Prepare the protein sample in an amine-free buffer at pH 7.2-8.5.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in water or the reaction buffer.

  • Crosslinking Reaction: Add the BS3 solution to the protein sample to a final concentration typically ranging from 0.5 to 5 mM.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction with a quenching buffer.

  • Sample Preparation for MS:

    • Reduction and Alkylation: Perform reduction and alkylation as for the other crosslinkers.

    • Proteolytic Digestion: Digest the protein with trypsin.

    • Enrichment of Crosslinked Peptides (Optional): Enrichment of BS3-crosslinked peptides is more challenging but can be attempted using SEC or SCX.

    • LC-MS/MS Analysis: Analyze the complex mixture of linear and branched peptides by LC-MS/MS. Data analysis requires specialized software capable of identifying pairs of peptides linked by the BS3 crosslinker.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind choosing a particular crosslinker, the following diagrams illustrate the key concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Sample 1. Protein Sample (Purified Complex) Crosslinking 2. Crosslinking (DSP, DSSO, or BS3) Protein_Sample->Crosslinking Quenching 3. Quenching Crosslinking->Quenching Denaturation 4. Denaturation, Reduction & Alkylation Quenching->Denaturation Digestion 5. Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion Enrichment 6. Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MSMS 7. LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis 8. Data Analysis (Specialized Software) LC_MSMS->Data_Analysis Structural_Modeling 9. Structural Modeling Data_Analysis->Structural_Modeling

Figure 1. A generalized experimental workflow for crosslinking mass spectrometry. This diagram outlines the key steps from sample preparation to data analysis and structural modeling.

crosslinker_logic cluster_cleavable Cleavable Crosslinkers cluster_non_cleavable Non-Cleavable Crosslinkers Crosslinker_Type Choice of Crosslinker Chemically_Cleavable Chemically Cleavable (e.g., DSP - Disulfide) Crosslinker_Type->Chemically_Cleavable Simplified downstream analysis of linear peptides MS_Cleavable MS-Cleavable (e.g., DSSO - Sulfoxide) Crosslinker_Type->MS_Cleavable Simplified spectral analysis with characteristic fragments Non_Cleavable Non-Cleavable (e.g., BS3) Crosslinker_Type->Non_Cleavable High reaction efficiency, but complex data analysis Data_Analysis_Linear Data_Analysis_Linear Chemically_Cleavable->Data_Analysis_Linear Analysis of linear peptides Data_Analysis_MSn Data_Analysis_MSn MS_Cleavable->Data_Analysis_MSn MSn-based analysis of liberated peptides Data_Analysis_Branched Data_Analysis_Branched Non_Cleavable->Data_Analysis_Branched Analysis of branched peptides

Figure 2. Decision logic for selecting a crosslinking reagent. This diagram illustrates the trade-offs between different types of crosslinkers based on their cleavability and the resulting impact on data analysis.

Conclusion

The selection of a crosslinking reagent is a critical decision in any XL-MS study. This compound (DSP) offers the advantage of robust chemical cleavability, which greatly simplifies the identification of crosslinked peptides by allowing for their analysis as linear molecules after enrichment. DSSO provides an elegant solution for simplifying spectral complexity through gas-phase cleavage, enabling sophisticated MSn data acquisition strategies. BS3, as a non-cleavable crosslinker, remains a valuable tool due to its high reactivity, particularly in less complex systems where the challenges of analyzing branched peptides are manageable.

Ultimately, the optimal choice of crosslinker depends on the specific biological question, the complexity of the protein system under investigation, and the available mass spectrometry and data analysis resources. For complex systems where enrichment is critical and straightforward analysis of linear peptides is desired, DSP is an excellent choice. For studies leveraging advanced MSn capabilities for high-confidence identification, DSSO is a powerful alternative. In situations where high crosslinking efficiency is paramount and the analytical challenges can be met, BS3 remains a reliable option. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to maximize the success of their structural proteomics investigations.

References

Characterization of Antibody-Drug Conjugates Synthesized with Bis-SS-C3-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which bridges the monoclonal antibody (mAb) to the cytotoxic payload, critically influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target tumor site. This guide provides a comparative analysis of ADCs synthesized using the cleavable disulfide linker, Bis-SS-C3-NHS ester, versus other common linker technologies. The information is supported by representative experimental data and detailed methodologies for key characterization assays.

This compound is a heterobifunctional crosslinker featuring a disulfide bond and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent attachment to primary amines (e.g., lysine residues) on the antibody, while the disulfide bond serves as a cleavable moiety, designed to be reduced in the intracellular environment where glutathione concentrations are significantly higher than in systemic circulation. This targeted release mechanism aims to minimize off-target toxicity.

Comparative Performance of ADC Linkers

The choice of linker technology directly impacts the therapeutic index of an ADC. Below is a summary of key performance parameters for disulfide-based linkers, represented by this compound, compared to a common alternative, the maleimide-based linker, which forms a non-cleavable thioether bond.

ParameterDisulfide Linker (e.g., this compound)Maleimide Linker (Non-cleavable)Reference
Drug-to-Antibody Ratio (DAR) Typically 2-8 (Stochastic lysine conjugation)Typically 2-4 (Site-specific cysteine conjugation) or 2-8 (Stochastic lysine conjugation)[1]
Plasma Stability Moderate; susceptible to premature cleavage by thiol exchange with circulating thiols like albumin. Stability can be enhanced by introducing steric hindrance around the disulfide bond.High; the thioether bond is generally stable in circulation.[1]
Payload Release Mechanism Reductive cleavage of the disulfide bond in the high-glutathione environment of the cell cytoplasm.Proteolytic degradation of the antibody backbone within the lysosome.[]
Bystander Effect Yes; the released payload is often cell-permeable and can kill neighboring antigen-negative tumor cells.Limited; the released payload is typically a charged amino acid-linker-drug complex with poor membrane permeability.[]
In Vitro Cytotoxicity (IC50) Potent against antigen-positive cell lines.Potent against antigen-positive cell lines.[4]

Experimental Protocols

Accurate and reproducible characterization of ADCs is critical for their development and quality control. The following are detailed protocols for key experiments used to assess the performance of ADCs.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.

Methodology:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.). The weighted average DAR is calculated based on the relative peak area of each species.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 100 µg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 144 hours).

  • Sample Processing: At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.

  • Analysis:

    • Intact ADC Analysis: Elute the captured ADC and analyze by LC-MS to determine the change in the average DAR over time.

    • Free Payload Analysis: Precipitate proteins from the plasma supernatant and quantify the released payload by LC-MS/MS.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing cancer cells that express the target antigen.

Methodology:

  • Cell Culture: Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation: Incubate the cells for 72-96 hours at 37°C.

  • Cell Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.

Visualizing ADC Synthesis and Action

To further elucidate the processes involved in the synthesis and mechanism of action of ADCs, the following diagrams have been generated using Graphviz.

ADC_Synthesis_Workflow ADC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Antibody Antibody Conjugation Conjugation Reaction (Amine-NHS Ester Coupling) Antibody->Conjugation Linker_Payload This compound + Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture (DAR 0-8) Conjugation->Crude_ADC Purification Purification (e.g., Size Exclusion Chromatography) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Unconjugated_Antibody Unconjugated Antibody & Excess Reagents Purification->Unconjugated_Antibody

ADC Synthesis and Purification Workflow

Disulfide_Linker_Cleavage Mechanism of Action for Disulfide-Linked ADC ADC_Circulation ADC in Circulation (Stable) Tumor_Cell Target Tumor Cell (Antigen Expression) ADC_Circulation->Tumor_Cell Targeting Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Cytoplasm Cytoplasm (High Glutathione) Internalization->Cytoplasm Payload_Release Payload Release (Disulfide Cleavage) Cytoplasm->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Mechanism of Action for Disulfide-Linked ADC

References

Stability of Bis-SS-C3-NHS Ester Linkage in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with bioconjugates, understanding the stability of the chosen linker in a physiological environment is paramount. This guide provides a comparative analysis of the stability of the Bis-SS-C3-NHS ester linkage in plasma or serum, benchmarked against other common crosslinking chemistries. The stability of a linker directly impacts the efficacy, safety, and pharmacokinetic profile of antibody-drug conjugates (ADCs) and other targeted therapies.

Executive Summary

The this compound is a homobifunctional, cleavable crosslinker that incorporates two primary sites of lability in a biological milieu: two N-hydroxysuccinimide (NHS) esters and a central disulfide bond. The NHS esters are susceptible to rapid hydrolysis, especially in the protein- and enzyme-rich environment of plasma, while the disulfide bond is sensitive to reduction, primarily in the intracellular environment. This dual-cleavage mechanism is designed to ensure stability in circulation while allowing for payload release within the target cell. In contrast, non-cleavable linkers, such as those formed by SMCC, create a more stable bond that relies on lysosomal degradation of the carrier protein for payload release.

Comparative Stability of Crosslinker Linkages in Plasma

The stability of a crosslinker in plasma is a critical determinant of its suitability for in vivo applications. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. The following table summarizes the estimated plasma stability of the key functional moieties within the this compound and compares them to a common non-cleavable alternative.

Linker ComponentCrosslinker ExampleLinkage TypeCleavable/Non-cleavableEstimated Plasma Half-lifePrimary Degradation Pathway in Plasma
NHS EsterThis compound EsterCleavableMinutes to a few hoursHydrolysis (chemical and enzymatic)
Disulfide BondThis compound DisulfideCleavableGenerally stable in plasma's oxidative environment; half-life is context-dependent.Reduction by plasma thiols (e.g., albumin)
Thioether BondSMCCThioetherNon-cleavableGenerally stable; half-life of many hours to days.Retro-Michael addition (thiol exchange)

Note: The plasma half-life of NHS esters is significantly shorter than in aqueous buffers due to the presence of plasma esterases. While the disulfide bond in this compound is designed for intracellular cleavage where glutathione concentrations are high (1-10 mM), it can still be subject to slow reduction in plasma by thiols like albumin. The thioether bond formed from SMCC is substantially more stable in plasma but can still undergo a slow retro-Michael reaction, leading to payload deconjugation.

Experimental Protocol: Plasma Stability Assay of an NHS-Ester Containing Crosslinker

This protocol outlines a general method for determining the stability of a crosslinker like this compound in human plasma using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • Test crosslinker (e.g., this compound)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or formic acid (for LC-MS)

  • Internal standard (a structurally similar, stable compound)

  • Thermomixer or incubator

  • Microcentrifuge

  • HPLC or LC-MS system with a C18 column

2. Procedure:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test crosslinker and the internal standard in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test crosslinker into the plasma to a final concentration of 100 µM (the final DMSO concentration should be <1% to avoid protein precipitation).

    • Incubate the plasma sample at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 100 µL) of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).

    • The t=0 sample should be taken immediately after adding the crosslinker.

  • Protein Precipitation and Sample Quenching:

    • To each aliquot, immediately add 3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 300 µL of ACN with 1 µM internal standard). This will precipitate the plasma proteins and quench the degradation reaction.

    • Vortex the samples vigorously for 30 seconds.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by reverse-phase HPLC or LC-MS.

    • Monitor the disappearance of the parent crosslinker peak over time relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the remaining crosslinker at each time point relative to the t=0 sample.

    • Plot the percentage of remaining crosslinker versus time and determine the half-life (t½) of the crosslinker in plasma.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the plasma stability assay.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis stock_solution Prepare 10 mM Stock Solution (Crosslinker in DMSO) spike Spike Crosslinker into Plasma (100 µM) stock_solution->spike plasma_prep Pre-warm Human Plasma to 37°C plasma_prep->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points incubate->sampling precipitate Protein Precipitation & Quenching with ACN + Internal Standard sampling->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge hplc_ms Analyze Supernatant by HPLC/LC-MS centrifuge->hplc_ms data_analysis Calculate Half-Life (t½) hplc_ms->data_analysis

Caption: Workflow for determining the plasma stability of a crosslinker.

Signaling Pathway and Logical Relationships

The degradation of the this compound in a biological system involves a series of steps leading to the release of a conjugated payload. This can be visualized as a logical pathway.

degradation_pathway cluster_plasma Plasma (Circulation) cluster_cell Target Cell (Intracellular) adc Intact ADC (Bis-SS-C3 Linker) hydrolysis NHS Ester Hydrolysis (Chemical & Enzymatic) adc->hydrolysis Fast disulfide_reduction_plasma Disulfide Reduction (e.g., by Albumin) adc->disulfide_reduction_plasma Slow internalization ADC Internalization adc->internalization inactive_adc Inactive ADC (Hydrolyzed NHS Esters) hydrolysis->inactive_adc premature_release Premature Payload Release (Off-Target) disulfide_reduction_plasma->premature_release disulfide_reduction_cell Disulfide Reduction (High Glutathione) internalization->disulfide_reduction_cell Fast payload_release Payload Release (On-Target) disulfide_reduction_cell->payload_release

Caption: Degradation pathway of a this compound linked ADC.

Evaluating the Bystander Effect of ADCs with Cleavable Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) design is paramount to developing effective cancer therapies. A critical aspect of ADC efficacy is the "bystander effect," the ability of an ADC to not only kill the targeted cancer cell but also neighboring, antigen-negative tumor cells.[1] This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied.[1][2] This guide provides a comparative analysis of the bystander effect mediated by ADCs with cleavable linkers, supported by experimental data and detailed methodologies.

The bystander effect is predominantly a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1][2] Upon internalization by an antigen-positive (Ag+) cell, the linker is cleaved, releasing the cytotoxic payload. If the payload is sufficiently permeable, it can diffuse out of the target cell and into adjacent antigen-negative (Ag-) cells, inducing their apoptosis and enhancing the overall anti-tumor activity. In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.

Mechanism of Bystander Killing with Cleavable Linker ADCs

The mechanism of the bystander effect for ADCs with cleavable linkers involves a series of sequential steps, beginning with the specific targeting of cancer cells and culminating in the death of neighboring cells.

BystanderEffect cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell ADC ADC Binding Internalization Internalization ADC->Internalization 1. Binding to surface antigen Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Endocytosis Cleavage Linker Cleavage Lysosome->Cleavage 3. Enzymatic/pH-mediated cleavage Payload_Release Payload Release Cleavage->Payload_Release 4. Free payload Cell_Death_Ag_Pos Ag+ Cell Death Payload_Release->Cell_Death_Ag_Pos 5. Cytotoxicity Payload_Diffusion_In Payload Diffusion Payload_Release->Payload_Diffusion_In 6. Diffusion of permeable payload Cell_Death_Ag_Neg Ag- Cell Death Payload_Diffusion_In->Cell_Death_Ag_Neg 7. Cytotoxicity

Signaling pathway of the ADC bystander effect.

Comparative Analysis of ADCs

The capacity of an ADC to induce a bystander effect is largely dictated by the choice of its linker and payload. Here, we compare several well-characterized ADCs to illustrate this principle.

ADCTargetLinker TypePayloadBystander Effect
Trastuzumab deruxtecan (T-DXd, DS-8201a) HER2Enzymatically cleavable (GGFG peptide)Deruxtecan (a topoisomerase I inhibitor)Yes (Potent)
Sacituzumab govitecan (IMMU-132) Trop-2Hydrolyzable (CL2A)SN-38 (a topoisomerase I inhibitor)Yes
Trastuzumab-vc-MMAE HER2Protease-cleavable (valine-citrulline)Monomethyl auristatin E (MMAE)Yes
Trastuzumab emtansine (T-DM1) HER2Non-cleavable (SMCC)DM1 (a maytansinoid tubulin inhibitor)No/Minimal
cAC10-vcMMAF CD30Protease-cleavable (valine-citrulline)Monomethyl auristatin F (MMAF)No/Minimal

Key Observations:

  • Cleavable Linkers are Essential: ADCs like T-DXd and Sacituzumab govitecan, which utilize enzymatically or hydrolytically cleavable linkers, demonstrate a pronounced bystander effect. In contrast, T-DM1, with its non-cleavable linker, shows minimal to no bystander killing.

  • Payload Permeability is Crucial: The physicochemical properties of the payload are critical. For instance, MMAE is a membrane-permeable payload that contributes to the bystander effect of ADCs like Trastuzumab-vc-MMAE. Conversely, MMAF, being less membrane-permeable, fails to mediate significant bystander killing in vivo. The payload of T-DM1, DM1, is released with a charged lysine residue, which prevents it from crossing cell membranes.

  • Potent Payloads Enhance Bystander Killing: Highly potent payloads, such as the PBD dimers, may require a smaller percentage of antigen-positive cells to elicit a bystander effect compared to less potent payloads like MMAE.

Quantitative Evaluation of the Bystander Effect

The bystander effect can be quantified in vitro to compare the efficacy of different ADCs. One such metric is the Bystander Effect Coefficient (φBE), which represents the efficiency of bystander killing.

Antigen-Positive Cell LineHER2 Expression LevelBystander Effect Coefficient (φBE) with T-vc-MMAE (100 nM)
MCF7Low1%
MDA-MB-453Moderate3.6%
SKBR3High12%
N87High16%
BT474High41%

Data from co-culture studies with GFP-labeled MCF7 cells as the antigen-negative population.

These data indicate that the bystander effect of an ADC increases with a higher fraction of antigen-positive cells in a co-culture system and with increased expression levels of the target antigen on the antigen-positive cells.

Experimental Protocols for Evaluating the Bystander Effect

Detailed and robust experimental protocols are essential for accurately evaluating the bystander effect of ADCs. Below are outlines for key in vitro and in vivo assays.

In Vitro Co-culture Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

CoCultureWorkflow start Start seed_cells Seed co-culture of Ag+ and fluorescently labeled Ag- cells start->seed_cells add_adc Add ADC at various concentrations seed_cells->add_adc incubate Incubate for a defined period (e.g., 72-96 hours) add_adc->incubate image_cells Image cells using high-content imaging or flow cytometry incubate->image_cells quantify Quantify the number of viable fluorescent Ag- cells image_cells->quantify analyze Calculate percentage of bystander cell killing quantify->analyze end End analyze->end

Workflow for an in vitro co-culture assay.

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2).

  • Antigen-negative cancer cell line, labeled with a fluorescent marker (e.g., GFP-MCF7) for easy identification.

  • ADC of interest.

  • Control ADC (non-binding or with a non-cleavable linker).

  • Cell culture reagents.

  • Flow cytometer or high-content imaging system.

Protocol:

  • Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only antigen-negative cells.

  • ADC Treatment: Add the ADC of interest and control ADCs at a range of concentrations. The concentrations should be chosen to be cytotoxic to the antigen-positive cells but have minimal direct effect on the antigen-negative cells.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Imaging and Quantification: Image the plates and quantify the number of viable fluorescently labeled antigen-negative cells.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in the control wells.

In Vivo Admixed Tumor Model

This model assesses the in vivo efficacy of an ADC in a tumor composed of both antigen-positive and antigen-negative cells, mimicking tumor heterogeneity.

Materials:

  • Immunocompromised mice.

  • Antigen-positive and antigen-negative tumor cell lines (the antigen-negative line may express a reporter like luciferase for in vivo imaging).

  • ADC of interest.

  • Control ADC.

  • Calipers for tumor measurement.

  • In vivo imaging system (if using reporter cell lines).

Protocol:

  • Tumor Implantation: Co-inject a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into the flanks of immunocompromised mice.

  • Tumor Growth: Allow tumors to establish to a predetermined size.

  • ADC Administration: Administer the ADC and control ADC intravenously at the desired dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume in all groups throughout the study. If using reporter cell lines, perform in vivo imaging to specifically track the growth of the antigen-negative tumor cell population.

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated group to the control group.

Conclusion

The bystander effect, driven by cleavable linkers and membrane-permeable payloads, represents a significant advancement in ADC technology. By enabling the killing of antigen-negative tumor cells, these ADCs can overcome the challenges posed by tumor heterogeneity and potentially lead to more durable clinical responses. A thorough understanding of the underlying mechanisms, coupled with robust in vitro and in vivo evaluation, is paramount for the successful development of next-generation ADCs that can fully harness the power of the bystander effect for the benefit of cancer patients.

References

A Head-to-Head Comparison: Alternatives to Bis-SS-C3-NHS Ester for Reversible Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interaction studies, the choice of a crosslinking reagent is a critical decision. This guide provides an objective comparison of Bis-SS-C3-NHS ester and its alternatives for reversible protein crosslinking, with a focus on supporting experimental data and detailed protocols to inform the selection of the most appropriate tool for your research needs.

Reversible crosslinking is an invaluable technique for capturing transient or weak protein-protein interactions, enabling their stabilization for subsequent analysis by methods such as SDS-PAGE, mass spectrometry, and immunoprecipitation. The ability to cleave the crosslinker and release the interacting partners is a key advantage of this approach. This compound is a popular thiol-cleavable crosslinker, but a variety of alternatives exist with different spacer arm lengths, solubilities, and cleavage mechanisms. This guide will delve into a comparison of some of the most common alternatives.

Comparison of Key Thiol-Cleavable NHS Ester Crosslinkers

The most common alternatives to this compound are other homobifunctional N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine residues) and contain a disulfide bond in their spacer arm, allowing for cleavage with reducing agents. The primary differences between these reagents lie in their spacer arm length and solubility.

FeatureThis compoundDSP (Lomant's Reagent)DTSSP
Full Chemical Name Bis(succinimidyl) 3,3'-dithiopropionateDithiobis(succinimidyl propionate)3,3'-Dithiobis(sulfosuccinimidyl propionate)
Spacer Arm Length 15.2 Å12.0 Å12.0 Å
Molecular Weight 436.45 g/mol 404.42 g/mol 608.51 g/mol
Solubility DMSO, DMFDMSO, DMF (water-insoluble)[1][2]Water-soluble[1]
Membrane Permeability PermeablePermeable[1][2]Impermeable
Cleavage Agent DTT, TCEP, 2-MercaptoethanolDTT, TCEP, 2-MercaptoethanolDTT, TCEP, 2-Mercaptoethanol
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)

Performance Comparison: Crosslinking and Cleavage Efficiency

While direct, side-by-side quantitative comparisons of crosslinking efficiency between these specific reagents are not extensively documented in the literature, performance can be inferred from their chemical properties and general principles of protein crosslinking.

Crosslinking Efficiency: The efficiency of crosslinking is influenced by several factors, including the concentration of the crosslinker and protein, the buffer composition and pH, and the spatial arrangement of reactive residues on the protein surface. The length of the spacer arm is a critical determinant; a longer spacer arm can bridge more distant primary amines, potentially leading to a higher number of crosslinks. Therefore, this compound with its longer spacer arm (15.2 Å) may be advantageous for capturing interactions where the lysine residues are further apart, compared to DSP and DTSSP (12.0 Å).

The reactivity of NHS esters is optimal at a pH range of 7-9. However, hydrolysis of the NHS ester is a competing reaction that increases with pH, which can reduce the efficiency of the crosslinking reaction. For in-cell crosslinking, the membrane permeability of DSP and this compound allows them to access intracellular proteins, whereas the water-soluble and membrane-impermeable nature of DTSSP restricts its use to cell surface proteins.

Cleavage Efficiency: The cleavage of the disulfide bond in these crosslinkers is typically achieved using reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or 2-mercaptoethanol. The efficiency and kinetics of this cleavage reaction are dependent on the concentration of the reducing agent, temperature, and pH.

TCEP is often considered a more potent and stable reducing agent than DTT. It is effective over a wider pH range and is resistant to air oxidation. Studies on the kinetics of disulfide bond cleavage have shown that the reaction rate is dependent on the specific reducing agent and the mechanical stress on the polypeptide chain.

Reducing AgentRecommended ConcentrationTypical Incubation ConditionsNotes
DTT 20-50 mM30 minutes at 37°CCommonly used, but less stable than TCEP.
TCEP 0.5-1 mM5-10 minutes at room temperatureMore potent and stable than DTT; effective over a wider pH range.
2-Mercaptoethanol 5% in SDS-PAGE sample buffer5 minutes at 100°COften used for sample preparation for gel electrophoresis.

Experimental Protocols

Below are detailed methodologies for protein crosslinking using DSP and DTSSP. These protocols can be adapted for use with this compound by adjusting for its specific molecular weight and spacer arm length.

Protocol 1: In-Solution Protein Crosslinking with DSP

Materials:

  • Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • DSP (Lomant's Reagent).

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Reducing agent for cleavage (e.g., DTT or TCEP).

Procedure:

  • Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO to a concentration of 10-25 mM.

  • Crosslinking Reaction:

    • Add the DSP stock solution to the protein sample. The final concentration of DSP should be optimized, but a 20- to 50-fold molar excess of the crosslinker to the protein is a good starting point for protein concentrations below 5 mg/mL.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction by reacting with any excess NHS esters. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked protein sample is now ready for downstream analysis such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

  • Cleavage of Crosslinks (Optional):

    • To cleave the disulfide bond, add DTT to a final concentration of 20-50 mM or TCEP to a final concentration of 0.5-1 mM.

    • Incubate for 30 minutes at 37°C (for DTT) or 10 minutes at room temperature (for TCEP).

Protocol 2: Cell Surface Protein Crosslinking with DTSSP

Materials:

  • Adherent or suspension cells.

  • Amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • DTSSP.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Lysis buffer.

  • Reducing agent for cleavage (e.g., DTT or TCEP).

Procedure:

  • Prepare Cells:

    • For adherent cells, wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Prepare DTSSP Solution: Immediately before use, dissolve DTSSP in PBS to the desired final concentration (typically 0.25-5 mM).

  • Crosslinking Reaction:

    • Resuspend the cells in the DTSSP solution.

    • Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer to extract the crosslinked proteins.

  • Analysis: The cell lysate containing the crosslinked proteins can be analyzed by immunoprecipitation, SDS-PAGE, and Western blotting.

  • Cleavage of Crosslinks (Optional):

    • Add a reducing agent to the lysate or to the immunoprecipitated sample to cleave the crosslinks. Use DTT at 20-50 mM or TCEP at 0.5-1 mM.

    • Incubate as described in the in-solution protocol.

Visualizing the Workflow and Mechanisms

To better understand the processes involved in reversible protein crosslinking, the following diagrams illustrate the general experimental workflow and the chemical reactions.

Reversible_Crosslinking_Workflow General Workflow for Reversible Protein Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Protein Sample Crosslinking Crosslinking Reaction (pH 7-9) Protein_Sample->Crosslinking Crosslinker Prepare Crosslinker (e.g., DSP, DTSSP) Crosslinker->Crosslinking Quenching Quench Reaction (e.g., Tris, Glycine) Crosslinking->Quenching Analysis Downstream Analysis (SDS-PAGE, IP, MS) Quenching->Analysis Cleavage Cleavage of Crosslinks (DTT or TCEP) Analysis->Cleavage Final_Analysis Analysis of Cleaved Products Cleavage->Final_Analysis

Reversible crosslinking experimental workflow.

NHS_Ester_Reaction NHS Ester Reaction with Primary Amine NHS_Ester Crosslinker-NHS Ester Protein_Amine Protein-NH2 Amide_Bond Crosslinker-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Protein_Amine->Amide_Bond NHS_Leaving_Group N-hydroxysuccinimide

Amine-reactive crosslinking chemistry.

Disulfide_Cleavage Disulfide Bond Cleavage by Reducing Agent Crosslinked_Protein Protein1-S-S-Protein2 Reducing_Agent Reducing Agent (e.g., DTT) Cleaved_Protein1 Protein1-SH Crosslinked_Protein->Cleaved_Protein1 Cleaved_Protein2 Protein2-SH Crosslinked_Protein->Cleaved_Protein2 Reducing_Agent->Cleaved_Protein1 Reducing_Agent->Cleaved_Protein2

Cleavage of the disulfide crosslink.

Conclusion

The choice between this compound and its alternatives like DSP and DTSSP depends on the specific requirements of the experiment. For intracellular crosslinking, the membrane-permeable DSP or this compound are suitable choices, with the latter offering a longer spacer arm for potentially capturing more distant interactions. For crosslinking of cell surface proteins, the water-soluble and membrane-impermeable DTSSP is the ideal reagent. While direct quantitative comparisons of efficiency are limited, a thorough understanding of the chemical properties of each crosslinker and optimization of reaction conditions will lead to successful reversible crosslinking experiments. The provided protocols and diagrams serve as a starting point for researchers to design and execute their experiments to effectively study protein-protein interactions.

References

A Head-to-Head Comparison of Disulfide-Containing Crosslinkers for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the efficacy and stability of antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides an objective comparison of the performance of Bis-SS-C3-NHS ester against two other commonly used disulfide-containing crosslinkers: SPDP and DTSSP. The information presented is based on available experimental data to aid in the selection of the most appropriate crosslinker for your research needs.

Disulfide-containing crosslinkers are favored for their cleavable nature within the reducing environment of the cell, allowing for the targeted release of payloads. This guide will delve into the key performance indicators of these three crosslinkers: crosslinking efficiency, cleavage efficiency, and stability, supported by experimental protocols and visual diagrams to illustrate the underlying mechanisms and workflows.

Performance Comparison at a Glance

The following table summarizes the key characteristics and performance parameters of this compound, SPDP, and DTSSP based on available data. It is important to note that direct comparative studies are limited, and performance can vary depending on the specific protein, payload, and reaction conditions.

FeatureThis compoundSPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))
Reactive Groups Homobifunctional: 2 x NHS esterHeterobifunctional: NHS ester and pyridyldithiolHomobifunctional: 2 x Sulfo-NHS ester
Target Functionality Primary amines (e.g., lysine residues)Primary amines and sulfhydryls (e.g., cysteine residues)Primary amines
Spacer Arm Length Not specified in available data6.8 Å12.0 Å
Solubility Likely requires organic solvent (e.g., DMSO, DMF) for stock solutionLimited aqueous solubility, requires organic solvent for stock solution.[1]Water-soluble.[2]
Cleavage Condition Reducing agents (e.g., DTT, TCEP, glutathione)Reducing agents (e.g., DTT, TCEP).[3][4]Reducing agents (e.g., DTT, TCEP).[2]
Crosslinking Efficiency High (typical for NHS esters)HighHigh
Cleavage Efficiency High in reducing environmentsHigh; can be cleaved with 25 mM DTT at pH 4.5.High; Nanoparticles crosslinked with DTSSP released 81% of encapsulated protein in 12 hours with 5 mM DTT.
Plasma/Serum Stability Expected to be stable, but specific data is limited.Generally stable; however, NHS esters can hydrolyze at physiological pH.Generally stable; peptides are often more stable in fresh blood than in serum or plasma.
Key Advantage Simple, one-step conjugation to amine groups.Allows for controlled, sequential conjugation to different functional groups.High water solubility simplifies reaction setup and is ideal for cell surface crosslinking.
Considerations Potential for intramolecular crosslinking or polymerization.Requires a two-step process for amine-to-amine crosslinking.Potential for thiol-catalyzed exchange of the disulfide bond, which could lead to false-positive results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein-protein conjugation using each of the discussed crosslinkers.

Protocol 1: Protein-Protein Crosslinking using this compound

This protocol is a general procedure for using a homobifunctional NHS ester crosslinker like this compound. Optimization for your specific protein is recommended.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve Protein A and Protein B in the reaction buffer to a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the this compound stock solution to the protein mixture. A 10- to 50-fold molar excess of the crosslinker to the total protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column).

Protocol 2: Two-Step Protein-Protein Conjugation using SPDP

This protocol describes the conjugation of two proteins, neither of which initially contains a free sulfhydryl group.

Materials:

  • Protein A and Protein B in PBS with 1 mM EDTA (PBS-EDTA), pH 7.2

  • SPDP

  • Anhydrous DMSO or DMF

  • Dithiothreitol (DTT)

  • Acetate buffer (pH 4.5)

  • Desalting columns

Procedure: A. Modification of Both Proteins with SPDP:

  • Prepare a 20 mM stock solution of SPDP in DMSO or DMF.

  • For each protein, add a 20-fold molar excess of the SPDP stock solution to 2-5 mg of the protein in 1 mL of PBS-EDTA.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess SPDP from each protein solution using a desalting column equilibrated with PBS-EDTA.

B. Reduction of One SPDP-Modified Protein:

  • To one of the SPDP-modified protein solutions, add DTT to a final concentration of 50 mM from a stock solution in acetate buffer. Using an acetate buffer at pH 4.5 can help to avoid the reduction of native disulfide bonds in the protein.

  • Incubate for 30 minutes at room temperature to expose the sulfhydryl group.

  • Remove the DTT using a desalting column equilibrated with PBS-EDTA.

C. Conjugation of the Two Modified Proteins:

  • Mix the SPDP-modified protein (from step A4) with the sulfhydryl-containing protein (from step B3).

  • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • The resulting conjugate contains a cleavable disulfide bond. Purify the conjugate as needed.

Protocol 3: Cell Surface Protein Crosslinking using DTSSP

DTSSP is water-soluble and membrane-impermeable, making it ideal for crosslinking proteins on the surface of living cells.

Materials:

  • Cells in suspension

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • DTSSP

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing media components. Resuspend the cells in PBS.

  • Crosslinker Preparation: Prepare a fresh solution of DTSSP in PBS at a concentration of 1-2 mM.

  • Crosslinking Reaction: Add the DTSSP solution to the cell suspension.

  • Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes to stop the reaction.

  • Cell Lysis and Analysis: The cells can now be lysed, and the crosslinked protein complexes can be analyzed by techniques such as immunoprecipitation and western blotting. To cleave the crosslinks, the sample can be treated with 10-50 mM DTT at 37°C for 30 minutes.

Visualizing the Workflow and Logic

To better understand the experimental processes and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein/Cell Preparation Protein/Cell Preparation Crosslinking Reaction Crosslinking Reaction Protein/Cell Preparation->Crosslinking Reaction Crosslinker Stock Solution Crosslinker Stock Solution Crosslinker Stock Solution->Crosslinking Reaction Quenching Quenching Crosslinking Reaction->Quenching Purification Purification Quenching->Purification Cleavage Assay Cleavage Assay Purification->Cleavage Assay Stability Assay Stability Assay Purification->Stability Assay Efficiency Quantification Efficiency Quantification Purification->Efficiency Quantification

Caption: General experimental workflow for crosslinker performance evaluation.

Comparison_Logic cluster_criteria Performance Criteria cluster_crosslinkers Disulfide Crosslinkers Crosslinker Selection Crosslinker Selection Crosslinking Efficiency Crosslinking Efficiency Crosslinker Selection->Crosslinking Efficiency Cleavage Efficiency Cleavage Efficiency Crosslinker Selection->Cleavage Efficiency Stability Stability Crosslinker Selection->Stability This compound This compound Crosslinking Efficiency->this compound SPDP SPDP Crosslinking Efficiency->SPDP DTSSP DTSSP Crosslinking Efficiency->DTSSP Cleavage Efficiency->this compound Cleavage Efficiency->SPDP Cleavage Efficiency->DTSSP Stability->this compound Stability->SPDP Stability->DTSSP

Caption: Logical framework for comparing disulfide-containing crosslinkers.

Conclusion

The selection of an appropriate disulfide-containing crosslinker is a multifaceted decision that depends on the specific application, the nature of the biomolecules involved, and the desired outcome. This compound offers a straightforward approach for linking primary amines through a cleavable disulfide bond. SPDP provides versatility for more complex, multi-step conjugation strategies involving different functional groups. DTSSP is an excellent choice for applications requiring a water-soluble reagent, particularly for crosslinking proteins on the cell surface.

While this guide provides a comparative overview and detailed protocols, it is essential to empirically determine the optimal crosslinker and reaction conditions for each unique experimental system to achieve the desired performance in terms of efficiency, stability, and controlled release.

References

A Comparative Analysis of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing Bis-SS-C3-NHS Ester and SMCC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding Linker Impact on ADC Heterogeneity

The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index by affecting efficacy, safety, and pharmacokinetic properties. The choice of linker and the conjugation strategy are pivotal in determining the final DAR and the heterogeneity of the ADC product. This guide provides a comparative analysis of ADCs synthesized using the cleavable disulfide-based linker, Bis-SS-C3-NHS ester, and the non-cleavable maleimide-based linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Comparative Analysis of Drug-to-Antibody Ratio (DAR)

The following table summarizes representative DAR values and distribution profiles for ADCs prepared with a disulfide-containing NHS ester and the SMCC linker. It is important to note that the data presented is compiled from separate studies and is intended for comparative illustration. A direct head-to-head comparison under identical experimental conditions would be necessary for a definitive assessment.

FeatureADC with Disulfide-NHS Ester Linker (e.g., Bis-SS-C3-NHS)ADC with SMCC Linker (e.g., Ado-trastuzumab emtansine)
Average DAR Typically ranges from 2 to 4Approximately 3.5
DAR Distribution A heterogeneous mixture of species with DAR values of 0, 2, 4, 6, and 8 is commonly observed.A broad distribution with DAR values mainly ranging from 0 to 8 is observed.[1]
Predominant Species DAR 2 and DAR 4 species are often the most abundant.DAR 3 and DAR 4 species are typically the most represented.[1]
Conjugation Chemistry Amine-reactive NHS ester reacts with lysine residues on the antibody. The disulfide bond within the linker allows for cleavage in the reducing environment of the cell.Amine-reactive NHS ester targets lysine residues. The maleimide group reacts with thiols, but in this context, the NHS ester is the primary conjugation route to the antibody.
Linker Properties Cleavable, disulfide-based. Designed to release the payload in the intracellular reducing environment.Non-cleavable, thioether linkage. Payload release requires lysosomal degradation of the antibody.

Factors Influencing Drug-to-Antibody Ratio

The final DAR of an ADC is influenced by a multitude of factors related to the linker chemistry and reaction conditions. Understanding these relationships is crucial for controlling ADC synthesis and achieving a desired product profile.

cluster_Linker Linker Properties cluster_Conditions Reaction Conditions Linker_Reactivity Linker Reactivity (e.g., NHS ester hydrolysis) DAR Drug-to-Antibody Ratio (DAR) & Distribution Linker_Reactivity->DAR Affects conjugation efficiency Linker_Stability Linker Stability Linker_Stability->DAR Influences final DAR after purification Linker_Hydrophobicity Linker Hydrophobicity Linker_Hydrophobicity->DAR Can lead to aggregation and impact purification Molar_Ratio Linker:Antibody Molar Ratio Molar_Ratio->DAR Primary determinant of average DAR pH Reaction pH pH->DAR Impacts reactivity of lysine amines Temperature Temperature Temperature->DAR Affects reaction kinetics Reaction_Time Reaction Time Reaction_Time->DAR Influences extent of conjugation Antibody_Conc Antibody Concentration Antibody_Conc->DAR Affects reaction kinetics

Factors influencing the Drug-to-Antibody Ratio (DAR).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of ADCs. Below are representative methodologies for ADC conjugation and subsequent DAR analysis.

ADC Synthesis via NHS Ester Conjugation

This protocol outlines the general steps for conjugating a drug-linker containing an NHS ester to an antibody.

Start Start Ab_Prep Antibody Preparation (Buffer exchange to amine-free buffer, pH 8.0-8.5) Start->Ab_Prep Conjugation Conjugation Reaction (Add linker to antibody at a specific molar ratio, incubate at room temperature) Ab_Prep->Conjugation Linker_Prep Drug-Linker-NHS Ester Preparation (Dissolve in anhydrous DMSO) Linker_Prep->Conjugation Quench Quench Reaction (Add excess Tris or glycine) Conjugation->Quench Purification Purification (e.g., Size Exclusion Chromatography) Quench->Purification Characterization Characterization (DAR analysis by HIC-HPLC, MS) Purification->Characterization End End Characterization->End

Workflow for ADC synthesis via NHS ester conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • This compound or other NHS ester-activated drug-linker.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Conjugation buffer: 50 mM sodium borate, pH 8.5.

  • Quenching solution: 1 M Tris-HCl, pH 7.4.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation: Exchange the antibody buffer to the conjugation buffer to a final concentration of 2-10 mg/mL. This removes any amine-containing species that could compete with the conjugation reaction.

  • Drug-Linker Preparation: Immediately before use, dissolve the NHS ester-activated drug-linker in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add the dissolved drug-linker to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker to antibody). The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unconjugated drug-linker and other small molecules by size exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and proceed with DAR analysis.

DAR Analysis by Hydrophobic Interaction Chromatography (HIC) - HPLC

HIC is a powerful technique for characterizing the heterogeneity of ADCs by separating species with different numbers of conjugated drugs based on their hydrophobicity.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • HIC column (e.g., TSKgel Butyl-NPR, Agilent AdvanceBio HIC).

Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol.

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

DAR Analysis by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an LC system.

Procedure:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains. Deglycosylation may also be performed to reduce spectral complexity.

  • LC-MS Analysis:

    • Separate the ADC species using an appropriate LC method (e.g., reversed-phase or size-exclusion chromatography).

    • Introduce the eluent into the mass spectrometer.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species.

    • Calculate the average DAR based on the relative abundance of each species. Agilent's DAR Calculator is one of many software tools that can automate this calculation.[2]

Conclusion

The selection of a linker is a critical decision in the design and development of an ADC, with significant implications for the resulting drug-to-antibody ratio and overall product homogeneity. The cleavable this compound and the non-cleavable SMCC linker represent two distinct approaches to payload conjugation, each with its own characteristic DAR profile. While disulfide-based linkers offer the advantage of intracellular cleavage, they can lead to a heterogeneous mixture of ADC species. Non-cleavable linkers like SMCC can also result in a broad DAR distribution. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of ADCs, enabling researchers to control and analyze this crucial quality attribute. Ultimately, the optimal linker and conjugation strategy will depend on the specific antibody, payload, and desired therapeutic outcome.

References

Safety Operating Guide

Proper Disposal Procedures for Bis-SS-C3-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Bis-SS-C3-NHS ester are paramount for laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound in various forms, ensuring the deactivation of its reactive groups before final waste collection.

This compound is an amine-reactive crosslinker, meaning its N-hydroxysuccinimide (NHS) ester groups are highly susceptible to reaction with nucleophiles, including water. The primary strategy for its safe disposal is to ensure the complete hydrolysis or quenching of these reactive esters, rendering the compound inert before it enters the hazardous waste stream.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Spill Management: In case of a spill, contain the material to prevent it from entering drains.[1] Collect the spilled solid using dry methods to avoid generating dust. For liquid spills, use a non-combustible absorbent material. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

Disposal Procedures for Different Waste Streams

The proper disposal method for this compound is contingent on its physical state: unused solid, solutions, or contaminated labware. All waste generated should be considered chemical waste and must be disposed of through your institution's Environmental Health and Safety (EHS) department.

Unused or Expired Solid this compound

Solid, unreacted this compound is considered a reactive chemical and must be disposed of as hazardous waste without any pre-treatment.

  • Step 1: Collection: Keep the unused or expired product in its original, tightly sealed vial.

  • Step 2: Labeling: Place the vial in a designated container for solid hazardous chemical waste. Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Step 3: Disposal: Arrange for pickup by your institution's EHS-approved hazardous waste disposal service. Do not dispose of the solid powder in the regular trash.

Solutions of this compound

Solutions of this compound, whether in organic solvents like DMSO and DMF or in aqueous buffers from experimental reactions, must be deactivated before collection. The goal is to quench the reactive NHS ester.

NHS esters react with water (hydrolyze) to form a non-reactive carboxylic acid. This process is accelerated at neutral to alkaline pH.[2]

  • Step 1: pH Adjustment: Ensure the aqueous solution's pH is between 7.0 and 8.5. If the solution is acidic, adjust it by adding a suitable buffer, such as sodium bicarbonate or phosphate buffer.

  • Step 2: Incubation: Allow the solution to stand at room temperature for a minimum of 4 hours, or preferably overnight, to ensure complete hydrolysis of the NHS ester.[2]

  • Step 3: Collection: Transfer the now-deactivated solution into a designated container for aqueous hazardous waste.

  • Step 4: Labeling and Disposal: Label the container with its contents and arrange for EHS pickup. Do not pour down the drain unless you have explicit permission from your EHS department.[2]

For a more rapid and definitive inactivation, especially after a conjugation reaction, a primary amine-containing reagent can be used to quench any unreacted NHS ester.

  • Step 1: Add Quenching Reagent: Add a quenching buffer, such as Tris-HCl or glycine, to the reaction mixture to achieve a final concentration of 20-100 mM.

  • Step 2: Incubate: Allow the mixture to incubate for at least 15-30 minutes at room temperature.

  • Step 3: Segregate and Collect:

    • Aqueous solutions: Collect in a container for aqueous hazardous waste.

    • Organic solutions (in DMSO, DMF, etc.): Collect in a separate, compatible container for flammable/organic hazardous waste. Never mix organic solvent waste with aqueous waste.

  • Step 4: Labeling and Disposal: Clearly label the waste container with all chemical components and arrange for EHS pickup.

Contaminated Labware and Debris

All labware and disposable items that have come into contact with this compound must be treated as hazardous waste.

  • Step 1: Rinsing: For reusable glassware, the first rinse with a suitable solvent should be collected as hazardous waste. Subsequent rinses may be disposed of normally, pending your institution's guidelines.

  • Step 2: Collection: Place all contaminated disposable items (e.g., pipette tips, gloves, centrifuge tubes, paper towels) into a designated solid hazardous waste container or a biohazard bag that is then placed in a hazardous waste box.

  • Step 3: Labeling and Disposal: Seal and label the container appropriately and dispose of it through the EHS waste stream.

Summary of Key Parameters

The following table summarizes the critical parameters for the chemical inactivation of this compound prior to disposal.

ParameterRecommendationRationale
Inactivation Method Hydrolysis or Quenching with Primary AminesEnsures the reactive NHS ester is converted to a stable, non-reactive form.
pH for Hydrolysis 7.0 - 8.5The rate of NHS-ester hydrolysis increases significantly at a more alkaline pH.
Hydrolysis Time Minimum 4 hours, overnight recommendedProvides sufficient time for the complete breakdown of the NHS ester in aqueous solution.
Quenching Reagents Tris-HCl, Glycine, or other primary aminesThese reagents contain primary amines that rapidly react with and consume any excess NHS ester.
Quenching Concentration 20 - 100 mM (final concentration)A sufficient molar excess to ensure all unreacted NHS ester is quenched.
Quenching Time 15 - 30 minutesA short incubation is typically sufficient for the quenching reaction to complete.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type Waste Type cluster_action Action cluster_final Final Disposal start Identify this compound Waste Stream solid Unused/Expired Solid start->solid solution Aqueous or Organic Solution start->solution labware Contaminated Labware/Debris start->labware collect_solid Collect in original vial. Place in Solid Hazardous Waste. solid->collect_solid quench Inactivate NHS Ester solution->quench collect_debris Collect in Solid Hazardous Waste Container. labware->collect_debris dispose Arrange for EHS Pickup collect_solid->dispose collect_liquid Collect in appropriate Aqueous or Organic Hazardous Waste Container. quench->collect_liquid After inactivation (Hydrolysis or Quenching) collect_liquid->dispose collect_debris->dispose

References

Personal protective equipment for handling Bis-SS-C3-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bis-SS-C3-NHS ester. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye irritation. The following table summarizes the required PPE for various stages of handling.

Equipment Specification Purpose
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[1][2]Protects eyes from splashes and aerosols of the chemical, which can cause serious eye damage.
Hand Protection Chemically resistant nitrile gloves.[1]Prevents skin contact, which can cause irritation. Gloves should be inspected before use and changed immediately if contaminated.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. A dust mask (e.g., N95) is recommended when handling the solid powder to avoid inhalation.Minimizes inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Protocol

This compound is a moisture-sensitive compound and requires careful handling to maintain its reactivity for conjugation to primary amines. The optimal pH for the reaction is between 8.3 and 8.5.

Preparation of Stock Solution:

  • Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.

  • Dissolution: Immediately before use, dissolve the required amount of the NHS ester in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the DMF is amine-free. A common stock concentration is 10 mM.

  • Storage of Stock Solution: While immediate use is recommended, stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time. Aliquoting can help avoid repeated freeze-thaw cycles and moisture contamination.

Conjugation Reaction:

  • Prepare Biomolecule: Dissolve the biomolecule containing primary amines (e.g., protein, peptide) in an amine-free buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or phosphate buffer. Buffers containing primary amines like Tris should be avoided as they will compete for reaction with the NHS ester.

  • Perform Conjugation: Add the desired molar excess of the NHS ester stock solution to the biomolecule solution while gently vortexing. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. If the compound is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To terminate the reaction, a quenching buffer containing a primary amine (e.g., Tris-HCl or glycine) can be added to a final concentration of 50-100 mM.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification prep1 Equilibrate Reagent to Room Temperature prep2 Dissolve in Anhydrous Solvent (DMSO/DMF) prep1->prep2 Prevents condensation react2 Add NHS Ester Stock Solution prep2->react2 Add to reaction react1 Prepare Biomolecule in Amine-Free Buffer (pH 8.3-8.5) react1->react2 react3 Incubate (RT or 4°C) react2->react3 react4 Quench Reaction (Optional) react3->react4 purify Purify Conjugate (e.g., Gel Filtration, Chromatography) react3->purify If not quenched react4->purify

Experimental workflow for using this compound.

Disposal Plan: Managing Chemical Waste

All waste generated from the use of this compound should be considered hazardous chemical waste and must be segregated from regular trash. Consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Waste Segregation and Collection:

  • Containers: Use designated, clearly labeled, and sealed hazardous waste containers. The container material should be compatible with the solvents used (e.g., high-density polyethylene for DMSO or DMF solutions).

  • Labeling: Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

Managing Different Waste Streams:

  • Unused or Expired Solid Reagent: The original vial containing the unused or expired solid powder should never be disposed of in the regular trash. It should be placed directly into the designated solid hazardous waste container.

  • Aqueous Solutions: For aqueous waste from labeling reactions, the reactive NHS ester can be quenched before disposal. Adjust the pH to between 7 and 8.5 and let the solution stand at room temperature for several hours to ensure complete hydrolysis of the NHS ester. Then, transfer the solution to the designated aqueous hazardous waste container.

  • Contaminated Labware: All solid materials that have come into contact with the NHS ester, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in the designated solid hazardous waste container.

G cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions start Waste Generated from This compound solid_powder Unused/Expired Solid Reagent start->solid_powder aqueous_solution Aqueous Solutions from Reactions start->aqueous_solution contaminated_labware Contaminated Labware (Gloves, Tips, Tubes) start->contaminated_labware solid_waste_container Collect in Designated Solid Hazardous Waste Container solid_powder->solid_waste_container quench Quench by Hydrolysis (pH 7-8.5, several hours) aqueous_solution->quench contaminated_labware->solid_waste_container end Arrange for Pickup by EHS Department solid_waste_container->end aqueous_waste_container Collect in Designated Aqueous Hazardous Waste Container quench->aqueous_waste_container aqueous_waste_container->end

Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.